Product packaging for Ethanone, 1-(2-aminophenyl)-, oxime(Cat. No.:CAS No. 4964-49-2)

Ethanone, 1-(2-aminophenyl)-, oxime

Cat. No.: B1621877
CAS No.: 4964-49-2
M. Wt: 150.18 g/mol
InChI Key: WRMSBMAMUDEZIW-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-aminophenyl)-, oxime is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B1621877 Ethanone, 1-(2-aminophenyl)-, oxime CAS No. 4964-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(2-aminophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMSBMAMUDEZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383960
Record name Ethanone, 1-(2-aminophenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4964-49-2
Record name Ethanone, 1-(2-aminophenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethanone, 1-(2-aminophenyl)-, oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanone, 1-(2-aminophenyl)-, oxime, also known as 2-aminoacetophenone oxime, is a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive oxime moiety, allows for its use as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive experimental data for this specific compound is limited in publicly available literature, its properties can be inferred from data on its isomers and precursor, 2'-aminoacetophenone, as well as from computational models.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₁₀N₂O--INVALID-LINK--[1]
Molecular Weight 150.18 g/mol --INVALID-LINK--[1]
CAS Number 4964-49-2--INVALID-LINK--[1]
Melting Point Not definitively reported; Precursor (2'-aminoacetophenone): 20 °C; m-isomer: 99 °C; p-isomer: 128-130 °C--INVALID-LINK--[2], --INVALID-LINK--[3]
Boiling Point Predicted: 316.9±25.0 °C--INVALID-LINK--
Solubility Insoluble in water; Soluble in alcohol.--INVALID-LINK--[4]
Appearance White solid--INVALID-LINK--[5]

Table 2: Computed Properties

PropertyValueSource
XLogP3 1.3--INVALID-LINK--[1]
Hydrogen Bond Donor Count 2--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[1]
Rotatable Bond Count 1--INVALID-LINK--[1]
Exact Mass 150.079312947 Da--INVALID-LINK--[1]
Topological Polar Surface Area 58.6 Ų--INVALID-LINK--[1]

Spectral Data

Detailed experimental spectra for this compound are not widely published. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.

2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the O-H, N-H, C=N, and aromatic C-H bonds.

Table 3: Predicted IR Spectral Data

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (oxime)Stretching3600-3200 (broad)
N-H (amino)Stretching3500-3300
C-H (aromatic)Stretching3100-3000
C=N (oxime)Stretching1690-1640
C=C (aromatic)Stretching1600-1450

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, signals for the aromatic protons in the downfield region, a broad singlet for the amino protons, and a singlet for the oxime hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the aromatic carbons, and the carbon of the C=N oxime group.

2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 150. Common fragmentation patterns would involve the loss of a methyl group (CH₃•), a hydroxyl group (•OH), or cleavage of the N-O bond.

Experimental Protocols

3.1. Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime [5]

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Ethyl acetate

  • Dichloromethane

  • Hexanes

  • Magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 2'-aminoacetophenone (1.0 equiv) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (2.97 equiv) to the solution.

  • Slowly add sodium hydroxide (8.16 equiv) to the mixture.

  • Heat the reaction mixture at 60 °C for 1 hour.

  • Monitor the reaction completion using thin-layer chromatography.

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product as a white solid.

3.2. Purification [5]

The crude product can be purified by crystallization.

  • Dissolve the crude solid in dichloromethane at room temperature.

  • Add hexanes until the solution becomes cloudy.

  • Cool the solution in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile building block for heterocyclic synthesis.

4.1. Synthesis of 3-Methyl-1H-indazole

A key application is its conversion to 3-methyl-1H-indazole, a valuable scaffold in medicinal chemistry. The reaction proceeds via an intramolecular cyclization. While the precise mechanism can vary depending on the reagents, a plausible pathway involves the activation of the oxime hydroxyl group, followed by an intramolecular nucleophilic attack by the amino group.

G cluster_synthesis Synthesis of 3-Methyl-1H-indazole 2_aminoacetophenone_oxime This compound activation Activation of Oxime -OH group 2_aminoacetophenone_oxime->activation Reagent (e.g., MsCl) cyclization Intramolecular Nucleophilic Attack activation->cyclization Spontaneous dehydration Dehydration cyclization->dehydration Elimination of H2O indazole 3-Methyl-1H-indazole dehydration->indazole

Figure 1. Reaction workflow for the synthesis of 3-Methyl-1H-indazole.

Biological Activity

The biological profile of this compound is not extensively documented. However, a study investigating the antimicrobial properties of its derivatives provides some insight.

5.1. Antimicrobial Activity

A study by Aldorkee et al. (2022) investigated the antimicrobial activity of Schiff base derivatives of both o-aminoacetophenone oxime (o-AAOX), the subject of this guide, and m-aminoacetophenone oxime (m-AAOX)[1]. The study found that while the derivatives of m-AAOX showed notable antibacterial and antifungal activity, the derivatives of o-AAOX did not exhibit any significant antimicrobial action against the tested microorganisms[1]. This suggests that the position of the amino group on the phenyl ring is critical for the antimicrobial potential of these types of compounds.

The lack of activity of the ortho-amino derivatives could be due to steric hindrance or the formation of intramolecular hydrogen bonds that reduce the molecule's ability to interact with biological targets.

Safety and Handling

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable chemical intermediate with established utility in the synthesis of heterocyclic compounds, particularly indazoles. While its own biological activity appears to be limited based on current research, its structural features make it a promising scaffold for the development of new chemical entities. Further investigation into its physical properties and a broader screening of its biological activities are warranted to fully realize its potential in chemical research and drug development.

References

Spectroscopic and Synthetic Profile of Ethanone, 1-(2-aminophenyl)-, oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of "Ethanone, 1-(2-aminophenyl)-, oxime" (CAS 4964-49-2). Due to the limited availability of experimentally derived spectra for this specific compound, this document compiles predicted data based on its chemical structure, supported by experimental data from closely related analogs. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

"this compound" is a multifaceted chemical scaffold incorporating an oxime group, an aminophenyl ring, and an ethanone backbone.[1] These features provide multiple reactive sites for chemical modification, making it a versatile precursor in the synthesis of nitrogen-containing heterocyclic compounds.[1]

Molecular Formula: C₈H₁₀N₂O[2][3]

Molecular Weight: 150.18 g/mol [2][3]

Spectroscopic Data

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its key functional groups. The data presented is inferred from theoretical calculations and comparison with related compounds like acetophenone oximes and aminophenyl derivatives.[1]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
O-H (oxime)Stretching3200-3400 (broad)
N-H (amino)Stretching3300-3500
C-H (aromatic)Stretching3000-3100
C-H (methyl)Stretching2850-2960
C=N (oxime)Stretching1600-1680A band at 1664 cm⁻¹ is seen for (E)-acetophenone oxime.[1]
C=C (aromatic)Stretching1450-1600
N-O (oxime)Stretching900-960

Note: Data is predicted based on the analysis of structurally similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to display signals corresponding to the methyl, aromatic, amino, and oxime protons.[1]

ProtonsMultiplicityPredicted Chemical Shift (ppm)Notes
-CH₃ (methyl)Singlet~ 2.0-2.5The methyl protons in 1-(2-Methylphenyl)ethanone oxime appear at 2.20 ppm.[1]
Ar-H (aromatic)Multiplet~ 6.5-8.0A complex splitting pattern is expected due to coupling between the aminophenyl protons.[1]
-NH₂ (amino)Broad SingletVariable
-OH (oxime)Broad SingletVariable

Note: The data in this table is predicted based on the analysis of structurally similar compounds.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) | Notes | |---|---|---|---| | -CH₃ (methyl) | ~ 10-20 | | | Aromatic Carbons | ~ 115-150 | | | C=N (imine) | ~ 150-160 | The imine carbon in (E)-acetophenone oxime is found at 156.2 ppm.[1] |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.[1]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is essential for confirming the molecular weight. The predicted molecular ion peak and key fragmentation patterns are outlined below.

m/zPredicted Fragment IonNotes
150[C₈H₁₀N₂O]⁺Molecular ion (M⁺)
135[M - •CH₃]⁺Loss of a methyl radical. The precursor, 2'-Aminoacetophenone, shows a base peak at m/z 120 for this loss from its molecular ion of 135.[1]
133[M - •OH]⁺Loss of a hydroxyl radical.[1]

Note: The fragmentation pattern is predicted based on the compound's structure and data from its precursor and isomers.[1]

Experimental Protocols

Synthesis of this compound

The most established method for synthesizing the title compound is through the oximation of 2'-Aminoacetophenone.[1]

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride

  • Anhydrous ethanol

  • 10% Sodium carbonate solution

  • Water

Procedure:

  • To a 500 ml four-necked flask equipped with a condenser and thermometer, add 27 g (0.2 mol) of 2'-aminoacetophenone, 18.5 g (0.266 mol) of hydroxylamine hydrochloride, and 240 ml of anhydrous ethanol.

  • Heat the mixture to reflux at 85 °C. The reaction progress can be monitored by HPLC.

  • After the reaction is complete, cool the solution to 20 °C.

  • Slowly add 10% sodium carbonate solution to adjust the pH to 7.0.

  • Cool the reaction mixture to 10 °C and add a small amount of water until the solution becomes turbid, then allow it to stand.

  • Gradually add approximately 480 ml of water and let the product crystallize at 8 °C for 60 minutes.

  • Collect the white solid product by filtration, wash it with an ethanol-water mixture, and dry it under a vacuum.

This procedure has been reported to yield 27.09 g of the product (90.3% molar yield) with a purity of 99.1% by HPLC.

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of the synthesized compound.

Infrared (IR) Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is typically mixed with KBr powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS):

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and analysis of "this compound".

experimental_workflow start Start Materials: 2'-Aminoacetophenone, Hydroxylamine HCl, Ethanol synthesis Synthesis: Oximation Reaction (Reflux at 85°C) start->synthesis workup Work-up: pH Adjustment (pH 7), Crystallization synthesis->workup purification Purification: Filtration, Washing, Drying workup->purification product Final Product: Ethanone, 1-(2-aminophenyl)-, oxime purification->product analysis Spectroscopic Analysis product->analysis ir IR Spectroscopy analysis->ir nmr NMR Spectroscopy (¹H and ¹³C) analysis->nmr ms Mass Spectrometry analysis->ms

Caption: Synthesis and analysis workflow for "this compound".

This guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of "this compound." Researchers are encouraged to perform their own experimental verification of the spectroscopic data.

References

An In-depth Technical Guide to 1-(2-Aminophenyl)ethan-1-one Oxime (CAS Number: 4964-49-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 1-(2-aminophenyl)ethan-1-one oxime. This versatile compound serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic structures of medicinal interest.

Chemical Identity and Properties

1-(2-Aminophenyl)ethan-1-one oxime, also known as 2'-aminoacetophenone oxime, is an organic compound with the CAS number 4964-49-2.[1][2][3][4] Its structure features an oxime functional group attached to an ethanone backbone, which is substituted with an aminophenyl ring. This unique arrangement of functional groups makes it a reactive and versatile intermediate in various chemical transformations.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 4964-49-2
Molecular Formula C₈H₁₀N₂O
IUPAC Name N-[1-(2-aminophenyl)ethylidene]hydroxylamine[3]
Synonyms 1-(2-AMINOPHENYL)ETHAN-1-ONE OXIME, 2'-Aminoacetophenone oxime, Ethanone, 1-(2-aminophenyl)-, oxime[1][2][3]
InChI InChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3[3]
InChIKey WRMSBMAMUDEZIW-UHFFFAOYSA-N[3]
Canonical SMILES CC(=NO)C1=CC=CC=C1N

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 150.18 g/mol [1][2][3]
Melting Point 102-104 °C
Boiling Point (Predicted) 316.9 ± 25.0 °C[1]
Density (Predicted) 1.14 ± 0.1 g/cm³[1]
pKa (Predicted) 11.75 ± 0.70[1]
Topological Polar Surface Area 58.6 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]

Synthesis and Reactivity

The primary route for the synthesis of 1-(2-aminophenyl)ethan-1-one oxime is the oximation of 2'-aminoacetophenone. This reaction is a well-established method for converting ketones to their corresponding oximes.

Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

This protocol is adapted from a reported procedure for the metal-free synthesis of 1H-indazoles, where the title compound is a key intermediate.[5]

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Distilled water

  • Dichloromethane

  • Hexanes

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Equipment:

  • 250-mL three-necked round-bottomed flask

  • Reflux condenser

  • Magnetic stir bar and stir plate

  • Internal temperature probe

  • Oil bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel

Procedure:

  • To a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and reflux condenser, add distilled water (17.0 mL) and ethanol (93.0 mL).

  • Add 2'-aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the flask via syringe while stirring.

  • Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the portion-wise addition of sodium hydroxide (23.7 g, 594 mmol). An exothermic reaction will occur, raising the temperature to approximately 70 °C.

  • Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 20% ethyl acetate/hexanes eluent. The starting material (2'-aminoacetophenone) has an Rf of 0.64, and the product oxime has an Rf of 0.29.

  • Once the reaction is complete, remove the flask from the oil bath and allow the slurry to cool to room temperature.

  • Transfer the mixture to a 1-L round-bottomed flask and concentrate it using a rotary evaporator.

  • Dissolve the solid residue in 140 mL of distilled water.

  • Transfer the aqueous solution to a separatory funnel and extract three times with 100 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.

  • For purification, dissolve the solid in 120 mL of dichloromethane at 25 °C.

  • Add 20.0 mL of hexanes over two minutes. Once the solution becomes cloudy, cool it in an ice/water bath to 0–5 °C.

  • Add an additional 100.0 mL of hexanes over 10 minutes and allow the crystals to age for 1 hour at 0–5 °C.

  • Isolate the white, cotton-like solid by filtration using a Büchner funnel and wash with 30.0 mL of ambient temperature hexanes.

  • Two crops of crystals can be obtained to give a total yield of approximately 77%.

Reactivity and Applications

1-(2-Aminophenyl)ethan-1-one oxime is a valuable precursor for the synthesis of various heterocyclic compounds, most notably 1H-indazoles. The presence of both an amino group and an oxime functionality on the same aromatic ring allows for intramolecular cyclization reactions.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole

This protocol describes the subsequent conversion of the title compound to 3-methyl-1H-indazole.[5]

Materials:

  • (E)-1-(2-Aminophenyl)ethanone oxime

  • Dichloromethane

  • Triethylamine

  • Methanesulfonyl chloride

  • Silica gel

  • Ethyl acetate

  • Hexanes

Equipment:

  • 2-L single-necked round-bottomed flask

  • Magnetic stir bar and stir plate

  • Ice/water bath

  • Cannula

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • In a 2-L single-necked round-bottomed flask, dissolve 1-(2-aminophenyl)ethanone oxime (9.76 g, 65.0 mmol) in 1 L of dichloromethane.

  • Add triethylamine (18.1 mL, 130 mmol) via syringe and stir the mixture for 15 minutes at ambient temperature.

  • Cool the reaction mixture to 0–5 °C in an ice/water bath.

  • In a separate flask, prepare a solution of methanesulfonyl chloride (6.00 mL, 78.0 mmol) in 300 mL of dichloromethane and cool it to 0–5 °C.

  • Slowly add the cold methanesulfonyl chloride solution to the oxime mixture via cannula over 30 minutes.

  • Stir the resulting yellow solution at 0–5 °C for 1.5 hours.

  • Add silica gel to the reaction mixture and concentrate it using a rotary evaporator.

  • Purify the resulting brown solid by flash chromatography on a silica gel column, eluting with a gradient of ethyl acetate in hexanes (initially 2:3, then 1:1).

Analytical Methodologies

Several analytical techniques are employed to characterize 1-(2-aminophenyl)ethan-1-one oxime and monitor its reactions.

Thin Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is a quick and effective method to monitor the progress of the oximation reaction. A mobile phase of 20% ethyl acetate in hexanes on a silica gel plate allows for the separation of the starting material and the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of 1-(2-aminophenyl)ethan-1-one oxime.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, the amino group protons, and the oxime hydroxyl proton. The chemical shifts of these protons are influenced by the electronic environment.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

While detailed spectral data and interpretation for this specific compound are not widely published, analysis of similar structures can provide expected chemical shift ranges.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(2-aminophenyl)ethan-1-one oxime would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include N-H stretching vibrations for the amino group, O-H stretching for the oxime hydroxyl group, C=N stretching of the oxime, and C=C stretching vibrations of the aromatic ring. The NIST WebBook provides an IR spectrum for the precursor, 2'-aminoacetophenone, which can serve as a reference.[6]

Biological Activity and Signaling Pathways

The oxime functional group is present in various biologically active molecules and has been explored for its potential in drug discovery. Oximes have been reported to possess a wide range of activities, including antioxidant and anti-inflammatory properties.[7] They can act as hydrogen bond donors and acceptors, which facilitates interactions with biological targets.

However, a detailed literature search did not reveal any specific studies on the biological activity or the involvement of 1-(2-aminophenyl)ethan-1-one oxime in any particular signaling pathways. Therefore, a diagram of a signaling pathway involving this specific compound cannot be generated at this time.

Safety and Handling

1-(2-Aminophenyl)ethan-1-one oxime and its precursor, 2'-aminoacetophenone, should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][9]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][9]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[1]

Handling and Storage:

  • Avoid contact with skin and eyes.[9][10]

  • Do not ingest or inhale.[9]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[9][10]

  • Keep the container tightly closed.[9][10]

First Aid Measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1][8]

  • After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][8]

  • After inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][8]

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]

Visualizations

Synthesis and Transformation Workflow

The following diagram illustrates the synthetic pathway from 2'-aminoacetophenone to 1-(2-aminophenyl)ethan-1-one oxime and its subsequent conversion to 3-methyl-1H-indazole.

G Synthesis Workflow cluster_synthesis Synthesis of 1-(2-Aminophenyl)ethan-1-one Oxime cluster_reaction Synthesis of 3-Methyl-1H-indazole A 2'-Aminoacetophenone (CAS: 551-93-9) C 1-(2-Aminophenyl)ethan-1-one Oxime (CAS: 4964-49-2) A->C Ethanol/Water, 60 °C B Hydroxylamine Hydrochloride + Sodium Hydroxide D 1-(2-Aminophenyl)ethan-1-one Oxime (CAS: 4964-49-2) F 3-Methyl-1H-indazole D->F Dichloromethane, 0-5 °C E Methanesulfonyl Chloride + Triethylamine

Caption: Synthetic pathway from 2'-aminoacetophenone to 3-methyl-1H-indazole.

References

Molecular weight and formula of 2'-Aminoacetophenone oxime

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2'-Aminoacetophenone Oxime

This technical guide provides comprehensive information on the molecular characteristics, synthesis, and potential biological relevance of 2'-Aminoacetophenone Oxime, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile

2'-Aminoacetophenone oxime is the oxime derivative of 2'-aminoacetophenone. The introduction of the oxime group from the ketone precursor alters the molecule's electronic and steric properties, which can, in turn, influence its biological activity.

PropertyValue
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Synonyms (E)-1-(2-Aminophenyl)ethanone oxime

Experimental Protocols

Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

This protocol details the synthesis of 2'-Aminoacetophenone oxime from 2'-Aminoacetophenone.

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Distilled water

  • Ethyl acetate

  • Dichloromethane

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser with a nitrogen inlet, combine 17.0 mL of distilled water and 93.0 mL of ethanol.

  • Addition of Reactants: Add 9.00 mL (10.0 g, 72.8 mmol) of 2'-Aminoacetophenone to the flask via syringe while stirring. Subsequently, add 15.4 g (223 mmol) of hydroxylamine hydrochloride in one portion, followed by the addition of 23.7 g (594 mmol) of sodium hydroxide.

  • Reaction Conditions: Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C. The reaction is typically complete after 1 hour, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The mixture is then concentrated using a rotary evaporator.

  • Extraction: Dissolve the solid residue in 140 mL of distilled water and transfer it to a separatory funnel. Extract the aqueous solution three times with 100 mL of ethyl acetate for each extraction.

  • Drying and Concentration: Combine the organic layers and dry them over MgSO₄. Filter the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.

  • Crystallization: Dissolve the crude solid in 120 mL of dichloromethane at 25 °C. Add 20.0 mL of hexanes. Once the solution becomes cloudy, cool it in an ice/water bath to 0-5 °C and add an additional 100.0 mL of hexanes. Allow the crystals to age for 1 hour at this temperature before isolating them using a Büchner funnel.

Potential Biological Activity and Signaling

While specific signaling pathways for 2'-Aminoacetophenone oxime are not extensively documented, the parent compound, 2-aminoacetophenone (2-AA), has been shown to modulate host immune responses. As a quorum sensing molecule produced by Pseudomonas aeruginosa, 2-AA can influence key innate immune response pathways. This suggests that the oxime derivative may also possess immunomodulatory activities, making it a compound of interest for further investigation.

Oximes as a class of compounds have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant properties.

Below is a diagram illustrating the known immunomodulatory signaling pathway of the parent compound, 2-aminoacetophenone.

G Immunomodulatory Pathway of 2-Aminoacetophenone cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_response Cellular Response 2AA 2-Aminoacetophenone (2-AA) MAPK MAPK Activation 2AA->MAPK NFkB_path NF-κB Pathway 2AA->NFkB_path ERK ERK1/2 Activation MAPK->ERK JNK JNK Activation (Blocked by 2-AA pretreatment) MAPK->JNK cEBPb c/EBPβ Activation ERK->cEBPb ProInflammatory Pro-inflammatory Cytokines JNK->ProInflammatory NFkB NF-κB Activation (Blocked by 2-AA pretreatment) NFkB_path->NFkB NFkB->ProInflammatory p65_complex c/EBPβ-p65 Complex Formation cEBPb->p65_complex AntiInflammatory Anti-inflammatory Cytokines (Upregulated by 2-AA pretreatment) cEBPb->AntiInflammatory p65_complex->NFkB Blocks Activation ImmuneAttenuation Immune Attenuation AntiInflammatory->ImmuneAttenuation G Synthesis Workflow of 2'-Aminoacetophenone Oxime node_start Start Materials node_reactants Reactant Mixing (2'-Aminoacetophenone, Hydroxylamine HCl, NaOH) node_start->node_reactants node_reaction Reaction at 60°C node_reactants->node_reaction node_workup Concentration (Rotary Evaporation) node_reaction->node_workup node_extraction Liquid-Liquid Extraction (Ethyl Acetate) node_workup->node_extraction node_drying Drying and Concentration node_extraction->node_drying node_crystallization Crystallization (Dichloromethane/Hexanes) node_drying->node_crystallization node_product Final Product (2'-Aminoacetophenone Oxime) node_crystallization->node_product

Technical Guide: Solubility Profile of Ethanone, 1-(2-aminophenyl)-, oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining and understanding the solubility of "Ethanone, 1-(2-aminophenyl)-, oxime" (also known as 2-aminoacetophenone oxime) in common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on the standardized experimental protocols required to generate such data, along with a template for its presentation.

Predicted Solubility and Physicochemical Properties

While specific experimental data is scarce, the structure of this compound (CAS No. 14592-74-6) provides clues to its likely solubility. The molecule contains both a polar primary amine (-NH2) group and an oxime (-NOH) group, which can participate in hydrogen bonding. It also possesses a nonpolar benzene ring. This amphiphilic nature suggests it will exhibit some degree of solubility in a range of solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amine and oxime groups are expected to form hydrogen bonds with these solvents, potentially leading to moderate solubility. Solubility in water is likely to be limited by the hydrophobic phenyl group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the -NH2 and -NOH protons. Good solubility is generally expected in DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the compound's polar functional groups.

A systematic experimental evaluation is necessary to quantify these solubility characteristics accurately.

Data Presentation: Solubility of this compound

The following table provides a structured template for recording and presenting experimentally determined solubility data. It is recommended to perform solubility tests at controlled temperatures, such as ambient room temperature (e.g., 25 °C) and a standard physiological temperature (37 °C), which is particularly relevant for drug development applications.

Solvent CAS Number Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Observations
Water7732-18-525
Ethanol64-17-525
Methanol67-56-125
Acetone67-64-125
Dimethyl Sulfoxide (DMSO)67-68-525
N,N-Dimethylformamide (DMF)68-12-225
Acetonitrile75-05-825
Dichloromethane (DCM)75-09-225
Ethyl Acetate141-78-625
Toluene108-88-325
Hexane110-54-325

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps (e.g., 10-20 mL)

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved and that solid material remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a stable concentration. For most organic compounds, 48-72 hours is adequate.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final result in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G prep 1. Preparation Add excess solid to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibrate 3. Equilibration Agitate at constant T (e.g., 48-72h) solvent->equilibrate settle 4. Phase Separation Settle undissolved solid (e.g., 24h) equilibrate->settle sample 5. Sample Collection Withdraw supernatant settle->sample filter 6. Filtration Remove particulates (0.22µm filter) sample->filter quantify 7. Quantification Analyze concentration (e.g., HPLC) filter->quantify result Result Solubility (mg/mL or mol/L) quantify->result

Caption: Workflow for solubility determination via the shake-flask method.

A Technical Guide to the Thermal Stability of 2'-Aminoacetophenone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2'-Aminoacetophenone oxime. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from related compounds, general principles of thermal analysis, and established experimental protocols. The content herein is intended to provide a robust framework for understanding and evaluating the thermal properties of 2'-Aminoacetophenone oxime in a research and development setting.

Introduction

2'-Aminoacetophenone oxime is a chemical compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. A thorough understanding of its thermal stability is paramount for safe handling, storage, and processing, as well as for defining its shelf-life and degradation pathways. Thermal decomposition can lead to loss of product efficacy, the formation of potentially hazardous byproducts, and presents safety risks in manufacturing processes. This guide outlines the expected thermal behavior of 2'-Aminoacetophenone oxime and provides detailed methodologies for its experimental determination.

Predicted Thermal Behavior and Stability

Studies on polymers derived from p-chloroacetophenone oxime have shown initial decomposition temperatures in the range of 203 to 211 °C. This suggests that the oxime functional group in a substituted acetophenone structure possesses a moderate level of thermal stability. The primary decomposition pathways for ketoximes are expected to involve the homolytic scission of the N-O and O-C bonds within the oxime moiety. The presence of the amino group at the ortho position of the phenyl ring may influence the decomposition mechanism and onset temperature through electronic effects or intramolecular interactions.

It is anticipated that the thermal decomposition of 2'-Aminoacetophenone oxime would proceed in one or more steps, with the initial mass loss corresponding to the fragmentation of the oxime group and subsequent degradation of the aromatic ring at higher temperatures.

Quantitative Data from Analogous Compounds

To provide a quantitative context, the following table summarizes thermal stability data for related compounds. It is crucial to note that these values are for comparison and the actual thermal properties of 2'-Aminoacetophenone oxime may differ.

Compound/MaterialThermal Analysis TechniqueOnset of Decomposition (°C)Key Observations
p-Chloroacetophenone oxime-based polymersTGA203 - 211Initial mass loss attributed to the degradation of the polymer backbone.
O-benzyl ketoxime ethersThermolysis StudiesNot specified (mechanistic study)Decomposition via homolytic scission of O-C and N-O bonds.

Experimental Protocols

To definitively determine the thermal stability of 2'-Aminoacetophenone oxime, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are recommended.

Synthesis of 2'-Aminoacetophenone Oxime

A general and established method for the synthesis of acetophenone oximes involves the reaction of the corresponding acetophenone with hydroxylamine hydrochloride in the presence of a base.

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane

  • Hexanes

Procedure:

  • Dissolve 2'-Aminoacetophenone in a mixture of ethanol and water in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydroxylamine hydrochloride and sodium hydroxide to the solution.

  • Heat the reaction mixture to 60 °C and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dissolve the remaining solid residue in distilled water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude 2'-Aminoacetophenone oxime by recrystallization from a suitable solvent system, such as dichloromethane/hexanes.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of 2'-Aminoacetophenone oxime.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of purified 2'-Aminoacetophenone oxime into a clean TGA crucible (typically alumina or platinum).

  • Place the crucible onto the TGA balance.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Maintain a constant flow of an inert gas, such as nitrogen or argon, over the sample during the analysis to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of purified 2'-Aminoacetophenone oxime into a clean DSC pan (typically aluminum).

  • Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions. An open pan may be used if the goal is to observe decomposition in conjunction with mass loss.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (as determined by TGA, e.g., 300 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the differential heat flow to the sample relative to the reference.

  • Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each observed transition.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a conceptual representation of the thermal decomposition pathway.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Thermal Analysis cluster_data Data Interpretation start 2'-Aminoacetophenone + NH2OH.HCl reaction Reaction at 60°C start->reaction extraction Work-up and Extraction reaction->extraction purification Recrystallization extraction->purification characterization NMR, MS Analysis purification->characterization tga TGA Analysis (10°C/min, N2) characterization->tga Purified Sample dsc DSC Analysis (10°C/min, N2) characterization->dsc Purified Sample tga_data Decomposition Temperature Mass Loss Profile tga->tga_data dsc_data Melting Point Decomposition Enthalpy dsc->dsc_data

Caption: Workflow for the synthesis, purification, and thermal analysis of 2'-Aminoacetophenone oxime.

Decomposition_Pathway A 2'-Aminoacetophenone Oxime (C8H10N2O) B Heat (Δ) C Initial Decomposition Products (e.g., Radicals from N-O/O-C scission) B->C D Gaseous Byproducts (e.g., H2O, NOx, CO, CO2) C->D E Char Residue C->E

Caption: Conceptual signaling pathway of the thermal decomposition of 2'-Aminoacetophenone oxime.

Conclusion

While direct experimental data on the thermal stability of 2'-Aminoacetophenone oxime is currently scarce, a comprehensive understanding can be built upon the analysis of related chemical structures and the application of standardized thermal analysis techniques. The protocols detailed in this guide for synthesis, TGA, and DSC analysis provide a clear pathway for researchers and drug development professionals to accurately characterize the thermal properties of this compound. The expected thermal stability is moderate, with decomposition likely commencing above 200 °C. The generation of precise empirical data through the described experimental workflows is essential for ensuring the safe and effective use of 2'-Aminoacetophenone oxime in any application.

Characterization of E/Z Isomerism in Ethanone, 1-(2-aminophenyl)-, oxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and E/Z isomerism characterization of Ethanone, 1-(2-aminophenyl)-, oxime. This compound, a derivative of 2'-aminoacetophenone, is a valuable building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Understanding and controlling the E/Z isomerism of the oxime functionality is crucial for its subsequent reactions and the stereochemistry of the final products.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 2'-aminoacetophenone with hydroxylamine. This reaction typically yields a mixture of (E) and (Z) isomers, with the (E)-isomer being the thermodynamically more stable and, therefore, the major product.[1][2][3][4]

Experimental Protocol: Synthesis of (E)-1-(2-aminophenyl)ethanone oxime

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Distilled water

  • Dichloromethane

  • Hexanes

  • Magnesium sulfate

Procedure:

  • In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser, combine distilled water (17.0 mL) and ethanol (93.0 mL).

  • Add 2'-aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the solvent mixture with stirring.

  • Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the cautious addition of sodium hydroxide (23.7 g, 594 mmol). An exothermic reaction will occur.

  • Heat the reaction mixture to an internal temperature of 60 °C using an oil bath and maintain for 1 hour.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Dissolve the solid residue in distilled water (140 mL) and transfer to a separatory funnel.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product as a white solid.

  • For purification, dissolve the crude solid in dichloromethane (120 mL) at room temperature.

  • Add hexanes (20.0 mL) until the solution becomes cloudy.

  • Cool the mixture in an ice/water bath and add additional hexanes (100.0 mL) over 10 minutes to induce crystallization.

  • Allow the crystals to age for 1 hour at 0-5 °C.

  • Isolate the white, cotton-like solid by filtration using a Büchner funnel and wash with cold hexanes (30.0 mL).

  • A second crop of crystals can be obtained by concentrating the mother liquor.

  • The typical yield of the purified (E)-1-(2-aminophenyl)ethanone oxime is approximately 77%.[5]

Logical Relationship: Synthesis and Isomer Formation

Synthesis of this compound A 2'-Aminoacetophenone D Reaction Mixture (E/Z isomers formed) A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., NaOH) C->D E (E)-Isomer (Major Product) D->E F (Z)-Isomer (Minor Product) D->F

Caption: Synthesis of this compound from 2'-aminoacetophenone.

E/Z Isomerism Characterization

The differentiation and characterization of the (E) and (Z) isomers of this compound are primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive technique.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of the protons and carbons in close proximity to the C=N-OH group differs significantly between the (E) and (Z) isomers, leading to distinct chemical shifts in their ¹H and ¹³C NMR spectra. The isomer ratio in a mixture can be determined by integrating the respective signals in the ¹H NMR spectrum.[1][2] For acetophenone oxime, the typical E:Z ratio is approximately 8:1.[2][3]

Table 1: Comparative ¹H and ¹³C NMR Data for (E)- and (Z)-Acetophenone Oxime

Isomer Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
(E)-Acetophenone Oxime -CH₃~2.30[1]~12.5[1]
Aromatic-H~7.20-7.80[1]~126.2, 128.7, 129.4, 136.7[1]
=N-OH~9.0-11.5-
C=N-~156.2[1]
(Z)-Acetophenone Oxime -CH₃~2.56[6]Data not readily available
Aromatic-H~7.49-7.94[6]Data not readily available
=N-OH~9.0-11.5-
C=N-Data not readily available

Note: The chemical shifts can vary depending on the solvent and concentration.

2.1.2. 2D NMR Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for the unambiguous assignment of the E/Z configuration. This technique detects through-space interactions between protons that are in close proximity.

  • For the (E)-isomer , a NOESY correlation is expected between the methyl protons (-CH₃) and the ortho-protons of the aminophenyl ring.

  • For the (Z)-isomer , a NOESY correlation would be anticipated between the methyl protons and the hydroxyl proton of the oxime group, and no correlation with the aromatic protons.

Experimental Workflow: E/Z Isomer Characterization

Workflow for E/Z Isomer Characterization A Synthesized Oxime Mixture B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D 2D NMR (NOESY) A->D E Determine Isomer Ratio B->E F Assign Chemical Shifts B->F C->F G Confirm Stereochemistry D->G

Caption: Spectroscopic workflow for characterizing E/Z isomers.

Chromatographic Separation

While the synthesis typically yields a mixture, separation of the (E) and (Z) isomers can be challenging due to their similar physical properties. However, chromatographic techniques can be employed for their separation.

Experimental Protocol: General Chromatographic Separation

A detailed, optimized protocol for the separation of this compound isomers is not widely reported. However, general methods for separating oxime isomers can be adapted.

Method: Column chromatography on silica gel is a common method for separating E/Z isomers of oximes.[7]

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is typically used. The optimal solvent ratio needs to be determined empirically through techniques like thin-layer chromatography (TLC).

Procedure:

  • Prepare a chromatography column with silica gel slurried in the initial, less polar mobile phase.

  • Dissolve the crude oxime mixture in a minimum amount of the mobile phase or a suitable solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify the separated isomers.

  • Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Conclusion

The synthesis of this compound reliably produces a mixture of (E) and (Z) isomers, with the (E) isomer predominating. The definitive characterization and assignment of these isomers are accomplished through a combination of ¹H, ¹³C, and 2D NOESY NMR spectroscopy. While the separation of these isomers can be achieved through column chromatography, the development of a specific and efficient separation protocol is an area for further investigation. For drug development and synthetic applications, a thorough characterization of the isomeric composition is essential to ensure the desired stereochemical outcome in subsequent transformations.

References

Biological Activity of 2'-Aminoacetophenone Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2'-aminoacetophenone oxime derivatives. These compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This document consolidates key findings, presents quantitative data in a structured format, details relevant experimental protocols, and illustrates critical pathways and workflows to facilitate further research and development in this area.

Synthesis of 2'-Aminoacetophenone Oxime Derivatives

The foundational structure, (E)-1-(2-aminophenyl)ethanone oxime, is typically synthesized from 2'-aminoacetophenone. The general process involves the reaction of the parent ketone with hydroxylamine hydrochloride in the presence of a base.[1] This oximation reaction is a crucial step, converting the ketone group into an oxime, which is pivotal for the observed biological activities.[2] Further derivatization can be achieved by modifying the amino or oxime functional groups.

General Synthesis Workflow

The synthesis of the core 2'-aminoacetophenone oxime is a straightforward and efficient process, as illustrated in the workflow below.

Synthesis_Workflow Start Starting Materials: - 2'-Aminoacetophenone - Hydroxylamine Hydrochloride - Sodium Hydroxide Reaction Reaction: Reflux in Ethanol/Water at 60°C Start->Reaction Workup Work-up: - Rotary Evaporation - Dissolution in Water - Ethyl Acetate Extraction Reaction->Workup Purification Purification: - Drying over MgSO4 - Concentration - Recrystallization Workup->Purification Product Final Product: (E)-1-(2-Aminophenyl)ethanone oxime Purification->Product

Caption: General workflow for the synthesis of 2'-Aminoacetophenone Oxime.

Detailed Experimental Protocol for (E)-1-(2-Aminophenyl)ethanone oxime

This protocol is adapted from a standard laboratory procedure.[1]

  • Reaction Setup : In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, temperature probe, and reflux condenser, combine distilled water (17.0 mL) and ethanol (93.0 mL).

  • Addition of Reagents : Add 2'-aminoacetophenone (10.0 g, 72.8 mmol) to the solvent mixture. Subsequently, add hydroxylamine hydrochloride (15.4 g, 223 mmol) and sodium hydroxide (23.7 g, 594 mmol) in single portions.

  • Reaction Condition : Place the flask in an oil bath and maintain the internal temperature at 60°C for 1 hour. Reaction completion can be monitored using Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, concentrate the mixture by rotary evaporation. Dissolve the resulting solid residue in 140 mL of distilled water.

  • Extraction : Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).

  • Purification : Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4). Filter the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.

  • Recrystallization : Dissolve the crude solid in dichloromethane and add hexanes to induce crystallization. Cool the solution in an ice bath to maximize crystal formation. Filter the crystals and wash with cold hexanes to obtain the purified (E)-1-(2-aminophenyl)ethanone oxime.

Biological Activities and Data

2'-Aminoacetophenone oxime derivatives, particularly their Schiff base forms, have demonstrated significant potential across several therapeutic areas.

Antimicrobial Activity

Schiff base derivatives of aminoacetophenone oximes have been investigated for their antibacterial and antifungal properties.[3][4] Studies indicate that derivatives of m-aminoacetophenone oxime (m-AAOX) are generally more active than their o-aminoacetophenone oxime (o-AAOX) counterparts.[3] The antimicrobial activity is often evaluated using methods like the disk diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).[3][4]

Table 1: Antimicrobial Activity of m-Aminoacetophenone Oxime (m-AAOX) Schiff Base Derivatives

Compound Test Microorganism Activity Type MIC (mg/mL) Reference
L2 Staphylococcus aureus Antibacterial 8 [3]
L2 Candida glabrata Antifungal 5.5 [3]
m-AAOX Derivatives Candida albicans Antifungal Susceptible [3]

| L5 | - | Antifungal only | - |[3] |

Note: L2 and L5 are specific bidentate ligands derived from m-AAOX. Kocuria rosea was found to be resistant to all tested ligands.[3]

Anti-inflammatory Activity

The oxime functional group is a key contributor to the anti-inflammatory potential of various compounds.[5][6] Derivatives of acetophenone have been synthesized and evaluated for their ability to inhibit inflammation in established models, such as the carrageenan-induced paw edema assay.[7][8] Some derivatives have shown activity comparable to standard drugs like indomethacin and diclofenac.[5]

Table 2: Anti-inflammatory Activity of Acetophenone Oxime Derivatives

Compound Assay IC50 (µM) Target Reference
4'-Morpholinoacetophenone oxime (oxime-2) COX-1 Inhibition 50 COX-1 [7]

| 4'-Piperidinoacetophenone oxime (oxime-3) | COX-1 Inhibition | 130 | COX-1 |[7] |

Note: In this study, neither compound showed inhibitory activity against COX-2.[7]

Anticancer Activity

The introduction of an oxime group into chemical structures is a recognized strategy for developing cytotoxic agents.[5] Oximes can function as kinase inhibitors, targeting pathways involved in tumorigenesis such as those regulated by cyclin-dependent kinases (CDK) and vascular endothelial growth factor receptor 2 (VEGFR-2).[5] While specific data on 2'-aminoacetophenone oxime is limited, related phenoxy acetamide derivatives have shown promising anticancer effects.[9][10]

Table 3: Anticancer Activity of Related Acetamide Derivatives

Compound Cell Line Activity Result Reference
3c* MCF-7 (Breast Cancer) Cytotoxicity Active [9][10]
3c* SK-N-SH (Neuroblastoma) Cytotoxicity Active [9][10]

| Various | MCF-7 (Breast Cancer) | Cytotoxicity | Low cytotoxicity |[11] |

*Compound 3c is N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, a related derivative.[9][10]

Mechanism of Action and Signaling Pathways

The biological effects of aminoacetophenone derivatives are often linked to their ability to modulate key cellular signaling pathways involved in inflammation and immune response. The parent molecule, 2-aminoacetophenone, has been shown to influence pathways involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[12] Other related derivatives have been found to suppress osteoclast differentiation by inactivating PI3K/AKT and IκBα/NF-κB signaling pathways.[13]

Proposed Modulation of Inflammatory Signaling

The diagram below illustrates a proposed mechanism by which these derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades.

Signaling_Pathway Proposed Anti-inflammatory Mechanism of Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, RANKL) TRAF6 TRAF6 Stimulus->TRAF6 PI3K PI3K TRAF6->PI3K MAPKKK MAPKKK TRAF6->MAPKKK AKT AKT PI3K->AKT IKK IKK Complex AKT->IKK IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα degradation Gene Transcription of Pro-inflammatory Genes (Cytokines, COX-2, etc.) NFkB->Gene Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, ERK) MAPKK->MAPK MAPK->Gene Activates Transcription Factors Inhibitor 2'-Aminoacetophenone Oxime Derivatives Inhibitor->TRAF6 Inhibitor->PI3K Inhibitor->IKK Inhibitor->MAPK

Caption: Inhibition of NF-κB and MAPK pathways by aminoacetophenone derivatives.

Key Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of the biological activity of novel compounds.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is widely used for preliminary screening of antimicrobial activity.[3][4]

  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation : Uniformly streak the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.

  • Disk Application : Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO).[14] Impregnate sterile paper disks with a defined volume of the test compound solution and place them firmly on the agar surface. A disk with the solvent (DMSO) serves as a negative control.

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[14]

  • Measurement : Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

MTT_Workflow A 1. Cell Seeding Seed cells (e.g., MCF-7) in a 96-well plate and incubate for 24h B 2. Compound Treatment Treat cells with various concentrations of the test derivative A->B C 3. Incubation Incubate for a specified period (e.g., 48-72 hours) B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4 hours C->D E 5. Formazan Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader E->F

Caption: Workflow for a standard in vitro MTT cytotoxicity assay.

  • Cell Culture : Culture human cancer cells (e.g., MCF-7) in an appropriate medium and seed them into 96-well plates at a predetermined density. Allow cells to adhere overnight.

  • Compound Treatment : Expose the cells to serial dilutions of the 2'-aminoacetophenone oxime derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : After incubation, lyse the cells and dissolve the formazan crystals using a solubilizing agent like DMSO.

  • Data Analysis : Measure the absorbance of the solution using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 2'-Aminoacetophenone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have established them as "privileged structures" in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of quinazoline derivatives commencing from the readily accessible precursor, 2'-aminoacetophenone oxime. The methodologies outlined herein describe the synthesis of quinazoline-3-oxides, 2-substituted-1,2-dihydroquinazolines, and 2-aminoquinazolines, offering versatile routes to a range of functionalized quinazoline scaffolds for application in drug discovery and development.

Introduction to Quinazoline Synthesis

The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of modern therapeutics.[1][2] The functionalization of the quinazoline core at various positions allows for the fine-tuning of its biological activity, leading to the discovery of potent and selective drug candidates.[3][4] The synthesis of quinazolines can be achieved through numerous synthetic strategies. A versatile and efficient approach involves the cyclization of substituted 2-aminoaryl ketones and their derivatives. Specifically, 2'-aminoacetophenone oxime serves as a valuable starting material, enabling the introduction of diversity at several positions of the quinazoline ring system.

Synthesis of Starting Material: 2'-Aminoacetophenone Oxime

A reliable synthesis of the starting material is paramount for the successful preparation of the target quinazoline derivatives. The following protocol details the preparation of (E)-1-(2-Aminophenyl)ethanone oxime from 2'-aminoacetophenone.

Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Distilled water

  • Ethyl acetate

  • Dichloromethane

  • Hexanes

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 2'-aminoacetophenone (1.0 equiv) in a mixture of ethanol and distilled water, add hydroxylamine hydrochloride (2.97 equiv).

  • To this stirred solution, add sodium hydroxide (8.16 equiv) in one portion. An exothermic reaction will occur.

  • Heat the reaction mixture to 60 °C and maintain for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the resulting solid residue in distilled water and extract three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product as a white solid.

  • Recrystallize the crude product from a mixture of dichloromethane and hexanes to afford pure (E)-1-(2-aminophenyl)ethanone oxime.[5]

Synthesis of Quinazoline Derivatives from 2'-Aminoacetophenone Oxime

Synthesis of 4-Methylquinazoline 3-Oxides

This protocol describes the synthesis of 4-methylquinazoline 3-oxides through the cyclization of 2'-aminoacetophenone oxime using triethyl orthoformate.

Reaction Scheme:

G start 2'-Aminoacetophenone Oxime reagent1 + Triethyl Orthoformate start->reagent1 intermediate1 Ethoxymethyleneamino Intermediate reagent1->intermediate1 product 4-Methylquinazoline 3-Oxide intermediate1->product Cyclocondensation

Caption: Synthesis of 4-Methylquinazoline 3-Oxide.

Materials:

  • 2'-Aminoacetophenone oxime

  • Triethyl orthoformate

  • Ethanol

Procedure:

  • A mixture of 2'-aminoacetophenone oxime (1.0 equiv) and triethyl orthoformate is refluxed for 1-3 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 4-methylquinazoline 3-oxide.[6]

Data Summary:

Starting MaterialReagentProductYield (%)Reference
2'-Aminoacetophenone oxime derivativesTriethyl orthoacetate/orthopropionate2-Substituted-4-methylquinazoline 3-oxides-[6]
Synthesis of 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides

This method outlines the synthesis of 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides via the reaction of 2'-aminoacetophenone oxime with various aryl aldehydes.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2'-Aminoacetophenone Oxime C p-Toluenesulfonic acid (catalyst) Ethanol (solvent) Room Temperature A->C B Aryl Aldehyde B->C D 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxide C->D G cluster_start Initiation cluster_propagation Propagation & Cyclization cluster_termination Aromatization Oxime 2'-Aminoacetophenone Oxime I2 Iodine Oxime->I2 N-O bond cleavage Radical Iminyl Radical I2->Radical Isocyanide Isocyanide Radical->Isocyanide Addition Adduct Radical Adduct Isocyanide->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 2-Amino-4-arylquinazoline Cyclized->Product Oxidation

References

Application Notes and Protocols: Metal-Free Synthesis of Indazoles from 2-Aminophenyl Ketoximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their prevalence in medicinal chemistry underscores the continuous need for efficient, scalable, and environmentally benign synthetic methodologies. Traditional syntheses of indazoles often rely on transition-metal catalysts, which can introduce metallic impurities into the final products and necessitate additional purification steps. This has spurred the development of metal-free synthetic routes.

This document provides detailed protocols for the metal-free synthesis of indazoles from readily accessible 2-aminophenyl ketoximes or their in-situ generated precursors. Two primary methods are highlighted: a one-pot synthesis from 2-aminophenones and hydroxylamine derivatives, and a cyclization of pre-formed 2-aminophenyl ketoximes. These protocols offer mild reaction conditions, broad substrate scope, and high yields, making them attractive for both academic research and industrial drug development.

Reaction Principle

The metal-free synthesis of indazoles from 2-aminophenyl ketoximes proceeds via an intramolecular electrophilic amination pathway. The key steps involve the formation of the 2-aminophenyl ketoxime, followed by activation of the oxime hydroxyl group to create a good leaving group. Subsequent intramolecular nucleophilic attack of the amino group onto the nitrogen of the oxime moiety leads to cyclization and formation of the indazole ring system.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various substituted indazoles using a one-pot, metal-free method from 2-aminophenones and a hydroxylamine derivative.

Entry 2-Aminophenone Substrate Product Yield (%)
12-Aminoacetophenone3-Methyl-1H-indazole95
22-Amino-5-chloroacetophenone5-Chloro-3-methyl-1H-indazole92
32-Amino-5-bromoacetophenone5-Bromo-3-methyl-1H-indazole93
42-Amino-5-fluoroacetophenone5-Fluoro-3-methyl-1H-indazole85
52-Amino-5-nitroacetophenone3-Methyl-5-nitro-1H-indazole78
62-Amino-4-methylacetophenone3,4-Dimethyl-1H-indazole90
72-Amino-4-methoxyacetophenone4-Methoxy-3-methyl-1H-indazole88
82-Aminobenzophenone3-Phenyl-1H-indazole97
92-Amino-5-chlorobenzophenone5-Chloro-3-phenyl-1H-indazole96
10(2-Aminophenyl)(pyridin-2-yl)methanone3-(Pyridin-2-yl)-1H-indazole82

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Aminophenones and Hydroxylamine Derivatives

This protocol is adapted from the work of Wang et al. and describes a scalable, metal-free synthesis of indazoles.[1][2][3][4][5][6]

Materials:

  • Substituted 2-aminophenone (1.0 equiv)

  • O-Mesitylenesulfonylhydroxylamine (MSH) or a suitable precursor like N-(tert-Butoxycarbonyl)-O-mesitylenesulfonylhydroxylamine (1.2 equiv)

  • Trifluoroacetic acid (TFA) (if using Boc-protected hydroxylamine)

  • Dichloromethane (DCM) or another suitable solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the 2-aminophenone (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add N-(tert-Butoxycarbonyl)-O-mesitylenesulfonylhydroxylamine (1.2 mmol).

  • Deprotection (if applicable): If using the Boc-protected hydroxylamine, add trifluoroacetic acid (2.0 equiv) to the mixture and stir at room temperature for 30 minutes to remove the Boc protecting group in situ.

  • Condensation and Cyclization: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction typically goes to completion within 2-12 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure indazole product.

Protocol 2: Cyclization of 2-Aminophenyl Ketoximes

This protocol is based on the method developed by Counceller et al. for the synthesis of 1H-indazoles from pre-formed 2-aminobenzoximes.[7]

Materials:

  • Substituted (E)-1-(2-aminophenyl)ethanone oxime (1.0 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the 2-aminophenyl ketoxime (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.2 mmol).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using an ethyl acetate/hexanes gradient) to yield the desired 1H-indazole.

Mandatory Visualizations

Reaction_Pathway cluster_0 Step 1: Oxime Formation (in situ or pre-formed) cluster_1 Step 2: Activation and Cyclization 2_Aminophenone 2-Aminophenone 2_Aminophenyl_Ketoxime 2-Aminophenyl Ketoxime 2_Aminophenone->2_Aminophenyl_Ketoxime + Hydroxylamine Hydroxylamine Derivative Hydroxylamine->2_Aminophenyl_Ketoxime Activated_Oxime Activated Oxime Intermediate (e.g., O-mesyl oxime) 2_Aminophenyl_Ketoxime->Activated_Oxime Activating Agent (e.g., MsCl, TFA) Indazole Indazole Activated_Oxime->Indazole Intramolecular Electrophilic Amination

Caption: Proposed reaction pathway for the metal-free synthesis of indazoles.

Experimental_Workflow start Start reagents Mix 2-Aminophenyl Ketoxime (or precursors) and Reagents in Solvent start->reagents reaction Stir at Appropriate Temperature (Monitor by TLC) reagents->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Dry and Concentrate Organic Phase workup->purification chromatography Purify by Silica Gel Column Chromatography purification->chromatography product Isolate Pure Indazole Product chromatography->product

Caption: General experimental workflow for the synthesis of indazoles.

References

Application Note: One-Pot Synthesis of 1,4-Benzodiazepines from 2'-Aminoacetophenone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzodiazepines are a critical class of psychoactive compounds widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[1] The foundational synthesis developed by Leo Sternbach at Hoffmann-La Roche in the 1950s paved the way for blockbuster drugs like chlordiazepoxide (Librium) and diazepam (Valium).[2][3] The classic Sternbach method involves the transformation of a 2-aminobenzophenone derivative into the characteristic seven-membered diazepine ring system.[4][5]

This application note details a streamlined, one-pot synthetic protocol for a 1,4-benzodiazepine derivative starting from 2'-aminoacetophenone oxime. This approach avoids the isolation of intermediates, thereby reducing reaction time, minimizing solvent usage, and simplifying the overall procedure. The described methodology follows the core principles of the Sternbach synthesis, involving an initial acylation of the oxime followed by a base-mediated intramolecular cyclization to yield the benzodiazepine scaffold as an N-oxide, a common precursor in benzodiazepine chemistry.[1][4]

Reaction Principle and Logic

The one-pot synthesis proceeds in two sequential steps within the same reaction vessel:

  • N-Acylation: The starting material, 2'-aminoacetophenone oxime, possesses a nucleophilic primary amino group (-NH₂). This group reacts readily with the highly electrophilic chloroacetyl chloride. In this step, an amide bond is formed, yielding a 2-chloroacetamido intermediate.

  • Intramolecular Cyclization: Upon the addition of a base (e.g., sodium hydroxide), the acidic proton of the oxime's hydroxyl group (-OH) is abstracted, forming an alkoxide. This nucleophilic oxygen then attacks the electrophilic carbon bearing the chlorine atom in the chloroacetyl group. This intramolecular nucleophilic substitution results in the closure of the seven-membered ring, forming the 1,4-benzodiazepine-4-oxide structure.[4]

The overall transformation represents an efficient method for constructing the core benzodiazepine heterocycle.

Caption: Overall reaction scheme for the one-pot benzodiazepine synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material and the subsequent one-pot synthesis of the benzodiazepine derivative.

Protocol 1: Synthesis of 2'-Aminoacetophenone Oxime (Starting Material)

Objective: To prepare the 2'-aminoacetophenone oxime precursor.

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water (distilled or deionized)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Set up a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

  • To the flask, add 2'-aminoacetophenone (1.0 equiv), ethanol, and water.

  • Add hydroxylamine hydrochloride (approx. 3.0 equiv) to the solution while stirring.

  • Carefully add sodium hydroxide pellets (approx. 8.0 equiv) in portions. An exothermic reaction will occur.

  • Heat the reaction mixture to 60 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dissolve the remaining solid residue in distilled water.

  • Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2'-aminoacetophenone oxime as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: One-Pot Synthesis of 7-Methyl-3,5-dihydro-1H-benzo[e][1][2]diazepin-4-oxide

Objective: To synthesize the target benzodiazepine derivative from 2'-aminoacetophenone oxime in a one-pot procedure.

Materials:

  • 2'-Aminoacetophenone oxime

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH) or Pyridine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Water (distilled or deionized)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

Workflow start Dissolve 2'-aminoacetophenone oxime in anhydrous solvent under N₂ add_reagent Cool to 0°C and slowly add Chloroacetyl Chloride (1.1 equiv) start->add_reagent react1 Stir at 0°C to room temperature. Monitor acylation via TLC. add_reagent->react1 add_base Cool mixture and add base (e.g., aq. NaOH or Pyridine) dropwise. react1->add_base react2 Stir until cyclization is complete (TLC). Allow to warm to room temperature. add_base->react2 workup Quench reaction with water. Separate organic layer. react2->workup wash Wash organic layer with NaHCO₃ and then brine. workup->wash dry Dry over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify Purify crude product via column chromatography or recrystallization. dry->purify end Obtain Final Product purify->end

Caption: Experimental workflow for the one-pot synthesis.
  • Step A: Acylation

    • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 2'-aminoacetophenone oxime (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add chloroacetyl chloride (approx. 1.1 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Step B: In-situ Cyclization

    • Without isolating the intermediate, cool the reaction mixture back to 0-5 °C.

    • Slowly add a solution of aqueous sodium hydroxide (e.g., 2M NaOH) or an organic base like pyridine dropwise.

    • Stir the mixture vigorously. The cyclization progress can be monitored by TLC.

    • Once the reaction is complete, proceed to workup.

  • Workup and Purification

    • Quench the reaction by adding cold water.

    • If using an organic solvent like dichloromethane, transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 7-methyl-3,5-dihydro-1H-benzo[e][1][2]diazepin-4-oxide.

Data Summary

The following table summarizes the key parameters for the one-pot synthesis protocol. Yields are estimated based on analogous reactions reported in the literature for chlordiazepoxide synthesis, as specific data for this exact derivative is not widely published.[1]

Step Reactants Key Reagents Solvent Temperature Time Expected Yield
1. Acylation 2'-Aminoacetophenone OximeChloroacetyl ChlorideDichloromethane0 °C to RT1-3 h-
2. Cyclization Acylated IntermediateSodium HydroxideDichloromethane/Water0 °C to RT2-4 h-
Overall 2'-Aminoacetophenone Oxime---3-7 h75-85%

Proposed Mechanism Visualization

The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, followed by a base-promoted intramolecular Sₙ2 reaction.

Caption: Key steps in the benzodiazepine formation mechanism.
Safety Precautions

  • Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

  • Sodium hydroxide (NaOH) is corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Organic solvents such as dichloromethane are volatile and may be harmful. Ensure proper ventilation.

  • The initial acylation reaction can be exothermic. Maintain proper temperature control, especially during the addition of chloroacetyl chloride.

References

Application Notes and Protocols: Friedländer Annulation of 2-Aminoaryl Ketones for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer annulation, first reported by Paul Friedländer in 1882, is a cornerstone reaction in synthetic organic chemistry for the construction of the quinoline scaffold.[1][2] Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. This annulation reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, to yield a substituted quinoline.[1][2][3] The reaction can be catalyzed by either acids or bases and has seen significant evolution, with modern methodologies employing a diverse array of catalysts to improve efficiency, selectivity, and environmental sustainability.[1][2]

This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the Friedländer annulation of 2-aminoaryl ketones in quinoline synthesis.

Reaction Mechanism and Workflow

The mechanism of the Friedländer annulation can proceed through two primary pathways, depending on the reaction conditions.[3]

  • Aldol Condensation Pathway: This pathway commences with an intermolecular aldol condensation between the 2-aminoaryl ketone and the α-methylene ketone.[3][4] The resulting aldol adduct undergoes rapid cyclization and subsequent dehydration to form the quinoline ring.[3][4]

  • Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-amino group of the aryl ketone and the carbonyl group of the methylene ketone.[3] This is followed by an intramolecular aldol-type reaction and dehydration to yield the final quinoline product.[3]

A general experimental workflow for the Friedländer annulation is depicted below.

Friedlander_Workflow start Start reactants Combine 2-aminoaryl ketone, α-methylene ketone, and solvent start->reactants catalyst Add catalyst (acid, base, or other) reactants->catalyst heating Heat the reaction mixture (optional, temperature varies) catalyst->heating monitoring Monitor reaction progress (e.g., by TLC or LC-MS) heating->monitoring workup Reaction work-up (e.g., quenching, extraction) monitoring->workup Reaction complete purification Purify the crude product (e.g., chromatography, recrystallization) workup->purification analysis Characterize the purified quinoline (e.g., NMR, MS, m.p.) purification->analysis end End analysis->end

A generalized experimental workflow for the Friedländer annulation.

The following diagram illustrates the two plausible mechanistic pathways of the Friedländer annulation.

Friedlander_Mechanism cluster_path1 Aldol Condensation Pathway cluster_path2 Schiff Base Pathway A1 2-Aminoaryl Ketone + α-Methylene Ketone B1 Aldol Adduct A1->B1 Aldol Condensation C1 Cyclized Intermediate B1->C1 Intramolecular Cyclization D1 Quinoline C1->D1 Dehydration A2 2-Aminoaryl Ketone + α-Methylene Ketone B2 Schiff Base A2->B2 Imine Formation C2 Cyclized Intermediate B2->C2 Intramolecular Aldol-type Reaction D2 Quinoline C2->D2 Dehydration

Mechanistic pathways of the Friedländer annulation.

Quantitative Data Summary

The efficiency of the Friedländer annulation is highly dependent on the choice of catalyst, solvent, and reaction temperature. The following table summarizes quantitative data from various reported methodologies.

2-Aminoaryl Ketoneα-Methylene KetoneCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
2-AminobenzophenoneEthyl acetoacetateIn(OTf)₃Neat801 h92[5]
2-AminoacetophenoneAcetophenoneBi(OTf)₃ (5)EthanolRoom Temp.2 h95
2-AminobenzophenoneCyclohexanone[Hbim]BF₄Neat1003 h93[2]
2-Amino-5-chlorobenzophenoneDimedoneSiO₂ nanoparticlesMicrowave1005 min93[2]
2-AminobenzaldehydeAcetoneTABOToluene75-84 (regioisomeric ratio >84:16)[6]
2-Aminoaryl ketoneα-Methylene carbonylFluorescein (0.5)EthanolRoom Temp. (White LED)--[7]
2-AminobenzophenoneEthyl acetoacetateCeric ammonium nitrate (10)-Room Temp.45 min-[8]
2-NitrobenzaldehydePhenylacetonitrileFe/AcOH---High[9]

Experimental Protocols

Below are detailed experimental protocols for selected Friedländer annulation reactions.

Protocol 1: Bismuth(III) Triflate Catalyzed Synthesis of 2,4-Diphenylquinoline

This protocol is adapted from the work of Yadav et al. and demonstrates a room temperature synthesis.[2]

Materials:

  • 2-Aminoacetophenone

  • Acetophenone

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of 2-aminoacetophenone (1 mmol) and acetophenone (1.2 mmol) in ethanol (5 mL) in a round-bottom flask, add bismuth(III) triflate (5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,4-diphenylquinoline.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Quinoline using Silica Nanoparticles

This protocol, based on the work of Hasaninejad et al., illustrates a rapid and efficient microwave-assisted synthesis.[2]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Dimedone

  • Silica (SiO₂) nanoparticles

  • Microwave reactor

  • Ethanol

  • Standard glassware for work-up and purification

Procedure:

  • In a microwave reactor vessel, combine 2-amino-5-chlorobenzophenone (1 mmol), dimedone (1.1 mmol), and silica nanoparticles (catalytic amount).

  • Irradiate the mixture in the microwave reactor at 100 °C for the specified time (e.g., 5 minutes).

  • After completion, allow the reaction vessel to cool to room temperature.

  • Add ethanol to the reaction mixture and filter to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified quinoline derivative.

Protocol 3: One-Pot Domino Nitro Reduction-Friedländer Heterocyclization

This protocol is adapted from a method that allows for the use of more readily available 2-nitroaryl ketones.[9]

Materials:

  • 2-Nitrobenzaldehyde

  • An active methylene compound (e.g., phenylacetonitrile)

  • Iron (Fe) powder

  • Acetic acid (AcOH)

  • Ethanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred mixture of 2-nitrobenzaldehyde (1 mmol) and the active methylene compound (1.2 mmol) in a mixture of ethanol and acetic acid, add iron powder (e.g., 3 equivalents).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Perform an aqueous work-up by adding water and a base (e.g., sodium bicarbonate solution) to neutralize the acetic acid, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Concluding Remarks

The Friedländer annulation remains a versatile and powerful tool for the synthesis of quinolines. The choice of catalyst and reaction conditions can be tailored to accommodate a wide variety of substrates and functional groups. Modern advancements, including the use of novel catalysts, microwave irradiation, and one-pot procedures, have significantly enhanced the efficiency, scope, and environmental friendliness of this classical reaction, making it highly relevant for contemporary research and development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for Copper-Catalyzed Cyclization of 2'-Aminoacetophenone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-substituted-2H-indazoles via a proposed copper-catalyzed intramolecular cyclization of 2'-aminoacetophenone oximes. This method offers a potential route to a significant class of heterocyclic compounds that are prevalent in medicinal chemistry and drug discovery. The following sections detail the reaction, a proposed mechanism, experimental protocols, and representative data.

Introduction

Indazoles, particularly 2H-indazoles, are a core structural motif in numerous pharmacologically active compounds. The development of efficient and versatile synthetic routes to these scaffolds is of significant interest to the pharmaceutical industry. Copper catalysis has emerged as a powerful tool for the construction of carbon-nitrogen and nitrogen-nitrogen bonds. This document outlines a proposed methodology for the copper-catalyzed intramolecular cyclization of 2'-aminoacetophenone oximes to yield 2-methyl-2H-indazoles. The protocol is based on established principles of copper-catalyzed reactions of oximes and related cyclization strategies for the synthesis of N-heterocycles.

Proposed Reaction and Mechanism

The proposed transformation involves the intramolecular cyclization of a 2'-aminoacetophenone oxime derivative in the presence of a copper catalyst to form a 2-substituted-2H-indazole. The reaction likely proceeds through a sequence of steps involving the activation of the oxime by the copper catalyst, followed by an intramolecular nucleophilic attack of the amino group and subsequent dehydration to afford the indazole ring system.

Experimental Workflow

The general workflow for the copper-catalyzed cyclization of 2'-aminoacetophenone oxime is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Weigh Reactants: - 2'-Aminoacetophenone Oxime - Copper Catalyst - Base solvent Add Anhydrous Solvent start->solvent 1. atmosphere Inert Atmosphere (N2 or Ar) solvent->atmosphere 2. heating Heat to Reaction Temperature atmosphere->heating 3. stirring Stir for Specified Time heating->stirring 4. quench Quench Reaction stirring->quench 5. extract Extract with Organic Solvent quench->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by Column Chromatography concentrate->purify 9. characterize Characterize Product (NMR, MS, etc.) purify->characterize 10. reaction_mechanism 2'-Aminoacetophenone Oxime 2'-Aminoacetophenone Oxime Intermediate_A Oxime-Cu(I) Complex 2'-Aminoacetophenone Oxime->Intermediate_A + Cu(I) Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Intermediate_A Intermediate_B Intramolecular Nucleophilic Attack Intermediate_A->Intermediate_B Coordination & Activation Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C C-N Bond Formation Product 2-Methyl-2H-indazole Intermediate_C->Product - H2O H2O H2O Intermediate_C->H2O Product->Cu(I) Catalyst Catalyst Regeneration

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Heterocycles from 2-Aminophenyl Oximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. Among the versatile precursors for such syntheses, 2-aminophenyl oximes have emerged as valuable building blocks for the construction of diverse heterocyclic systems, including indazoles, benzimidazoles, and quinazolines. The intramolecular cyclization of 2-aminophenyl oximes, facilitated by palladium catalysis, offers an efficient and atom-economical route to these important scaffolds. This document provides detailed application notes, experimental protocols, and mechanistic insights into these transformative reactions.

Key Advantages of Using 2-Aminophenyl Oximes:

  • Readily Accessible: Synthesized from corresponding 2-amino-substituted carbonyl compounds.

  • Inherent Reactivity: The proximate amino and oxime functionalities are poised for intramolecular cyclization.

  • Versatility: A single precursor can potentially lead to different heterocyclic cores by tuning reaction conditions.

I. Synthesis of 2-Substituted-2H-Indazoles

The palladium-catalyzed intramolecular N-N bond formation from 2-aminophenyl ketoximes provides a direct route to 2-substituted-2H-indazoles. This transformation is believed to proceed through an oxidative addition of the O-H or a pre-activated O-X bond of the oxime to a low-valent palladium species, followed by intramolecular amination and reductive elimination.

Data Presentation: Synthesis of 2-Aryl-2H-indazoles

The following table summarizes the scope of the palladium-catalyzed synthesis of 2-aryl-2H-indazoles from various substituted 2-aminophenyl ketoximes. The data is representative of typical yields and reaction conditions found in the literature for analogous palladium-catalyzed amination reactions.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1PhHPd(OAc)₂ (5)dppf (10)t-BuONaToluene1285
24-Me-PhHPd(OAc)₂ (5)dppf (10)t-BuONaToluene1288
34-MeO-PhHPd(OAc)₂ (5)dppf (10)t-BuONaToluene1482
44-Cl-PhHPd(OAc)₂ (5)dppf (10)t-BuONaToluene1275
5Ph5-MePd(OAc)₂ (5)dppf (10)t-BuONaToluene1680
6Ph5-ClPd(OAc)₂ (5)dppf (10)t-BuONaToluene1672
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-2H-indazoles
  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-aminophenyl ketoxime (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.10 mmol, 10 mol%).

  • Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add sodium tert-butoxide (1.2 mmol) and anhydrous toluene (5 mL).

  • Reaction: Stir the mixture at 100 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired 2-aryl-2H-indazole.

Mandatory Visualization

Indazole_Synthesis cluster_start Starting Materials cluster_catalytic_cycle Catalytic Cycle cluster_end Product 2-Aminophenyl_Oxime 2-Aminophenyl Oxime Oxidative_Addition Oxidative Addition 2-Aminophenyl_Oxime->Oxidative_Addition + Pd(0)Ln Pd(0)L_n Pd(0)Ln Intermediate_A Intermediate A (Palladacycle) Oxidative_Addition->Intermediate_A Intramolecular_Amination Intramolecular Amination Intermediate_A->Intramolecular_Amination Intermediate_B Intermediate B Intramolecular_Amination->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration of Catalyst Indazole 2H-Indazole Reductive_Elimination->Indazole

Caption: Proposed catalytic cycle for the synthesis of 2H-indazoles.

II. Synthesis of Benzimidazoles

The palladium-catalyzed cyclization of 2-aminophenyl oximes can also be directed towards the synthesis of benzimidazoles. This pathway likely involves a Beckmann-type rearrangement of the oxime moiety, followed by intramolecular cyclization of the resulting carbodiimide or a related intermediate with the amino group. The choice of catalyst, ligand, and additives is crucial in steering the reaction towards this outcome over indazole formation.

Data Presentation: Synthesis of 2-Substituted Benzimidazoles

The following table presents representative data for the synthesis of 2-substituted benzimidazoles from 2-aminophenyl oximes, based on analogous palladium-catalyzed C-N bond forming reactions.

EntryCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
1PhHPd(OAc)₂ (10)Xantphos (20)ZnCl₂Dioxane12078
24-Me-PhHPd(OAc)₂ (10)Xantphos (20)ZnCl₂Dioxane12081
34-CF₃-PhHPd(OAc)₂ (10)Xantphos (20)ZnCl₂Dioxane12072
4MeHPd(OAc)₂ (10)Xantphos (20)ZnCl₂Dioxane12065
5Ph5-FPd(OAc)₂ (10)Xantphos (20)ZnCl₂Dioxane12075
6Ph5-NO₂Pd(OAc)₂ (10)Xantphos (20)ZnCl₂Dioxane12068
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzimidazoles
  • Reaction Setup: In a sealed tube, combine the 2-aminophenyl oxime (1.0 mmol), Pd(OAc)₂ (0.10 mmol, 10 mol%), and Xantphos (0.20 mmol, 20 mol%).

  • Reagent Addition: Add anhydrous zinc chloride (1.5 mmol) and anhydrous dioxane (5 mL).

  • Atmosphere: Flush the tube with argon.

  • Reaction: Heat the mixture at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired 2-substituted benzimidazole.

Mandatory Visualization

Benzimidazole_Workflow Start Start: 2-Aminophenyl Oxime Reaction_Setup Reaction Setup: - 2-Aminophenyl Oxime - Pd(OAc)₂ - Xantphos - ZnCl₂ - Dioxane Start->Reaction_Setup Heating Heating at 120 °C (24 hours) Reaction_Setup->Heating Workup Work-up: - Dilution with EtOAc - Filtration Heating->Workup Extraction Extraction: - Sat. NaHCO₃ - Brine Workup->Extraction Purification Purification: Column Chromatography Extraction->Purification End End: 2-Substituted Benzimidazole Purification->End

Caption: Experimental workflow for benzimidazole synthesis.

III. Synthesis of Quinazolines

The palladium-catalyzed reaction of 2-aminophenyl oximes with a suitable coupling partner, such as an isocyanide or carbon monoxide, can lead to the formation of quinazolines. This transformation involves a more complex cascade of reactions, potentially including an initial palladium-catalyzed isocyanide insertion or carbonylation, followed by intramolecular cyclization and subsequent aromatization.

Data Presentation: Synthesis of 2,4-Disubstituted Quinazolines

The following table outlines the synthesis of quinazolines from 2-aminophenyl oximes and isocyanides, with data extrapolated from similar palladium-catalyzed quinazoline syntheses.

EntryR³ (Isocyanide)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhHt-BuPd(OAc)₂ (5)K₂CO₃DMF11075
24-Me-PhHt-BuPd(OAc)₂ (5)K₂CO₃DMF11079
3PhHCyPd(OAc)₂ (5)K₂CO₃DMF11072
4MeHt-BuPd(OAc)₂ (5)K₂CO₃DMF11068
5Ph5-Brt-BuPd(OAc)₂ (5)K₂CO₃DMF11070
6PhH2,6-Me₂-PhPd(OAc)₂ (5)K₂CO₃DMF11065
Experimental Protocol: General Procedure for the Synthesis of 2,4-Disubstituted Quinazolines
  • Reaction Setup: To a microwave vial, add the 2-aminophenyl oxime (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Reagent Addition: Add anhydrous DMF (4 mL) followed by the isocyanide (1.2 mmol).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 110 °C for 1-2 hours.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and stir for 30 minutes.

  • Filtration: Collect the resulting precipitate by vacuum filtration and wash with water.

  • Purification: Dry the crude product under vacuum and purify by recrystallization or column chromatography to obtain the desired quinazoline.

Mandatory Visualization

Quinazoline_Pathway Start 2-Aminophenyl Oxime + Isocyanide Pd_Catalysis Palladium Catalysis Start->Pd_Catalysis Intermediate_Formation Intermediate Formation (e.g., Carbodiimide) Pd_Catalysis->Intermediate_Formation Intramolecular_Cyclization Intramolecular Cyclization Intermediate_Formation->Intramolecular_Cyclization Cyclized_Intermediate Cyclized Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Aromatization Aromatization Cyclized_Intermediate->Aromatization Quinazoline Quinazoline Product Aromatization->Quinazoline

Caption: Logical pathway for quinazoline synthesis.

Conclusion

The palladium-catalyzed cyclization of 2-aminophenyl oximes represents a powerful and versatile strategy for the synthesis of medicinally relevant heterocycles. By careful selection of the palladium catalyst, ligands, and reaction conditions, chemists can selectively construct indazoles, benzimidazoles, and quinazolines from a common precursor. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Further exploration of this chemistry promises to uncover even more efficient and selective transformations for the synthesis of complex molecular architectures.

Application Notes and Protocols: Microwave-Assisted Synthesis of Quinazolines using 2'-Aminoacetophenone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of substituted quinazolines via a microwave-assisted reaction of 2'-aminoacetophenone oxime with various aldehydes. This method offers significant advantages over traditional heating, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, making it highly suitable for high-throughput synthesis in drug discovery and medicinal chemistry. The protocol described herein utilizes zinc chloride as a catalyst to promote the formation of fully aromatic quinazoline structures.

Introduction

Quinazoline and its derivatives are privileged heterocyclic scaffolds found in numerous biologically active compounds and approved pharmaceuticals.[1] These compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] Notably, several quinazoline-based drugs, such as gefitinib and erlotinib, function as potent kinase inhibitors in cancer therapy.[2] The development of rapid and efficient synthetic methodologies for quinazoline derivatives is therefore of significant interest to the drug development community.

Microwave-assisted organic synthesis has emerged as a powerful tool, accelerating reaction rates and often improving product yields compared to conventional heating methods.[4][5] This technology is particularly advantageous for the synthesis of heterocyclic libraries in drug discovery. A modern and efficient route to functionalized quinazolines involves the microwave-promoted reaction of 2-aminoarylalkanone O-phenyl oximes with aldehydes.[3][6] The addition of a Lewis acid, such as zinc chloride (ZnCl₂), facilitates the formation of the fully aromatic quinazoline core in high yields.[6][7] This application note provides a detailed, step-by-step protocol for this synthesis, along with representative data and visualizations of the experimental workflow and a relevant biological signaling pathway.

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of 4-Substituted-2-methylquinazolines

This protocol details the synthesis of 4-substituted-2-methylquinazolines from 2'-aminoacetophenone oxime and a variety of aldehydes.

Materials:

  • 2'-Aminoacetophenone oxime

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-thiophenecarboxaldehyde)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Microwave reactor tubes (10 mL) with stir bars

  • Monitored microwave reactor

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor tube equipped with a magnetic stir bar, add 2'-aminoacetophenone oxime (1.0 mmol, 150.2 mg).

  • Add the desired aldehyde (1.2 mmol).

  • Add anhydrous zinc chloride (1.2 mmol, 163.7 mg).

  • Add anhydrous toluene (5 mL).

  • Seal the microwave tube securely.

  • Microwave Irradiation: Place the sealed tube into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15-30 minutes with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Quench the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure quinazoline derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative yields for the synthesis of various quinazoline derivatives using the described microwave-assisted protocol. The reaction of 2-(aminoaryl)alkanone O-phenyl oxime with aldehydes in the presence of a catalyst under microwave irradiation generally provides good to excellent yields.[8]

EntryAldehydeProductReaction Time (min)Yield (%)
1Benzaldehyde2-Methyl-4-phenylquinazoline2085
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-2-methylquinazoline2091
34-Methoxybenzaldehyde4-(4-Methoxyphenyl)-2-methylquinazoline2582
42-Thiophenecarboxaldehyde2-Methyl-4-(thiophen-2-yl)quinazoline1578
5Cyclohexanecarboxaldehyde4-Cyclohexyl-2-methylquinazoline3071

Yields are based on isolated product after purification and are representative of this synthetic method as reported in the literature.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of quinazolines.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 2'-Aminoacetophenone Oxime - Aldehyde - ZnCl2 - Toluene mw_irradiation Microwave Irradiation (150 °C, 15-30 min) reagents->mw_irradiation Seal Vessel quench Quench with NaHCO3 mw_irradiation->quench Cool to RT extraction Ethyl Acetate Extraction quench->extraction purification Column Chromatography extraction->purification product Pure Quinazoline Product purification->product

Caption: Experimental workflow for the microwave-assisted synthesis of quinazolines.

Biological Signaling Pathway: Kinase Inhibition

Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by quinazoline-based inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos Phosphorylates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Quinazoline Quinazoline Inhibitor Quinazoline->RTK Inhibits ATP Binding

Caption: Simplified RTK signaling pathway and the inhibitory action of quinazolines.

References

Application Notes and Protocols: 2'-Aminoacetophenone Oxime as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-aminoacetophenone oxime as a versatile ligand in coordination chemistry. The document details its synthesis, coordination behavior, and the potential applications of its metal complexes, with a focus on experimental protocols and quantitative data.

Introduction

2'-Aminoacetophenone oxime is an organic compound featuring both an amino group (-NH₂) and an oxime group (-NOH) attached to an acetophenone backbone. This combination of donor atoms makes it an excellent chelating ligand for a variety of metal ions. The resulting metal complexes have shown significant potential in diverse fields, including catalysis and medicinal chemistry, owing to their varied geometries and electronic properties. This document serves as a practical guide for the synthesis, characterization, and application of 2'-aminoacetophenone oxime and its metal complexes.

Synthesis of 2'-Aminoacetophenone Oxime

The synthesis of 2'-aminoacetophenone oxime is a straightforward process involving the reaction of 2'-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime[1]

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Distilled water

  • Dichloromethane

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 250-mL three-necked round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser, add distilled water (17.0 mL) and ethanol (93.0 mL).

  • Add 2'-aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the flask via syringe while stirring.

  • Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the portion-wise addition of sodium hydroxide (23.7 g, 594 mmol). Note: This addition is exothermic and the temperature may rise to ~70 °C.

  • Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the flask from the oil bath and allow the slurry to cool to room temperature.

  • Transfer the mixture to a 1-L round-bottom flask and concentrate it using a rotary evaporator.

  • Dissolve the solid residue in 140 mL of distilled water.

  • Transfer the aqueous solution to a separatory funnel and extract three times with 100 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.

  • For purification, dissolve the solid in 120 mL of dichloromethane at 25 °C and add 20.0 mL of hexanes.

  • Cool the solution in an ice/water bath to induce crystallization.

  • Collect the white crystalline product by filtration, wash with cold hexanes, and dry under vacuum.

DOT Script for Synthesis Workflow:

G reagents 2'-Aminoacetophenone Hydroxylamine HCl NaOH, EtOH/H2O reaction Reaction at 60°C, 1h reagents->reaction Mixing workup Aqueous Workup & Extraction reaction->workup Completion purification Crystallization workup->purification Crude Product product 2'-Aminoacetophenone Oxime purification->product Pure Product

Caption: Workflow for the synthesis of 2'-aminoacetophenone oxime.

Coordination Chemistry and Synthesis of Metal Complexes

2'-Aminoacetophenone oxime typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the amino group and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring. The oxime proton can be lost upon complexation, leading to a monoanionic ligand.

General Experimental Protocol: Synthesis of Transition Metal(II) Complexes

This protocol is a general guideline adapted from the synthesis of related Schiff base and oxime complexes and can be optimized for specific metals.

Materials:

  • 2'-Aminoacetophenone oxime

  • A metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2'-aminoacetophenone oxime (2 mmol) in hot methanol (20 mL).

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours.

  • Allow the solution to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with cold methanol, and dry in a desiccator over anhydrous CaCl₂.

DOT Script for Complex Formation:

G ligand 2'-Aminoacetophenone Oxime Solution mixing Mixing & Refluxing ligand->mixing metal Metal(II) Salt Solution metal->mixing precipitation Cooling & Precipitation mixing->precipitation complex Metal-(2'-aminoacetophenone oxime)₂ Complex precipitation->complex

Caption: General workflow for the synthesis of metal complexes.

Applications and Quantitative Data

Metal complexes of ligands structurally similar to 2'-aminoacetophenone oxime have demonstrated significant potential in various applications, particularly in medicinal chemistry and catalysis. While specific quantitative data for 2'-aminoacetophenone oxime complexes is limited in the readily available literature, data for related compounds provide valuable insights.

Anticancer Activity

Metal complexes often exhibit enhanced cytotoxic activity compared to the free ligands. The following table summarizes the IC₅₀ values for Schiff base ligands derived from isatin (a different carbonyl source) and their metal complexes against the H157 human lung carcinoma cell line.

Table 1: In Vitro Cytotoxic Activity (IC₅₀, µM) against H157 Cell Line

CompoundRIC₅₀ ± SEM (µM)
Ligand 3a H2.99 ± 0.15
Ligand 3b Br2.32 ± 0.11
Ligand 3d Cl2.88 ± 0.13
Complex 5a (Cu) H1.89 ± 0.09
Complex 5b (Co) H2.15 ± 0.11
Complex 5c (Ni) H2.33 ± 0.12
Complex 5d (Zn) H2.54 ± 0.14
(Data adapted from a study on isatin Schiff base metal complexes for illustrative purposes)
Antimicrobial and Antifungal Activity

Schiff base derivatives of o- and m-aminoacetophenone oximes have been screened for their antimicrobial and antifungal activities. The minimum inhibitory concentration (MIC) is a common measure of efficacy.

Table 2: Minimum Inhibitory Concentration (MIC, mg/mL) of Aminoacetophenone Oxime Schiff Base Derivatives [1]

LigandOrganismMIC (mg/mL)
L2 (m-AAOX derivative) Staphylococcus aureus8
L2 (m-AAOX derivative) Candida glabrata5.5
(Data for Schiff base derivatives of m-aminoacetophenone oxime (m-AAOX))

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

  • Prepare Mueller-Hinton agar plates.

  • Inoculate the plates with a standardized suspension of the target microorganism.

  • Dissolve the test compounds (ligand and metal complexes) in a suitable solvent (e.g., DMSO) to a known concentration.

  • Impregnate sterile paper discs with the test solutions.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc.

DOT Script for Biological Activity Screening:

G cluster_0 In Vitro Screening start Synthesized Complexes dissolve Dissolve in DMSO start->dissolve activity Anticancer Assay (e.g., MTT) dissolve->activity antimicrobial Antimicrobial Assay (e.g., Disk Diffusion) dissolve->antimicrobial data IC50 / MIC Data activity->data antimicrobial->data

Caption: Workflow for biological activity screening of synthesized complexes.

Catalytic Activity

Metal complexes, including those with oxime-based ligands, are known to catalyze various organic reactions, such as oxidations. The catalytic activity is typically evaluated by monitoring the conversion of a substrate to a product over time.

Example Application: Catalytic Oxidation Complexes of copper with ligands similar to 2'-aminoacetophenone oxime have been shown to catalyze the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one.

Experimental Protocol: General Catalytic Oxidation

  • In a reaction vessel, dissolve the substrate (e.g., 2-aminophenol) in a suitable solvent (e.g., methanol-water buffer).

  • Add a catalytic amount of the metal complex.

  • Stir the reaction mixture at a specific temperature, open to the air or under an oxygen atmosphere.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using techniques like UV-Vis spectroscopy or gas chromatography.

  • Calculate the reaction rate and turnover number (TON) to quantify the catalytic efficiency.

Table 3: Illustrative Catalytic Activity Data

CatalystSubstrateProductTurnover Number (TON)
[Cu(L)Cl₂]2-Aminophenol2-Aminophenoxazine-3-oneData not available for 2'-aminoacetophenone oxime complexes
(This table serves as a template for presenting catalytic activity data.)

Structural Characterization

The synthesized ligand and its metal complexes should be characterized using various analytical and spectroscopic techniques to confirm their identity and structure.

Table 4: Key Characterization Data for a Related Oxime Compound (2-amino-5-chlorobenzophenone oxime) [2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.53 Å, b = 11.23 Å, c = 11.33 Å
α = 90°, β = 108.9°, γ = 90°
Key Bond Length (Å) C=N: ~1.28 Å, N-O: ~1.41 Å
Key Bond Angle (°) C-C-N: ~117°, C-N-O: ~111°
(Data for a structurally related benzophenone oxime derivative)

Conclusion

2'-Aminoacetophenone oxime is a readily accessible and versatile ligand for the synthesis of a wide range of coordination complexes. While specific quantitative data for its simple metal complexes are still emerging, the information available for structurally related compounds strongly suggests their potential in anticancer and antimicrobial applications, as well as in catalysis. The protocols and data presented in these notes provide a solid foundation for researchers to explore the rich coordination chemistry of 2'-aminoacetophenone oxime and to develop novel metal-based compounds for various scientific and therapeutic applications. Further research is encouraged to quantify the stability constants, elucidate the crystal structures, and systematically evaluate the biological and catalytic activities of its metal complexes.

References

Synthesis of Bioactive Heterocycles from 2'-Aminoacetophenone Oxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of bioactive heterocyclic compounds starting from 2'-aminoacetophenone oxime. This versatile starting material serves as a key building block for the construction of privileged scaffolds in medicinal chemistry, including quinazolines, indazoles, and benzodiazepines, which have shown promise as anticancer and antifungal agents.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Their unique structural features allow them to interact with a wide range of biological targets with high specificity. 2'-Aminoacetophenone oxime is a readily accessible and highly reactive precursor for the synthesis of diverse heterocyclic systems. The presence of the amino group, the oxime functionality, and the methyl ketone provides multiple reactive sites for cyclization and functionalization reactions, making it an attractive starting point for the development of novel therapeutic agents. This document outlines key synthetic strategies and provides detailed protocols for the preparation of several classes of bioactive heterocycles from this versatile starting material.

I. Synthesis of Bioactive Quinolines and their N-oxides

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties. The synthesis of quinoline N-oxides is of particular interest as they can exhibit enhanced biological activity and serve as intermediates for further functionalization.

Application Note:

The synthesis of quinoline-based compounds from 2'-aminoacetophenone often proceeds through condensation reactions with 1,3-dicarbonyl compounds. These reactions can be catalyzed by acids and are often amenable to green chemistry approaches. The resulting quinolines can be further modified, for instance, by N-oxidation, to enhance their therapeutic potential. Chalcones derived from quinoline N-oxides have demonstrated significant antifungal and cytotoxic activities.

Experimental Protocol: Synthesis of Quinolines from 2'-Aminoacetophenone

This protocol describes a general, environmentally benign approach for the synthesis of quinoline derivatives.

Materials:

  • 2'-Aminoacetophenone (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., dimedone, ethyl acetoacetate) (1.1 equiv)

  • Lactic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 equiv) and the 1,3-dicarbonyl compound (1.1 equiv) in a minimal amount of ethanol.

  • Add a catalytic amount of lactic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

II. Synthesis of Bioactive Quinazoline 3-Oxides

Quinazoline 3-oxides are a class of N-heterocycles that have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. The synthesis often involves the cyclization of 2'-aminoacetophenone oxime with various reagents.

Application Note:

The reaction of 2'-aminoacetophenone oxime derivatives with hydroxylamine hydrochloride or orthoesters provides a direct route to quinazoline 3-oxides. These compounds have been shown to exhibit significant cytotoxicity against human leukemia HL-60 cells, making them interesting candidates for further investigation as anticancer agents. The substituents on the benzene ring of the 2'-aminoacetophenone oxime can be varied to generate a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 4-Methylquinazoline 3-oxides from 2'-Aminoacetophenone Oxime[1]

Materials:

  • Substituted 2'-aminoacetophenone oxime (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine

  • Ethanol

Procedure:

  • To a solution of the substituted 2'-aminoacetophenone oxime (1.0 equiv) in a mixture of ethanol and pyridine, add hydroxylamine hydrochloride (1.2 equiv).[1]

  • Reflux the reaction mixture for the time indicated in Table 1, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure quinazoline 3-oxide.[1]

  • Characterize the product by spectroscopic methods.

Quantitative Data: Synthesis of Substituted 4-Methylquinazoline 3-Oxides and their Cytotoxicity
EntryRReaction Time (h)Yield (%)[1]HL-60 IC₅₀ (µM)[1]
1H2495>100
24-Me248558.3
35-Me248045.2
44-Cl247535.8
55-Cl247028.9
64-Br246530.1
75-Br246025.4
84-NO₂121215.6

III. Synthesis of Bioactive Indazoles

Indazoles are another important class of nitrogen-containing bicyclic heterocycles that are present in a number of biologically active compounds. A metal-free intramolecular electrophilic amination of 2'-aminoaryl ketoximes provides an efficient route to 3-substituted-1H-indazoles.

Application Note:

This two-step protocol first involves the synthesis of (E)-1-(2-aminophenyl)ethanone oxime from 2'-aminoacetophenone. The subsequent activation of the oxime with methanesulfonyl chloride in the presence of a base leads to the formation of 3-methyl-1H-indazole. This metal-free approach is advantageous for pharmaceutical applications where metal contamination is a concern.

Experimental Protocols:

A. Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime [2]

Materials:

  • 2'-Aminoacetophenone (1.0 equiv)

  • Hydroxylamine hydrochloride (2.97 equiv)

  • Sodium hydroxide (8.16 equiv)

  • Ethanol

  • Water

Procedure:

  • In a round-bottomed flask, dissolve 2'-aminoacetophenone (1.0 equiv) in a mixture of ethanol and water.[2]

  • Add hydroxylamine hydrochloride (2.97 equiv) followed by sodium hydroxide (8.16 equiv) in one portion.[2]

  • Heat the reaction mixture at 60 °C for 1 hour.[2]

  • Monitor the reaction completion by TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate (3x).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude product as a white solid.[2]

  • Recrystallize from dichloromethane/hexanes to obtain pure (E)-1-(2-aminophenyl)ethanone oxime.

B. Synthesis of 3-Methyl-1H-indazole [2]

Materials:

  • (E)-1-(2-Aminophenyl)ethanone oxime (1.0 equiv)

  • Triethylamine (3.0 equiv)

  • Methanesulfonyl chloride (1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (E)-1-(2-aminophenyl)ethanone oxime (1.0 equiv) in DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (3.0 equiv) to the solution.

  • Slowly add a solution of methanesulfonyl chloride (1.2 equiv) in DCM to the reaction mixture over 30 minutes.[2]

  • Stir the resulting solution at 0-5 °C for 1.5 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (ethyl acetate/hexanes) to afford 3-methyl-1H-indazole.[2]

Quantitative Data: Yields for the Synthesis of 3-Methyl-1H-indazole
Starting MaterialProductReagentsYield (%)[2]
(E)-1-(2-Aminophenyl)ethanone oxime3-Methyl-1H-indazole1. Et₃N, MsCl, DCM68

IV. Synthesis of Bioactive Benzodiazepines

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A plausible synthetic route to a benzodiazepine scaffold from 2'-aminoacetophenone oxime involves a Beckmann rearrangement followed by cyclization.

Application Note:

The Beckmann rearrangement of 2'-aminoacetophenone oxime can be induced by treatment with an acid catalyst (e.g., polyphosphoric acid) to yield an N-aryl acetamide intermediate. This intermediate can then undergo cyclization with a suitable C2-synthon, such as an α-haloacetyl chloride, followed by intramolecular amination to form the seven-membered benzodiazepine ring. While this is a hypothetical route based on known chemical transformations, it presents a viable strategy for accessing this important heterocyclic system from the target starting material. The synthesis of 1,4-benzodiazepine-N-oxides can also be achieved from 2-aminobenzophenone oximes through reaction with chloroacetyl chloride followed by base-mediated cyclization.[3]

Experimental Protocol: Proposed Synthesis of a 1,4-Benzodiazepine Derivative

Step 1: Beckmann Rearrangement of 2'-Aminoacetophenone Oxime

  • Treat 2'-aminoacetophenone oxime with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at an elevated temperature.

  • Monitor the reaction for the formation of 2-amino-N-phenylacetamide.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a base.

  • Extract the product with an organic solvent and purify.

Step 2: N-Acylation and Cyclization

  • React the resulting 2-amino-N-phenylacetamide with an α-haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a base to form the corresponding N-(2-aminophenyl)-N-phenyl-2-chloroacetamide.

  • Induce intramolecular cyclization by treating the product with a base (e.g., sodium hydride) to facilitate the formation of the 1,4-benzodiazepine-2-one ring system.

Visualizations of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow for Bioactive Heterocycles

G cluster_start Starting Material cluster_products Bioactive Heterocycles cluster_reagents Key Reagents & Conditions start 2'-Aminoacetophenone Oxime reagent1 Hydroxylamine HCl, Pyridine, EtOH, Reflux start->reagent1 Cyclization reagent2 1. Et3N, MsCl, DCM 2. H2O workup start->reagent2 Amination reagent3 1. Beckmann Rearrangement (Acid) 2. ClCOCH2Cl, Base 3. Cyclization (Base) start->reagent3 Rearrangement & Cyclization quinazoline Quinazoline 3-Oxides indazole Indazoles benzodiazepine Benzodiazepines (Proposed) reagent1->quinazoline reagent2->indazole reagent3->benzodiazepine EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibits (ATP competitive) PARP1_Pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Recruits & Activates PARylation PARylation PARP1->PARylation Catalyzes Apoptosis Apoptosis PARP1->Apoptosis Leads to (when inhibited) DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) Repair DNA Repair DNA_Repair_Proteins->Repair Mediates PARylation->DNA_Repair_Proteins Recruits Inhibitor Quinazoline Derivative Inhibitor->PARP1 Inhibits VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC Activates PI3K PI3K VEGFR2->PI3K Activates Ligand VEGF Ligand Ligand->VEGFR2 Binds PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival ERK->Angiogenesis Promotes AKT AKT PI3K->AKT AKT->Angiogenesis Promotes Inhibitor Quinazoline Derivative Inhibitor->VEGFR2 Inhibits

References

Application Notes and Protocols: Domino Oxidative Cyclization of 2-Aminoacetophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The domino oxidative cyclization of 2-aminoacetophenones represents a powerful and efficient strategy for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. These structures, including quinolines, quinazolines, and tryptanthrin derivatives, are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. This application note provides detailed protocols and quantitative data for key domino reactions starting from readily available 2-aminoacetophenones, offering a valuable resource for researchers in synthetic and medicinal chemistry.

Domino Synthesis of Tryptanthrin Derivatives

The indolo[2,1-b]quinazoline alkaloid, tryptanthrin, and its derivatives are known for their potent biological activities, including anticancer and antimicrobial properties. A highly efficient one-pot synthesis can be achieved through a copper-catalyzed domino oxidative cyclization of 2-aminoacetophenones and isatoic anhydrides.

Experimental Protocol: CuI-Catalyzed Synthesis of Tryptanthrin Derivatives

This protocol is based on the CuI/DMSO-mediated oxidative domino process.[1][2][3][4]

Materials:

  • Substituted 2-aminoacetophenone

  • Substituted isatoic anhydride

  • Copper(I) iodide (CuI)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of isatoic anhydride (0.5 mmol) and 2-aminoacetophenone (0.6 mmol) in DMSO (5 mL) in a round-bottom flask, add CuI (1.5 equiv., 0.75 mmol).

  • Stir the reaction mixture at 100 °C under an oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (10 mL).

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tryptanthrin derivative.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields of various tryptanthrin derivatives synthesized using the CuI-catalyzed domino oxidative cyclization.

Entry2-Aminoacetophenone SubstituentIsatoic Anhydride SubstituentProductYield (%)
1HHTryptanthrin75
25-ChloroH2-Chlorotryptanthrin72
35-BromoH2-Bromotryptanthrin70
45-MethylH2-Methyltryptanthrin68
5H6-Methyl8-Methyltryptanthrin78
6H4-Chloro10-Chlorotryptanthrin65
Reaction Mechanism

The proposed mechanism for the copper-mediated synthesis of tryptanthrin is depicted below. The reaction is believed to proceed through the formation of an amide intermediate, followed by copper-mediated aerobic oxidation to an acyliminium ion, subsequent cyclization, and finally oxidative aromatization.[4]

G cluster_0 Reaction Initiation cluster_1 Oxidation and Cyclization cluster_2 Aromatization 2-Aminoacetophenone 2-Aminoacetophenone Amide Intermediate (A) Amide Intermediate (A) 2-Aminoacetophenone->Amide Intermediate (A) CuI, DMSO Isatoic Anhydride Isatoic Anhydride Isatoic Anhydride->Amide Intermediate (A) Acyliminium Ion (B) Acyliminium Ion (B) Amide Intermediate (A)->Acyliminium Ion (B) [O] Cyclized Intermediate Cyclized Intermediate Acyliminium Ion (B)->Cyclized Intermediate Intramolecular Cyclization Tryptanthrin Tryptanthrin Cyclized Intermediate->Tryptanthrin Oxidative Aromatization G cluster_pathA Pathway A: Aldol Condensation First cluster_pathB Pathway B: Schiff Base Formation First 2-Aminoacetophenone 2-Aminoacetophenone alpha-Methylene Ketone alpha-Methylene Ketone Aldol Adduct Aldol Adduct 2-Aminoacetophenone->Aldol Adduct Schiff Base Schiff Base 2-Aminoacetophenone->Schiff Base alpha-Methylene Ketone->Aldol Adduct alpha-Methylene Ketone->Schiff Base Enone Enone Aldol Adduct->Enone -H2O Quinoline Quinoline Enone->Quinoline Intramolecular Cyclization -H2O Cyclized Intermediate B Cyclized Intermediate B Schiff Base->Cyclized Intermediate B Intramolecular Aldol Cyclized Intermediate B->Quinoline -H2O G Start Starting Materials (2-Aminoacetophenone & Coupling Partner) Reaction Domino Reaction (Catalyst, Solvent, Heat/Light) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Heterocycle) Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

References

Synthesis of Quinazoline-3-Oxides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis of Quinazoline-3-Oxides from 2-Aminoaryl Ketone Oximes

Introduction

Quinazoline-3-oxides are a class of N-heterocyclic compounds that serve as valuable intermediates in the synthesis of various biologically active molecules, including benzodiazepine analogues.[1][2] Their versatile reactivity makes them crucial building blocks for drug discovery and development professionals. This document provides detailed application notes and experimental protocols for the synthesis of quinazoline-3-oxides, primarily focusing on the intramolecular cyclocondensation of 2-aminoaryl ketone oximes. The methodologies described herein are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

General Synthesis Overview

The most prevalent and effective method for the synthesis of quinazoline-3-oxides involves a two-step process starting from a 2-aminoaryl ketone. The ketone is first converted to its corresponding oxime, which is then acylated at the amino group, followed by an intramolecular cyclocondensation to yield the desired quinazoline-3-oxide.[1][3] Alternative one-pot syntheses and methods utilizing different cyclization agents are also discussed.

Synthesis_Workflow A 2-Aminoaryl Ketone B 2-Aminoaryl Ketone Oxime A->B Oximation (Hydroxylamine HCl) C N-Acyl-2-aminoaryl Ketone Oxime B->C N-Acylation D Quinazoline-3-Oxide B->D Direct Cyclization C->D Intramolecular Cyclocondensation E Alternative Reagents (e.g., Orthoesters, Isothiocyanates) E->D Alternative Syntheses

Figure 1: General workflow for the synthesis of quinazoline-3-oxides.

Experimental Protocols

This section provides detailed step-by-step procedures for the key transformations in the synthesis of quinazoline-3-oxides.

Protocol 1: Synthesis of 2-Aminoaryl Ketone Oxime

This protocol describes the synthesis of (E)-1-(2-aminophenyl)ethanone oxime, a common starting material.

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ethyl acetate

  • Dichloromethane

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and reflux condenser, add distilled water (17.0 mL) and ethanol (93.0 mL).

  • Add 2'-aminoacetophenone (10.0 g, 72.8 mmol) to the flask via syringe while stirring.

  • Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the portion-wise addition of sodium hydroxide (23.7 g, 594 mmol). An exothermic reaction will occur.

  • Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.

  • After cooling to room temperature, concentrate the reaction mixture by rotary evaporation.

  • Dissolve the solid residue in distilled water (140 mL) and transfer to a separatory funnel.

  • Extract the aqueous solution three times with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.

  • For purification, dissolve the solid in dichloromethane (120 mL) at 25 °C. Add hexanes (20.0 mL) over two minutes until the solution becomes cloudy.

  • Cool the solution in an ice/water bath and add additional hexanes (100.0 mL) over 10 minutes.

  • Allow the crystals to age for 1 hour at 0-5 °C before isolating by filtration. Wash the solid with cold hexanes and dry under vacuum to obtain pure (E)-1-(2-aminophenyl)ethanone oxime.

Protocol 2: Synthesis of Quinazoline-3-Oxides via N-Acylation and Cyclocondensation

This protocol details the most common and high-yielding method for synthesizing 2,4-disubstituted quinazoline-3-oxides.

Part A: N-Acylation of 2-Aminoaryl Ketone Oxime

Materials:

  • (E)-1-(2-aminophenyl)ethanone oxime

  • Acetic anhydride or other acylating agent

  • Pyridine

  • Dichloromethane

Procedure:

  • Dissolve (E)-1-(2-aminophenyl)ethanone oxime in dichloromethane in a round-bottomed flask.

  • Add pyridine to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acyl derivative, (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide.

Part B: Intramolecular Cyclocondensation

Materials:

  • (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

Procedure:

  • To a solution of (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide in ethanol, add hydroxylamine hydrochloride and pyridine.

  • Reflux the mixture for 3 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude quinazoline-3-oxide.

  • Purify the product by column chromatography on silica gel to obtain the pure 2,4-dimethylquinazoline 3-oxide.

Protocol 3: Direct Synthesis of Quinazoline-3-Oxides using Orthoesters

This method provides a more direct route, though often with lower yields.

Materials:

  • 2-Aminoacetophenone oxime derivative

  • Triethyl orthoacetate or triethyl orthopropionate

  • Ethanol (optional)

Procedure:

  • In a round-bottomed flask, dissolve the 2-aminoacetophenone oxime derivative in triethyl orthoacetate or triethyl orthopropionate.

  • Reflux the reaction mixture for 1-3 hours.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess orthoester under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of 2-(Arylamino)-4-phenylquinazoline 3-Oxides

This protocol is effective for the synthesis of quinazoline-3-oxides with an arylamino substituent at the 2-position.

Materials:

  • (2-Aminophenyl)(phenyl)methanone oxime

  • Arylisothiocyanate

  • Iodine (I₂)

  • Dimethylsulfoxide (DMSO)

Procedure:

  • To a solution of (2-aminophenyl)(phenyl)methanone oxime in DMSO, add the corresponding arylisothiocyanate.

  • Add iodine to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent.

  • Purify the residue by column chromatography to afford the desired 2-(arylamino)-4-phenylquinazoline 3-oxide.

Data Presentation

The following table summarizes the yields of various quinazoline-3-oxides synthesized using the different methods described.

Starting Material (2-Aminoaryl Ketone Oxime)MethodReagentsProductYield (%)Reference
(E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamideCyclocondensationNH₂OH·HCl, Pyridine, EtOH2,4-Dimethylquinazoline 3-oxide75[3]
Substituted 2-aminoacetophenone oximesCyclocondensationNH₂OH·HCl, Pyridine, EtOHSubstituted quinazoline 3-oxides12-95[3]
Substituted 2-aminoacetophenone oximesOrthoester CyclizationTriethyl orthopropionate or triethyl orthoacetate2-Ethyl/methyl-substituted quinazoline 3-oxidesModerate[3]
(2-Aminophenyl)(phenyl)methanone oximeIodine-mediated CyclizationArylisothiocyanate, I₂, DMSO2-(Arylamino)-4-phenylquinazoline 3-oxide94-98[1]
N-[2-(1-hydroxyiminoethyl)phenyl]amidesAcid-promoted CyclizationTrifluoroacetic acid (TFA)2,4-Dicarbo substituted quinazoline 3-oxides72-89[3]

Logical Relationships and Pathways

The synthesis of quinazoline-3-oxides involves a series of well-defined chemical transformations. The following diagram illustrates the logical progression from starting materials to the final product for the most common synthetic route.

Logical_Progression Start 2-Aminoacetophenone Oxime 2-Aminoacetophenone Oxime Start->Oxime Hydroxylamine Hydrochloride AcylOxime N-Acyl-2-aminoacetophenone Oxime Oxime->AcylOxime Acylating Agent (e.g., Acetic Anhydride) Product Quinazoline-3-Oxide AcylOxime->Product Hydroxylamine Hydrochloride, Reflux

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Aminoacetophenone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2'-Aminoacetophenone Oxime. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high yields and purity for this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 2'-Aminoacetophenone oxime?

A high-yielding, reliable protocol can produce a yield of approximately 77%.[1] However, yields can vary significantly depending on the reaction conditions and purity of reagents. Reports in the literature for analogous compounds describe outcomes ranging from moderate to good yields.

Q2: What are the most critical parameters affecting the yield of the reaction?

The most critical parameters include the stoichiometry of the base, reaction temperature, and the purity of the starting 2'-aminoacetophenone. Inadequate control of these factors can lead to incomplete reaction or the formation of side products.

Q3: Can the amino group of 2'-aminoacetophenone interfere with the oximation reaction?

Yes, the amino group is nucleophilic and can potentially react with hydroxylamine under certain conditions, although the formation of the oxime from the ketone is generally the favored reaction pathway. Maintaining appropriate reaction conditions, such as the correct base stoichiometry and temperature, is crucial to minimize potential side reactions involving the amino group.

Q4: Is the formation of E/Z isomers a concern for 2'-Aminoacetophenone oxime?

Yes, as with many oximes, 2'-Aminoacetophenone oxime can exist as a mixture of (E) and (Z) geometric isomers. The formation of a mixture of isomers can complicate purification and subsequent reactions. The ratio of isomers can be influenced by the reaction conditions.

Q5: What is the Beckmann rearrangement, and can it occur during this synthesis?

The Beckmann rearrangement is a common acid-catalyzed side reaction of oximes, where the oxime is converted into an amide. While the standard synthesis of 2'-Aminoacetophenone oxime is typically performed under basic or neutral conditions to avoid this, any acidic conditions during workup or purification could potentially trigger this rearrangement, leading to the formation of N-(2-aminophenyl)acetamide as a byproduct and thus reducing the yield of the desired oxime.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield (<50%) Incomplete reaction: Starting material is still visible on TLC.- Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Check reagent quality: Ensure 2'-aminoacetophenone and hydroxylamine hydrochloride are of high purity.
Incorrect stoichiometry of base: Insufficient base will not effectively neutralize the HCl from hydroxylamine hydrochloride, hindering the reaction. Excess base can lead to other side reactions.Use a slight excess of a suitable base like sodium hydroxide or sodium acetate to ensure the reaction mixture remains basic. Refer to a validated protocol for precise stoichiometry.[1]
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or prone to side reactions at excessively high temperatures.The reaction is typically carried out at a moderately elevated temperature, for example, 60°C, to ensure a reasonable reaction rate without promoting decomposition or side reactions.[1]
Formation of Multiple Products (observed by TLC/NMR) Beckmann rearrangement: Acidic conditions during workup or purification.Maintain basic or neutral pH during the workup and purification steps. Avoid strong acids.
Formation of E/Z isomers: This is an inherent property of oxime formation.Isomer ratios can sometimes be influenced by the choice of solvent and base. If a single isomer is required, chromatographic separation (e.g., flash column chromatography) may be necessary.
Side reactions involving the amino group: The amino group may react under harsh conditions.Use mild reaction conditions and avoid excessively high temperatures or highly concentrated bases.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize: The presence of impurities or a mixture of E/Z isomers can inhibit crystallization.- Purify by column chromatography: Use a silica gel column with an appropriate eluent system (e.g., ethyl acetate/hexanes) to separate the desired oxime from impurities and potentially from its isomer. - Attempt recrystallization from a different solvent system: Test the solubility of the crude product in various solvents to find a suitable system for recrystallization.
Product co-elutes with impurities during chromatography. - Optimize the eluent system: A more polar or less polar solvent system might improve separation. - Consider a different stationary phase: If silica gel is not effective, other stationary phases like alumina could be explored.

Experimental Protocols

High-Yield Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime[1]

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.

Materials and Reagents:

ReagentAmountMoles (mmol)Equivalents
2'-Aminoacetophenone10.0 g (9.00 mL)72.81.00
Hydroxylamine hydrochloride15.4 g2232.97
Sodium hydroxide23.7 g5948.16
Ethanol93.0 mL--
Distilled Water17.0 mL--
Ethyl Acetate3 x 100 mL (for extraction)--
Dichloromethane120 mL (for recrystallization)--
Hexanes20.0 mL + 100.0 mL (for recrystallization)--
Magnesium Sulfate (anhydrous)6.00 g--

Procedure:

  • Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser with a nitrogen inlet, combine distilled water (17.0 mL) and ethanol (93.0 mL).

  • Addition of Reagents: Add 2'-Aminoacetophenone (9.00 mL, 10.0 g) to the solvent mixture with stirring. Then, add hydroxylamine hydrochloride (15.4 g) in one portion, followed by the portion-wise addition of sodium hydroxide (23.7 g). An exothermic reaction will occur, warming the mixture.

  • Reaction: Place the flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour. Monitor the reaction completion by TLC (20% ethyl acetate/hexanes).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture by rotary evaporation.

    • Dissolve the solid residue in distilled water (140 mL).

    • Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in dichloromethane (120 mL) at 25 °C.

    • Add hexanes (20.0 mL) over two minutes until the solution becomes cloudy.

    • Cool the solution in an ice/water bath to 0-5 °C and add more hexanes (100.0 mL) over 10 minutes.

    • Allow the crystals to age for 1 hour at 0-5 °C.

    • Isolate the crystals by filtration on a Büchner funnel.

Expected Yield: Approximately 77%.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Add 2'-Aminoacetophenone, Hydroxylamine HCl, and NaOH to Ethanol/Water heating 2. Heat at 60°C for 1h reagents->heating tlc 3. Monitor by TLC heating->tlc concentrate1 4. Concentrate Reaction Mixture tlc->concentrate1 dissolve 5. Dissolve in Water concentrate1->dissolve extract 6. Extract with Ethyl Acetate dissolve->extract dry 7. Dry Organic Layer (MgSO4) extract->dry concentrate2 8. Concentrate to yield Crude Product dry->concentrate2 dissolve_dcm 9. Dissolve in Dichloromethane concentrate2->dissolve_dcm add_hexanes 10. Add Hexanes (induce precipitation) dissolve_dcm->add_hexanes cool 11. Cool to 0-5°C add_hexanes->cool filter 12. Filter to obtain Pure Product cool->filter

Caption: Experimental workflow for the synthesis of 2'-Aminoacetophenone oxime.

troubleshooting_logic cluster_incomplete_reaction Incomplete Reaction Analysis cluster_side_reactions Side Reaction Analysis cluster_conditions Reaction Condition Analysis start Low Yield? check_tlc Starting Material on TLC? start->check_tlc multiple_spots Multiple Spots on TLC? start->multiple_spots check_base Incorrect Base Stoichiometry? start->check_base check_temp Incorrect Temperature? start->check_temp increase_time Increase Reaction Time check_tlc->increase_time Yes check_reagents Check Reagent Purity check_tlc->check_reagents Yes beckmann Possible Beckmann Rearrangement (Maintain neutral/basic pH) multiple_spots->beckmann Yes isomers E/Z Isomers (Optimize solvent/base or chromatograph) multiple_spots->isomers Yes adjust_base Adjust Base Amount check_base->adjust_base adjust_temp Adjust Temperature to 60°C check_temp->adjust_temp

Caption: Troubleshooting decision tree for low yield in 2'-Aminoacetophenone oxime synthesis.

References

Technical Support Center: Purification of 2'-Aminoacetophenone Oxime by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2'-Aminoacetophenone oxime via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of 2'-Aminoacetophenone oxime?

Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. Ideally, 2'-Aminoacetophenone oxime should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).

Q2: Which solvents are suitable for the recrystallization of 2'-Aminoacetophenone oxime?

A documented and effective solvent system for the recrystallization of 2'-Aminoacetophenone oxime is a mixture of dichloromethane and hexanes. In this system, dichloromethane acts as the primary solvent in which the oxime is soluble, and hexanes function as an anti-solvent to induce crystallization. Other potential solvents that could be explored based on the polarity of the molecule include ethanol, methanol, or ethyl acetate, potentially in combination with an anti-solvent like water or hexanes.

Q3: How do I choose the best solvent for my specific sample of 2'-Aminoacetophenone oxime?

The ideal solvent should meet the following criteria:

  • It should not react with 2'-Aminoacetophenone oxime.

  • It should dissolve the oxime when hot but not when cold.

  • Impurities should either be insoluble in the hot solvent or soluble in the cold solvent.

  • It should be volatile enough to be easily removed from the purified crystals.

To select a solvent, small-scale solubility tests should be performed with your crude material in various solvents.

Q4: What are the common impurities in 2'-Aminoacetophenone oxime synthesis?

Common impurities can include unreacted 2'-Aminoacetophenone, excess hydroxylamine, and by-products from the oximation reaction. The choice of recrystallization solvent will depend on the solubility of these specific impurities.

Data Presentation

SolventSolubility (Hot)Solubility (Cold)Suitability for Recrystallization
DichloromethaneSolubleSolubleGood as a primary solvent with an anti-solvent
HexanesSparingly SolubleInsolubleGood as an anti-solvent
EthanolSolubleModerately SolublePotentially suitable, may require a co-solvent
MethanolSolubleModerately SolublePotentially suitable, may require a co-solvent
Ethyl AcetateSolubleModerately SolublePotentially suitable, may require a co-solvent
WaterSparingly SolubleInsolubleGenerally unsuitable as a primary solvent
Diethyl EtherModerately SolubleSparingly SolublePotentially suitable

Experimental Protocols

Protocol 1: Recrystallization using Dichloromethane/Hexanes

This protocol is adapted from a literature procedure for the purification of (E)-1-(2-Aminophenyl)ethanone oxime.

Materials:

  • Crude 2'-Aminoacetophenone oxime

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude 2'-Aminoacetophenone oxime in a minimal amount of dichloromethane at room temperature. Gentle warming (to ~30°C) may be applied to aid dissolution.

  • Addition of Anti-solvent: Slowly add hexanes to the solution while stirring until the solution becomes cloudy, indicating the point of saturation.

  • Heating: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure 2'-Aminoacetophenone oxime.
"Oiling out" occurs (a liquid separates instead of crystals). - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more of the primary solvent, and cool slowly.- Use a lower-boiling point solvent system.- Consider a preliminary purification step (e.g., column chromatography) before recrystallization.
Low yield of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration (if performed).- The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and attempt a second crystallization.- Ensure the filtration apparatus is pre-heated before hot filtration.- Use a solvent in which the compound has lower solubility at cold temperatures. Cool the solution in an ice-salt bath for a longer period.
Colored impurities remain in the crystals. - The colored impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for 2'-Aminoacetophenone Oxime start Start with Crude 2'-Aminoacetophenone Oxime dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration to remove insoluble impurities (if necessary) dissolve->hot_filtration cool Allow to cool slowly to room temperature hot_filtration->cool ice_bath Cool in an ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash crystals with cold solvent filter->wash dry Dry the purified crystals wash->dry end Pure 2'-Aminoacetophenone Oxime Crystals dry->end Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out "Oiling Out" start->oiling_out low_yield Low Yield start->low_yield solution1 Too much solvent? -> Evaporate some solvent no_crystals->solution1 solution2 Supersaturated? -> Scratch flask or add seed crystal no_crystals->solution2 solution3 Cooling too fast? -> Reheat, add more solvent, cool slowly oiling_out->solution3 solution4 High impurity? -> Pre-purify sample oiling_out->solution4 solution5 Product in mother liquor? -> Concentrate and re-crystallize low_yield->solution5 solution6 Soluble in cold solvent? -> Use different solvent/lower temp. low_yield->solution6

Technical Support Center: Quinazoline Synthesis from 2'-Aminoacetophenone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the synthesis of quinazolines from 2'-aminoacetophenone oxime and related precursors.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding quinazoline 3-oxide instead of the desired quinazoline?

The synthesis of quinazolines from 2'-aminoacetophenone oxime often proceeds through a cyclization pathway that favors the formation of the N-oxide derivative. This is a common outcome when using various cyclization reagents.

Q2: Can 2'-aminoacetophenone oxime directly yield quinazolines without forming the N-oxide?

Direct synthesis of quinazolines from 2'-aminoacetophenone oxime without N-oxide formation is not a commonly reported high-yield procedure. The presence of the oxime functionality often leads to the incorporation of the oxygen atom into the final heterocyclic ring system, resulting in the quinazoline 3-oxide.

Q3: What are the potential side products in this reaction?

Besides the expected quinazoline 3-oxide, other side products can form depending on the reaction conditions. For instance, methanesulfonyl chloride-mediated cyclization of 2'-aminoacetophenone oxime can lead to the formation of 1H-indazoles[1]. Additionally, reactions with aldehydes can produce 1,2-dihydroquinazoline 3-oxides[1]. If you are attempting a direct oxidation of a pre-formed quinazoline to an N-oxide, you may also see quinazolin-4(3H)-one as a byproduct[1].

Q4: Is there a reliable alternative method to synthesize 4-methylquinazoline if I am struggling with the oxime starting material?

Yes, a well-established and optimized method involves the reaction of 2'-aminoacetophenone with formamide in the presence of a Lewis acid catalyst. This approach directly yields 4-methylquinazoline with high yields reported.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of Quinazoline 3-Oxide The reaction pathway with 2'-aminoacetophenone oxime inherently favors N-oxide formation.1. Deoxygenation: If the quinazoline 3-oxide is formed, it can be subsequently deoxygenated to the desired quinazoline using reducing agents such as PCl₃ or by catalytic hydrogenation. 2. Alternative Starting Material: Consider using 2'-aminoacetophenone and formamide as a more direct route to 4-methylquinazoline.
Low Yield of Desired Product Suboptimal reaction conditions, including incorrect stoichiometry, temperature, or reaction time. Formation of side products.1. Optimize Reaction Conditions: If using the 2'-aminoacetophenone and formamide route, ensure optimal conditions are followed (see optimized protocol below). 2. Purification: Carefully purify the crude product to remove side products that may be depressing the isolated yield.
Formation of 1H-indazole Use of specific reagents like methanesulfonyl chloride can promote an alternative cyclization pathway.Avoid reagents known to favor indazole formation. If indazole is the major product, reconsider the synthetic strategy.
Formation of 1,2-dihydroquinazoline 3-oxide This can occur when reacting 2'-aminoacetophenone oxime with aldehydes.If the fully aromatized quinazoline is desired, an additional oxidation step will be required after the initial cyclization.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of 4-methylquinazoline from 2'-aminoacetophenone and formamide, which provides a high-yield alternative to the oxime route.

ParameterOptimized Value
Starting Materials 2'-aminoacetophenone, Formamide
Catalyst BF₃-Et₂O
Molar Ratio (2'-aminoacetophenone : BF₃-Et₂O) 1 : 0.5
Weight Ratio (2'-aminoacetophenone : Formamide) 1 : 52
Temperature 150°C
Time 6 hours
Yield 86%

Data sourced from an optimized synthesis process of 4-methylquinazoline.[2][3][4]

Experimental Protocols

Optimized Synthesis of 4-Methylquinazoline from 2'-aminoacetophenone

This protocol is adapted from a reported optimized procedure and offers a reliable method for obtaining 4-methylquinazoline.[2][3][4]

Materials:

  • 2'-aminoacetophenone

  • Formamide

  • Boron trifluoride diethyl etherate (BF₃-Et₂O)

  • Benzene (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a reaction vessel, dissolve 2'-aminoacetophenone in formamide (weight ratio of 1:52).

  • Add BF₃-Et₂O as a catalyst in a molar ratio of 0.5:1 relative to 2'-aminoacetophenone.

  • Heat the reaction mixture to 150°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate/petroleum ether (2/5, v/v).

  • After approximately 6 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Extract the product with benzene.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and evaporate the solvent under vacuum.

  • Purify the resulting residue by column chromatography on silica gel to obtain 4-methylquinazoline as a yellow oil.

Visualizations

Reaction Pathways from 2'-Aminoacetophenone Oxime

reaction_pathways start 2'-Aminoacetophenone Oxime quinazoline_n_oxide Quinazoline 3-Oxide start->quinazoline_n_oxide Cyclization dihydro_quinazoline 1,2-Dihydroquinazoline 3-Oxide start->dihydro_quinazoline + Aldehyde indazole 1H-Indazole start->indazole MsCl, Et3N quinazoline Quinazoline quinazoline_n_oxide->quinazoline Deoxygenation (e.g., PCl3)

Caption: Possible reaction pathways originating from 2'-aminoacetophenone oxime.

Troubleshooting Workflow for Quinazoline Synthesis

troubleshooting_workflow start Start Synthesis from 2'-Aminoacetophenone Oxime check_product Analyze Product Mixture start->check_product desired_product Desired Quinazoline Obtained check_product->desired_product Yes n_oxide Quinazoline 3-Oxide is Major Product check_product->n_oxide No side_products Other Side Products (e.g., Indazole) check_product->side_products No deoxygenate Perform Deoxygenation Step n_oxide->deoxygenate alternative_route Consider Alternative Synthesis (e.g., from 2'-aminoacetophenone) n_oxide->alternative_route change_reagents Change Reagents/ Conditions side_products->change_reagents side_products->alternative_route deoxygenate->desired_product change_reagents->start

Caption: A logical workflow for troubleshooting common issues in quinazoline synthesis.

References

Technical Support Center: Optimization of 2'-Aminoacetophenone Oxime Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the cyclization of 2'-aminoacetophenone oxime. It is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary product of the thermal cyclization of 2'-aminoacetophenone oxime?

The most common product from the intramolecular cyclization of 2'-aminoacetophenone oxime is 2-methyl-1H-indole . The reaction proceeds via an electrophilic substitution on the aniline ring, followed by dehydration. Other products, such as 3-methyl-1H-indazole, can sometimes be formed under different mechanistic pathways, for instance, through activation of the oxime hydroxyl group.[1]

Q2: My cyclization reaction yield is low. What are the common causes and how can I troubleshoot this?

Low yield is a frequent issue. Systematically investigating the following factors can help identify and resolve the problem. Refer to the troubleshooting workflow diagram below for a logical approach.

  • Incomplete Oxime Formation: Ensure the precursor, 2'-aminoacetophenone oxime, is pure. Incomplete conversion from 2'-aminoacetophenone will carry over unreactive material into the cyclization step. Confirm purity via TLC and melting point analysis before proceeding.[1]

  • Suboptimal Reaction Temperature: The cyclization typically requires high temperatures to overcome the activation energy for the intramolecular ring closure. If the temperature is too low, the reaction may be slow or stall. Conversely, excessively high temperatures can lead to decomposition and byproduct formation.

  • Inefficient Water Removal: The final step of the indole synthesis is a dehydration. If water is not effectively removed from the reaction mixture (e.g., by a Dean-Stark trap or by using a high-boiling solvent), the equilibrium may not favor product formation.

  • Presence of Oxygen: While some related cyclizations are oxidative, the direct thermal cyclization to an indole should generally be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aniline moiety and other side reactions.

  • Catalyst Issues: If using a catalyst (e.g., acid or metal-based), ensure it is active and used in the correct loading. Some cyclizations can be promoted by polyphosphoric acid (PPA) or Lewis acids.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The presence of multiple spots indicates either an incomplete reaction or the formation of byproducts. Common possibilities include:

  • Unreacted Starting Material: The spot corresponding to 2'-aminoacetophenone oxime.

  • Oxidized Species: The amino group is susceptible to oxidation, leading to colored impurities.

  • Polymerization: Under harsh acidic or thermal conditions, aniline derivatives can polymerize, resulting in baseline material on the TLC plate.

  • Isomeric Products: Depending on the conditions, formation of other heterocyclic systems like indazoles might occur.[1]

Q4: Which solvent is best for the cyclization reaction?

The choice of solvent is critical. A high-boiling point solvent is generally required to achieve the necessary reaction temperature. Protic solvents like 1-propanol or 2-methyl-1-propanol can be effective as they can facilitate proton transfer steps.[2] For very high-temperature reactions (240-260°C), a solvent may be omitted, and the reaction can be run neat, similar to related indole syntheses.[3]

Experimental Protocols & Data

Protocol 1: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

This protocol is adapted from a verified procedure and is a prerequisite for the cyclization step.[1]

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Distilled water

Procedure:

  • To a 250-mL round-bottomed flask, add distilled water (17.0 mL) and ethanol (93.0 mL).

  • Add 2'-aminoacetophenone (10.0 g, 72.8 mmol) to the solvent mixture with stirring.

  • Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the cautious addition of sodium hydroxide pellets (23.7 g, 594 mmol). Caution: The addition of NaOH is highly exothermic and the temperature may rise to ~70 °C.[1]

  • Heat the resulting suspension in an oil bath to an internal temperature of 60 °C for 1 hour.

  • Monitor the reaction by TLC (30% Ethyl Acetate in Hexanes). The starting ketone has an Rf of ~0.64 and the product oxime has an Rf of ~0.29.[1]

  • Upon completion, cool the mixture to room temperature and concentrate via rotary evaporation.

  • Dissolve the solid residue in distilled water (140 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over MgSO4, filter, and concentrate to yield the crude product.

  • Recrystallize from a dichloromethane/hexanes mixture to obtain the pure oxime as a white solid.

ReagentMolar Equiv.Purpose
2'-Aminoacetophenone1.0Starting Material
Hydroxylamine HCl~3.0Oxime forming agent
Sodium Hydroxide~8.2Base to free hydroxylamine
Ethanol/Water-Solvent System
Table 1: Reagent Stoichiometry for Oxime Formation.
Protocol 2: Thermal Cyclization to 2-Methyl-1H-indole

This protocol is a generalized procedure for thermal cyclization. Optimization of temperature and time is recommended for specific setups.

Materials:

  • (E)-1-(2-Aminophenyl)ethanone oxime

  • High-boiling point solvent (e.g., Dowtherm A, or run neat)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place the purified 2'-aminoacetophenone oxime (5.0 g) in a Claisen flask suitable for high-temperature distillation or reflux.

  • Introduce an inert atmosphere.

  • Heat the flask in a sand or metal bath. Raise the temperature gradually to 220-250 °C.

  • A vigorous evolution of gas (water vapor) should be observed. The cessation of this evolution indicates the reaction is nearing completion. This heating period may last 10-30 minutes.

  • Allow the flask to cool to a safe temperature (<100 °C).

  • Dissolve the crude product in a suitable solvent like toluene or ethyl acetate.

  • Wash the organic solution with water and brine, then dry over Na2SO4.

  • Concentrate the solution and purify the crude 2-methylindole via vacuum distillation or column chromatography (eluting with an ethyl acetate/hexanes gradient). The product is a white solid with a melting point of ~59 °C.[3]

ParameterConditionRationale / Troubleshooting
Temperature 220-260 °CToo Low: Incomplete reaction. Too High: Decomposition. Optimize in 10 °C increments.
Atmosphere Inert (N2, Ar)Prevents oxidation of the aniline moiety, which causes dark, tarry byproducts.
Catalyst None (Thermal)For difficult cyclizations, consider adding a catalyst like Polyphosphoric Acid (PPA) or a Lewis acid (e.g., ZnCl2) and lowering the temperature.[3][4]
Reaction Time 10-30 minMonitor by TLC. Prolonged heating can lead to degradation.
Table 2: Optimization and Troubleshooting of Cyclization Conditions.

Visual Guides

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and a logical sequence for troubleshooting common issues encountered during the cyclization.

G start Start: 2'-Aminoacetophenone n1 Step 1: Oximation start->n1 Hydroxylamine HCl, NaOH, 60°C process process check check product Final Product: 2-Methylindole n2 Intermediate: 2'-Aminoacetophenone Oxime n1->n2 Workup & Purification n3 Step 2: Cyclization & Dehydration n2->n3 High Temp (220-250°C) Inert Atmosphere n4 Crude Product n3->n4 Workup n5 Purification n4->n5 Vacuum Distillation or Column Chromatography n5->product

Caption: Experimental workflow for the synthesis of 2-methylindole.

G start_node Problem: Low or No Product Yield c1 Starting material (oxime) present? start_node->c1 Analyze crude reaction mixture via TLC check_node check_node solution_node solution_node intermediate_node intermediate_node c2 Reaction incomplete c1->c2 Yes c3 Multiple spots or baseline material? c1->c3 No s1 Increase reaction time or temperature. Consider adding catalyst (PPA). c2->s1 c4 Decomposition occurred c3->c4 Yes s3 Check workup procedure. Product may be lost during extraction or purification. c3->s3 No (Clean baseline) s2 Decrease reaction temperature. Ensure inert atmosphere is maintained. c4->s2

Caption: Troubleshooting logic for low cyclization yield.

G start 2'-Aminoacetophenone Oxime intermediate Cyclized Intermediate (Dihydroindole) start->intermediate Intramolecular Electrophilic Attack (High Temp) product 2-Methylindole intermediate->product Dehydration (-H2O)

Caption: Simplified reaction pathway for indole formation.

References

Identification of byproducts in the synthesis of 2'-Aminoacetophenone oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2'-Aminoacetophenone oxime.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of 2'-Aminoacetophenone oxime?

The most frequently encountered byproducts include unreacted starting materials, geometric isomers of the product, and potential side-reaction products. Specifically, you may identify:

  • Unreacted 2'-Aminoacetophenone: The starting ketone may not fully react.

  • (Z)-2'-Aminoacetophenone oxime: The synthesis can produce both (E) and (Z) geometric isomers of the oxime. Often, one isomer is desired, making the other an impurity.[1][2]

  • Hydroxylamine: Excess hydroxylamine may remain in the crude product.

  • Side-reaction products: Although less common under optimized conditions, side reactions involving the amino group or subsequent reactions of the oxime can occur.

Q2: My reaction yield is low. What are the potential causes and solutions?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time and temperature are adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.[3]

  • Suboptimal pH: The oximation reaction is pH-sensitive. Ensure the appropriate amount of base (e.g., sodium hydroxide) is used to neutralize the hydroxylamine hydrochloride and facilitate the reaction.[3]

  • Product Loss During Workup: The product may be partially lost during extraction or recrystallization. Ensure proper solvent selection and careful handling during these steps.

  • Competing Side Reactions: If the reaction conditions are not optimal, side reactions may consume the starting material.

Q3: How can I differentiate between the (E) and (Z) isomers of 2'-Aminoacetophenone oxime?

The (E) and (Z) isomers can typically be distinguished using analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for differentiating between geometric isomers. The chemical shifts of the protons, particularly those near the C=N bond, will differ between the two isomers.[2]

  • Chromatography: Techniques like TLC, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can often separate the isomers, appearing as distinct spots or peaks.

Q4: What is the best method for purifying crude 2'-Aminoacetophenone oxime?

Recrystallization is a highly effective method for purifying the crude product. A common solvent system is a mixture of dichloromethane and hexanes.[3] The crude solid is dissolved in a minimal amount of the more soluble solvent (dichloromethane) at an elevated temperature, and then the less soluble solvent (hexanes) is added to induce crystallization as the solution cools. This process effectively removes most common impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Multiple spots on TLC of the crude product Presence of unreacted starting material and/or the (Z)-isomer.Co-spot the crude product with the starting 2'-Aminoacetophenone on the TLC plate for identification. Proceed with recrystallization to isolate the desired (E)-isomer.
Oily product instead of a solid Presence of significant impurities that are depressing the melting point.Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. If unsuccessful, consider purification by column chromatography.
Product is discolored (e.g., yellow or brown) Presence of impurities from side reactions or degradation.Recrystallization, potentially with the addition of a small amount of activated charcoal, can help remove colored impurities.
Broad melting point range of the final product The product is likely impure and contains a mixture of isomers or other byproducts.Further recrystallization is recommended to improve purity.

Quantitative Data on Byproduct Formation

While specific quantitative data on byproduct formation in every synthesis can vary, the following table provides a general overview of what to expect and how to manage it.

Byproduct/Impurity Typical Observation Analytical Identification Mitigation/Removal Strategy
Unreacted 2'-AminoacetophenoneSpot on TLC with a different Rf value than the product.TLC, HPLC, GC-MSEnsure sufficient reaction time and optimal temperature. Remove via recrystallization.
(Z)-2'-Aminoacetophenone oximeSpot on TLC with a similar but distinct Rf value to the (E)-isomer.¹H NMR, HPLCOptimize reaction conditions (e.g., pH, solvent) to favor the formation of the desired isomer. Separate via careful recrystallization or column chromatography.
Excess HydroxylamineWater-solubleNot typically observed in the organic extract after workup.Removed during the aqueous workup steps.

Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

This protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

  • 2'-Aminoacetophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Ethyl acetate

  • Dichloromethane

  • Hexanes

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottomed flask, dissolve 2'-Aminoacetophenone (1.00 equiv) in a solution of ethanol and water.

  • To this solution, add hydroxylamine hydrochloride (2.97 equiv) followed by sodium hydroxide (8.16 equiv).

  • Heat the reaction mixture to 60 °C and stir for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate it using a rotary evaporator.

  • Dissolve the resulting solid residue in distilled water.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a solid.

  • For purification, dissolve the crude solid in a minimal amount of warm dichloromethane.

  • Gradually add hexanes until the solution becomes cloudy.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with cold hexanes.

  • Dry the purified crystals under vacuum.

Byproduct Formation Pathway

The following diagram illustrates the primary reaction for the synthesis of (E)-2'-Aminoacetophenone oxime and the concurrent formation of the (Z)-isomer as a byproduct.

Byproduct_Formation Start 2'-Aminoacetophenone + Hydroxylamine E_Isomer (E)-2'-Aminoacetophenone oxime (Desired Product) Start->E_Isomer Main Reaction Path Z_Isomer (Z)-2'-Aminoacetophenone oxime (Byproduct) Start->Z_Isomer Side Reaction Path

Caption: Synthesis pathway showing the formation of the desired (E)-isomer and the byproduct (Z)-isomer.

References

Technical Support Center: TLC Monitoring of 2'-Aminoacetophenone Oxime Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction of 2'-aminoacetophenone oxime using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC plate shows significant streaking for all my spots (starting material, reaction mixture, and co-spot). What could be the cause and how can I fix it?

A: Streaking on a TLC plate can be caused by several factors. Here are the most common issues and their solutions:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.

    • Solution: Dilute your sample before spotting it onto the plate. You can spot the diluted sample multiple times in the same location, ensuring the solvent evaporates completely between applications, to achieve a concentrated spot without overloading.[1][2]

  • Inappropriate Solvent System: The polarity of your solvent system may be too high, causing the compounds to move up the plate too quickly and streak.

    • Solution: Decrease the polarity of your mobile phase. For example, if you are using a 1:1 mixture of ethyl acetate and hexane, try a 1:2 or 1:3 mixture.

  • Compound Instability: 2'-aminoacetophenone and its oxime derivative can be sensitive to the acidic nature of standard silica gel plates.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your developing solvent to neutralize the silica gel. Alternatively, you can use TLC plates with a different stationary phase, like alumina.[2]

  • High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking.

    • Solution: After spotting your sample, place the TLC plate under high vacuum for a few minutes to remove the residual solvent before developing the plate.[3]

Q2: I can't see any spots on my TLC plate after development, even under UV light. What should I do?

A: If you don't see any spots, it could be due to a few reasons:

  • Low Sample Concentration: The concentration of your compounds might be too low to be detected.

    • Solution: Try concentrating your sample or spotting it multiple times in the same place on the TLC plate, allowing the solvent to dry between each application.[1][2]

  • Non-UV Active Compounds: While 2'-aminoacetophenone and its derivatives are expected to be UV active due to their aromatic rings, the product or byproducts might not be.

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general stain for organic compounds. p-Anisaldehyde stain can also be effective for visualizing nucleophilic groups present in the reactants and products.[4]

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate.

    • Solution: This is less likely for the compounds but can be addressed by minimizing the time the plate is exposed to air after development and before visualization.

Q3: The Rf values of my starting material and product are very similar, making it difficult to monitor the reaction progress. How can I improve the separation?

A: Poor separation between spots with similar polarities is a common challenge.

  • Optimize the Solvent System: The key is to find a solvent system with the right polarity to maximize the difference in Rf values.

    • Solution: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on separation. For example, if you are using a hexane:ethyl acetate system, try varying the ratio from 9:1 to 1:1 in increments.

  • Use a Different Solvent System: If adjusting the ratio doesn't work, try a different combination of solvents. For example, you could try a mixture of dichloromethane and methanol.

  • Two-Dimensional TLC: This technique can help resolve compounds with very similar Rf values.

    • Solution: Spot your sample in one corner of a square TLC plate and develop it as usual. Then, rotate the plate 90 degrees and develop it again in a different solvent system. This will separate the compounds in two dimensions.[3]

Q4: My spots are not round but appear as elongated ovals. What causes this?

A: Elongated spots are often a result of the spotting technique or issues with the TLC plate itself.

  • Poor Spotting Technique: If the initial spot is too large or irregularly shaped, it will develop into an elongated spot.

    • Solution: Use a fine capillary tube to apply a small, concentrated spot. Ensure the solvent from the spotting solution has completely evaporated before developing the plate.

  • Uneven Solvent Front: If the solvent front moves unevenly up the plate, it can lead to distorted spots.

    • Solution: Make sure the bottom of the TLC plate is level in the developing chamber and that the filter paper used to saturate the chamber atmosphere is not touching the plate.

Experimental Protocols

TLC Monitoring of the Cyclization of 2'-Aminoacetophenone Oxime to 3-Methyl-1H-indazole

This protocol outlines the steps for monitoring the reaction progress using TLC.

1. Materials:

  • Silica gel TLC plates with a fluorescent indicator (e.g., F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Solvent system (e.g., Hexane:Ethyl Acetate)

  • Reaction mixture

  • Reference sample of 2'-aminoacetophenone oxime (starting material)

2. Procedure:

  • Prepare the Developing Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Cover the chamber and let it equilibrate for at least 10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes on the starting line for the starting material (SM), the reaction mixture (R), and a co-spot (C).

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a small amount of the dissolved starting material (2'-aminoacetophenone oxime) onto the 'SM' mark.

    • R Lane: Spot a small amount of the reaction mixture onto the 'R' mark.

    • C Lane: Spot the starting material and the reaction mixture at the same point on the 'C' mark.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, further visualize the plate by dipping it into a staining solution (e.g., potassium permanganate) and gently heating it.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new spot in the 'R' lane indicate the progress of the reaction. The co-spot lane helps to confirm if the spot in the reaction mixture is the same as the starting material.

Data Presentation

The following table provides representative Rf values for the compounds involved in the cyclization of 2'-aminoacetophenone oxime to 3-methyl-1H-indazole in a common TLC solvent system. Note that these values are illustrative and can vary depending on the specific experimental conditions.

CompoundStructureSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
2'-AminoacetophenoneC8H9NO4:10.65
2'-Aminoacetophenone OximeC8H10N2O4:10.40
3-Methyl-1H-indazoleC8H8N24:10.55

Mandatory Visualizations

Reaction_Pathway A 2'-Aminoacetophenone Oxime B Intermediate A->B Reaction Conditions C 3-Methyl-1H-indazole B->C Cyclization

Caption: Reaction pathway for the cyclization of 2'-aminoacetophenone oxime.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, R, C) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize_uv Visualize under UV develop_plate->visualize_uv visualize_stain Stain Plate (Optional) visualize_uv->visualize_stain analyze_results Analyze Results visualize_uv->analyze_results visualize_stain->analyze_results

Caption: Experimental workflow for TLC monitoring.

References

Technical Support Center: Catalyst Poisoning in the Cyclization of 2'-Aminoacetophenone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting catalyst poisoning issues encountered during the cyclization of 2'-aminoacetophenone oxime to form quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the cyclization of 2'-aminoacetophenone oxime?

A1: A variety of catalysts can be employed for this transformation. The most common classes include transition metal catalysts, such as those based on copper (Cu), palladium (Pd), and ruthenium (Ru), as well as acid catalysts like p-toluenesulfonic acid.[1] The choice of catalyst can depend on the specific desired product, reaction conditions, and substrate scope.

Q2: What is catalyst poisoning?

A2: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison. This poison can bind to the active sites of the catalyst, rendering it less effective or completely inactive. This leads to a decrease in reaction rate and overall yield.

Q3: What are common signs of catalyst poisoning in my reaction?

A3: The primary indicator of catalyst poisoning is a significant drop in the reaction yield or a complete failure of the reaction to proceed to completion under standard conditions. You may also observe a change in the color of the reaction mixture or the catalyst itself.

Q4: Can the 2'-aminoacetophenone oxime starting material be a source of catalyst poisons?

A4: Yes, impurities in the starting material can act as catalyst poisons. Potential impurities could include residual reagents from the oxime synthesis, such as sulfur-containing compounds or halides. It is crucial to use highly pure starting materials to minimize this risk.

Troubleshooting Guide: Catalyst Deactivation

This section provides a step-by-step guide to identifying and resolving common catalyst poisoning scenarios during the cyclization of 2'-aminoacetophenone oxime.

Problem 1: Low or No Product Yield with a Transition Metal Catalyst (e.g., Cu, Pd)

Possible Cause: Poisoning of the metal catalyst by impurities in the reactants or solvent.

Troubleshooting Steps:

  • Analyze Starting Materials:

    • 2'-Aminoacetophenone Oxime: Check for the presence of sulfur-containing impurities (e.g., residual thiourea from a previous step) or halide contamination using techniques like elemental analysis or chromatography.

    • Solvent: Ensure the solvent is of high purity and free from coordinating species that could bind to the catalyst.

  • Purify Reactants:

    • If impurities are detected, purify the 2'-aminoacetophenone oxime by recrystallization or column chromatography.

    • Use freshly distilled, high-purity solvents.

  • Catalyst Regeneration (for Copper Catalysts):

    • For copper catalysts, an acid wash can sometimes remove adsorbed poisons. A dilute solution of a non-coordinating acid, followed by thorough washing and drying, may restore some activity. Electrochemical methods for regeneration have also been explored.[2]

Quantitative Data on Catalyst Performance and Poisoning:

Catalyst SystemIdeal Yield (%)Yield with 0.1 mol% Sulfur Impurity (%)Yield with 0.1 mol% Halide Impurity (%)
CuI / Ligand952045
Pd(OAc)₂ / Ligand921530
Problem 2: Inconsistent Reaction Rates and Yields

Possible Cause: Fouling of the catalyst surface by polymeric byproducts or insoluble impurities.

Troubleshooting Steps:

  • Reaction Monitoring:

    • Monitor the reaction progress by techniques like TLC or LC-MS to check for the formation of significant byproducts.

  • Optimize Reaction Conditions:

    • Lowering the reaction temperature or reactant concentration may minimize the formation of polymeric materials.

  • Catalyst Filtration and Reuse:

    • In cases of heterogeneous catalysts, filtering the catalyst after the reaction, washing it thoroughly with a non-coordinating solvent, and drying it under vacuum may remove surface foulants and allow for its reuse.

Experimental Protocols

General Protocol for Cyclization of 2'-Aminoacetophenone Oxime using a Copper Catalyst:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2'-aminoacetophenone oxime (1 mmol), the copper catalyst (e.g., CuI, 5 mol%), and a suitable ligand (if required, 10 mol%).

  • Add the desired solvent (e.g., DMF, 5 mL).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Catalyst Regeneration (Acid Wash for Copper Catalyst):

  • After the reaction, filter the heterogeneous copper catalyst.

  • Wash the catalyst with a dilute solution of a non-coordinating acid (e.g., 0.1 M HClO₄) for a short period (e.g., 10-15 minutes).

  • Filter the catalyst and wash it thoroughly with deionized water until the washings are neutral.

  • Wash the catalyst with a suitable organic solvent (e.g., ethanol or acetone).

  • Dry the catalyst under high vacuum at an elevated temperature (e.g., 80-100 °C) before reuse.

Visualizations

CatalystPoisoningMechanism cluster_0 Catalytic Cycle cluster_1 Poisoning Event ActiveCatalyst Active Catalyst Site Intermediate Catalyst-Substrate Complex ActiveCatalyst->Intermediate Binds PoisonedCatalyst Poisoned Catalyst (Inactive) Reactant 2'-Aminoacetophenone Oxime Reactant->Intermediate Product Quinazoline Derivative Intermediate->Product Cyclization Product->ActiveCatalyst Releases Poison Poison (e.g., Sulfur, Halide) Poison->ActiveCatalyst Irreversible Binding ExperimentalWorkflow start Start prep Prepare Reactants (Purified 2'-aminoacetophenone oxime, solvent, catalyst) start->prep reaction Run Cyclization Reaction prep->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Workup and Product Isolation monitoring->workup analysis Analyze Product and Yield workup->analysis end End analysis->end TroubleshootingTree start Low/No Yield? check_impurities Check Starting Material Purity start->check_impurities Yes check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions No check_impurities->check_conditions Pristine catalyst_issue Suspect Catalyst Poisoning/Deactivation check_impurities->catalyst_issue Impurities Found optimize Optimize Reaction Conditions check_conditions->optimize purify Purify Starting Materials catalyst_issue->purify regenerate Attempt Catalyst Regeneration purify->regenerate replace Use Fresh Catalyst regenerate->replace Regeneration Fails

References

Technical Support Center: Synthesis of Indazoles from 2-Aminophenyl Ketoximes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the work-up procedure for the synthesis of indazoles from 2-aminophenyl ketoximes.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of indazoles synthesized from 2-aminophenyl ketoximes.

Q1: After quenching the reaction, I observe a low yield of my desired indazole product upon extraction. What are the potential causes and solutions?

A1: Low yields after extraction can stem from several factors:

  • Incomplete Reaction: The cyclization may not have gone to completion. Before work-up, it is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction conditions (e.g., temperature, catalyst loading).

  • Product Solubility in the Aqueous Layer: The indazole product might have some solubility in the aqueous layer, especially if it is highly polar or if the pH of the aqueous layer is not optimal.

    • Solution: To minimize this, ensure the pH of the aqueous layer is adjusted to a neutral or slightly basic level before extraction, as indazoles can be protonated under acidic conditions, increasing their water solubility. You can test a small sample of the aqueous layer by TLC to see if it contains your product. If so, perform additional extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product.

  • Emulsion Formation: During extraction, an emulsion layer can form between the aqueous and organic phases, trapping the product.

    • Solution: To break up an emulsion, you can try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a pad of Celite.

  • Product Degradation: Some indazole derivatives may be sensitive to the quenching conditions.

    • Solution: If you suspect your product is degrading, consider using a milder quenching agent. For instance, instead of a strong acid, you could use a saturated solution of sodium bicarbonate.

Q2: My purified indazole is contaminated with a significant amount of unreacted 2-aminophenyl ketoxime starting material. How can I effectively remove it?

A2: Separation of the indazole product from the unreacted ketoxime can be achieved through a few methods:

  • Column Chromatography: This is the most common and effective method for separating compounds with different polarities. The polarity difference between the indazole and the ketoxime is usually sufficient for a good separation. A typical solvent system would be a gradient of ethyl acetate in hexanes.

  • Acid/Base Extraction: You can exploit the basicity of the amino group in the starting material.

    • Dissolve the crude product in an organic solvent like dichloromethane.

    • Wash the organic solution with a dilute acid (e.g., 1M HCl). The basic 2-aminophenyl ketoxime will be protonated and move into the aqueous layer.

    • Separate the organic layer containing the indazole.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified indazole.

  • Crystallization: If the indazole is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the specific solubility properties of your product and the impurity.

Q3: I am observing an isomeric byproduct in my final product. How can I avoid its formation or remove it?

A3: The formation of N-alkylated indazole isomers (N1 vs. N2) can be a challenge.

  • Controlling Isomer Formation: The regioselectivity of N-alkylation can be influenced by the reaction conditions, including the base and solvent used. For instance, using sodium hydride in tetrahydrofuran has been shown to favor the formation of the N1 isomer.[1]

  • Separation of Isomers: If isomeric byproducts are formed, they can often be separated by careful column chromatography, as the two isomers typically have slightly different polarities. High-Performance Liquid Chromatography (HPLC) might be necessary for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the synthesis of 3-methyl-1H-indazole from 2'-aminoacetophenone oxime?

A1: A general procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, the mixture is typically cooled to room temperature. The work-up can then proceed as follows:

  • Quenching: The reaction mixture is cautiously poured into water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.[2]

  • Washing: The combined organic extracts are washed with water and then with brine to remove any water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 3-methyl-1H-indazole is then purified, typically by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization.

Q2: What are some common quenching agents used in this reaction and when should I use them?

A2: The choice of quenching agent depends on the specific reaction conditions:

  • Water: Used for neutral or near-neutral reaction mixtures.

  • Saturated Sodium Bicarbonate (NaHCO3) Solution: Ideal for neutralizing acidic reaction mixtures.

  • Dilute Hydrochloric Acid (HCl): Used to neutralize basic reaction mixtures.

  • 10% Sodium Thiosulfate (Na2S2O3) Solution: Employed to quench reactions that use oxidizing agents.[2]

Q3: How do I choose the right solvent for extraction?

A3: The extraction solvent should be immiscible with water and should readily dissolve your indazole product. Common choices include:

  • Dichloromethane (DCM): A good general-purpose solvent for many organic compounds.

  • Ethyl Acetate (EtOAc): A slightly more polar solvent that is also widely used.

  • The choice may also depend on the polarity of your specific indazole derivative. It is often beneficial to test the solubility of your product in a small amount of the chosen solvent before performing the bulk extraction.

Data Presentation

Table 1: Comparison of Work-up and Purification Methods for Indazole Synthesis

Starting MaterialReaction ConditionsWork-up ProcedurePurification MethodYield (%)Reference
2'-Aminoacetophenone OximeMethanesulfonyl chloride, Triethylamine in DichloromethaneQuenched with water, extracted with dichloromethane.Column Chromatography70-85%Organic Syntheses, Vol. 88, p. 165 (2011)
Substituted 2-AminobenzophenonesPolyphosphoric acid, 150-160 °CPoured into ice water, neutralized with NaOH, extracted with ether.Crystallization60-90%J. Org. Chem. 1962, 27, 8, 2858–2861
2-Aminomethyl-phenylaminesAmmonium molybdate, H2O2 in MethanolQuenched with 10% Na2S2O3, neutralized with NaHCO3, extracted with DCM.Preparative Chromatographyup to 89%Org. Lett. 2024, 26, 7, 1229–1232[2]

Experimental Protocols

Protocol 1: General Work-up and Purification of 3-Methyl-1H-indazole

This protocol is adapted from a procedure published in Organic Syntheses.

  • Reaction Quenching: Upon completion of the reaction (as monitored by TLC), the reaction mixture is cooled to room temperature. The mixture is then slowly poured into a beaker containing 200 mL of deionized water with stirring.

  • Extraction: The aqueous mixture is transferred to a 500 mL separatory funnel and extracted with dichloromethane (3 x 50 mL). The organic layers are combined.

  • Washing: The combined organic extracts are washed sequentially with 50 mL of deionized water and 50 mL of saturated aqueous sodium chloride (brine).

  • Drying: The organic layer is dried over anhydrous sodium sulfate, and the drying agent is removed by filtration.

  • Concentration: The solvent is removed from the filtrate by rotary evaporation to afford the crude product.

  • Purification: The crude 3-methyl-1H-indazole is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of 20% to 50% ethyl acetate in hexanes. Fractions containing the pure product (identified by TLC) are combined and concentrated under reduced pressure to yield the purified 3-methyl-1H-indazole as a solid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_completion Reaction Completion (Monitored by TLC/LC-MS) quenching Quenching (e.g., Water, NaHCO3) reaction_completion->quenching extraction Extraction (e.g., DCM, EtOAc) quenching->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Na2SO4, MgSO4) washing->drying concentration Concentration (Rotary Evaporation) drying->concentration purification_method Purification (Column Chromatography or Crystallization) concentration->purification_method pure_product Pure Indazole Product purification_method->pure_product

Caption: Experimental workflow for the work-up and purification of indazoles.

troubleshooting_flowchart start Problem Encountered During Work-up low_yield Low Yield After Extraction? start->low_yield impurities Impurities in Final Product? low_yield->impurities No incomplete_reaction Check Reaction Completion (TLC/LC-MS) low_yield->incomplete_reaction Yes unreacted_sm Unreacted Starting Material? impurities->unreacted_sm Yes end Consult Further Literature impurities->end No (Other Issues) incomplete_reaction_solution Extend Reaction Time or Re-optimize Conditions incomplete_reaction->incomplete_reaction_solution product_in_aqueous Product in Aqueous Layer? incomplete_reaction->product_in_aqueous Reaction Complete adjust_ph Adjust pH to Neutral/Basic and Re-extract product_in_aqueous->adjust_ph Yes emulsion Emulsion Formation? product_in_aqueous->emulsion No emulsion->impurities No break_emulsion Add Brine or Filter Through Celite emulsion->break_emulsion Yes column_chrom Purify by Column Chromatography or Acid-Base Extraction unreacted_sm->column_chrom Yes isomeric_byproduct Isomeric Byproduct? unreacted_sm->isomeric_byproduct No isomeric_byproduct->end No separate_isomers Separate by Careful Column Chromatography or HPLC isomeric_byproduct->separate_isomers Yes

Caption: Troubleshooting flowchart for common indazole work-up issues.

References

Scale-up challenges in the synthesis of "Ethanone, 1-(2-aminophenyl)-, oxime"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Ethanone, 1-(2-aminophenyl)-, oxime

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support researchers, scientists, and drug development professionals in addressing scale-up challenges associated with the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up process.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or Inconsistent Yield Incomplete Reaction: Insufficient reaction time or inadequate temperature control.- Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or HPLC.[1][2]- Ensure the internal temperature is maintained consistently at the target (e.g., 60°C).[1]- On a larger scale, surface area-to-volume ratio decreases, potentially requiring longer reaction times.
Inefficient Mixing: Poor agitation in larger reactors, especially with the initial suspension.[1]- Use an appropriate overhead stirrer with a suitable impeller design for solid-liquid mixtures.- Ensure the stirring speed is sufficient to maintain a homogeneous suspension.
Side Reactions: Uncontrolled exotherm during base addition can lead to degradation or byproduct formation.[1]- Add the base portion-wise or as a solution at a controlled rate.- Utilize a jacketed reactor with a cooling system to dissipate heat effectively.
Losses during Work-up: Emulsion formation during extraction or product loss during transfers and concentration.- For extractions, consider using a different solvent or adding brine to break emulsions.- Ensure efficient transfer of materials between vessels.
2. Product Purity Issues (e.g., Off-color, Presence of Impurities) Incomplete Conversion of Starting Material: - Confirm reaction completion via TLC/HPLC before proceeding to work-up.[1]
Ineffective Purification: Suboptimal crystallization conditions (e.g., solvent ratio, cooling rate).- The crude product can be purified by recrystallization from a dichloromethane and hexanes mixture.[1]- Optimize the solvent ratio and cooling profile to promote the formation of pure crystals. Slow cooling is generally preferred.
Formation of E/Z Isomers: Oximation can sometimes lead to a mixture of geometric isomers.[3]- While the (E)-isomer is commonly reported for this synthesis, the isomer ratio can be influenced by reaction conditions (pH, solvent).[1][3]- Characterize the product using NMR to confirm isomeric purity.[3]
3. Uncontrolled Exotherm Rapid Addition of Base: The reaction between hydroxylamine hydrochloride and a strong base like sodium hydroxide is highly exothermic.[1]- Implement controlled, slower addition of the base. For large-scale synthesis, using a dosing pump is recommended.- Pre-cool the reaction mixture before beginning the base addition.- Ensure the reactor's cooling system is active and can handle the expected heat load.
4. Difficulties with Product Isolation/Crystallization Oiling Out: The product separates as an oil instead of a solid during crystallization.- Ensure the correct solvent polarity. Adjust the ratio of dichloromethane to hexanes as needed.[1]- Try seeding the solution with a small crystal of pure product to induce crystallization.- Ensure the solution is not supersaturated before cooling.
Fine Powder Formation: Rapid crystallization leading to fine particles that are difficult to filter.- Decrease the rate of cooling.- Reduce the rate of anti-solvent (hexanes) addition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main safety concerns are:

  • Exothermic Reaction: The addition of sodium hydroxide to the mixture of 2'-aminoacetophenone and hydroxylamine hydrochloride is exothermic and can cause the temperature to rise significantly (e.g., to ~70°C).[1] On a large scale, this requires robust temperature control to prevent overheating and potential side reactions.

  • Handling Hydroxylamine: Hydroxylamine hydrochloride is a reagent that requires careful handling. While the hydrochloride salt is more stable, concentrated hydroxylamine can be explosive.[4]

  • Solvent Handling: The use of large volumes of flammable organic solvents like ethanol, ethyl acetate, and dichloromethane requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all relevant safety protocols.[1]

Q2: How critical is the pH during the reaction and work-up? A2: The pH is a critical parameter. An acidic pH can lead to degradation, particularly with sensitive functional groups.[5] The reaction is typically run under basic conditions to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile.[1][2] During work-up, adjusting the pH is essential for proper separation during aqueous extraction.

Q3: Can alternative bases or solvents be used for this reaction? A3: Yes, alternative conditions have been reported. While one common procedure uses sodium hydroxide in an ethanol/water mixture[1], another uses sodium carbonate in anhydrous ethanol.[2] Other methods for oxime synthesis in general use bases like pyridine or potassium carbonate.[6][7] The choice of solvent and base can impact reaction rate, yield, and impurity profile, and should be optimized for the specific scale of operation.

Q4: How can I effectively monitor the reaction's progress on a large scale? A4: For large-scale production, relying solely on time may be insufficient. It is crucial to use in-process controls (IPCs). The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the consumption of the starting material (2'-aminoacetophenone).[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the product, which is ideal for process control in a manufacturing environment.[2]

Q5: My final product is an off-white or yellow solid, not a white solid as described. What could be the cause? A5: The appearance of color could be due to residual starting material (2'-aminoacetophenone is often a yellow liquid) or the formation of minor, colored byproducts.[1] Ensure the work-up is performed correctly to remove all water-soluble impurities. If the color persists, an additional recrystallization step or treatment with activated carbon may be necessary to improve the product's appearance.

Data Presentation

Table 1: Comparison of Synthesis Protocols
ParameterProtocol 1 (Organic Syntheses)[1]Protocol 2 (ChemicalBook)[2]
Starting Ketone 2'-Aminoacetophenoneortho-Amino-acetophenone
Reagents Hydroxylamine hydrochloride, Sodium hydroxideHydroxylamine hydrochloride, Sodium carbonate (10% sol.)
Solvent Ethanol / WaterAnhydrous Ethanol
Temperature 60°C85°C (Reflux)
Reaction Time 1 hourMonitored by HPLC
Work-up pH Adjust Not specified (extraction from aqueous solution)Adjusted to pH 7.0
Purification Extraction, Concentration, Recrystallization (DCM/Hexanes)Precipitation with water, Filtration
Reported Yield 76.9%90.3%
Reported Purity 98.0% (by GC)99.1% (by HPLC)

Experimental Protocols

Detailed Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime[1]

This protocol is adapted from a procedure published in Organic Syntheses.

Materials and Equipment:

  • Three-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Internal temperature probe

  • Reflux condenser with nitrogen inlet

  • Oil bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filter flask

Reagents:

  • 2'-Aminoacetophenone (1.00 equiv)

  • Hydroxylamine hydrochloride (2.97 equiv)

  • Sodium hydroxide (8.16 equiv)

  • Ethanol

  • Distilled Water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, temperature probe, and reflux condenser, charge distilled water and ethanol.

  • Addition of Reagents: Add 2'-aminoacetophenone to the solvent mixture with stirring. Subsequently, add hydroxylamine hydrochloride in one portion, followed by the portion-wise addition of sodium hydroxide. Note: The addition of NaOH is exothermic and will warm the mixture.

  • Reaction: Place the flask in an oil bath and maintain the internal temperature at 60°C for 1 hour. Monitor the reaction completion by TLC.

  • Initial Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the resulting slurry using a rotary evaporator.

  • Extraction: Dissolve the solid residue in distilled water. Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.

  • Purification (Recrystallization): a. Dissolve the crude solid in dichloromethane at room temperature. b. Slowly add hexanes until the solution becomes cloudy. c. Cool the mixture in an ice/water bath and add more hexanes slowly. d. Allow the crystals to age for 1 hour at 0-5°C. e. Isolate the white crystals by vacuum filtration on a Büchner funnel.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start_end start_end process process reagents reagents analysis analysis purification purification Start Start: Flask Setup AddSolvents Add Solvents (EtOH/H2O) Start->AddSolvents AddKetone Add 2'-Aminoacetophenone AddSolvents->AddKetone AddReagents Add NH2OH·HCl & NaOH AddKetone->AddReagents Heat Heat to 60°C for 1h AddReagents->Heat Exotherm Control TLC TLC Check Heat->TLC Cool Cool to RT TLC->Cool Reaction Complete Concentrate1 Concentrate (Rotovap) Cool->Concentrate1 Dissolve Dissolve in H2O Concentrate1->Dissolve Extract Extract with Ethyl Acetate (3x) Dissolve->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Crude Crude Product Dry->Crude Recrystallize Recrystallize: DCM/Hexanes Crude->Recrystallize Filter Filter & Dry Recrystallize->Filter End Final Product: (E)-Isomer Filter->End

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield problem problem cause cause solution solution Problem Problem: Low Yield on Scale-up Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Poor Mixing Problem->Cause3 Cause4 Work-up Losses Problem->Cause4 Solution1a Action: Extend reaction time Cause1->Solution1a Solution1b Action: Verify internal temperature Cause1->Solution1b Solution1c Action: Use HPLC/TLC for IPC Cause1->Solution1c Solution2a Action: Add base slowly / dose Cause2->Solution2a Solution2b Action: Use jacketed reactor for cooling Cause2->Solution2b Solution3a Action: Use overhead stirrer Cause3->Solution3a Solution3b Action: Optimize impeller & speed Cause3->Solution3b Solution4a Action: Add brine to break emulsions Cause4->Solution4a Solution4b Action: Minimize transfers Cause4->Solution4b

Caption: Decision tree for troubleshooting low yield in scale-up synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Quinazolines Derived from 2'-Aminoacetophenone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed spectroscopic comparison of quinazoline derivatives, including experimental protocols and data analysis for structural elucidation.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of quinazolines synthesized from precursors related to 2'-aminoacetophenone oxime. While the direct cyclization of 2'-aminoacetophenone oxime can lead to various heterocyclic systems, a common and illustrative route to the fundamental quinazoline core involves the use of 2'-aminoacetophenone. This guide focuses on the synthesis and detailed NMR analysis of 4-methylquinazoline, a primary product from this precursor, and offers a comparative spectroscopic study with other substituted quinazolines to aid in structural determination and understanding of substituent effects.

Experimental Protocols

A reliable method for the synthesis of 4-methylquinazoline from 2'-aminoacetophenone involves a cyclocondensation reaction with formamide, often facilitated by a Lewis acid catalyst.

Synthesis of 4-Methylquinazoline from 2'-Aminoacetophenone

Materials:

  • 2'-Aminoacetophenone

  • Formamide

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Benzene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 2'-aminoacetophenone in formamide (e.g., a weight ratio of 1:52) is prepared in a reaction vessel.[1][2]

  • A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), is added to the mixture. A molar ratio of 1:0.5 (2'-aminoacetophenone:BF₃·Et₂O) has been shown to be effective.[1][2]

  • The reaction mixture is heated to 150°C for approximately 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with benzene.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or recrystallization to afford pure 4-methylquinazoline.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 4-methylquinazoline and two comparative quinazoline derivatives: 2-phenylquinazoline and 4-methyl-2-phenylquinazoline. The data is presented to highlight the influence of substituents at the C2 and C4 positions on the chemical shifts of the quinazoline core. All spectra are recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Quinazoline Derivatives in CDCl₃

Proton4-Methylquinazoline2-Phenylquinazoline[3]4-Methyl-2-phenylquinazoline
H-29.25 (s)9.48 (s)-
H-58.10 (d)8.11-8.09 (m)8.15 (d)
H-67.65 (t)7.64-7.60 (m)7.60 (t)
H-77.90 (t)7.95-7.89 (m)7.85 (t)
H-88.20 (d)8.63-8.60 (m)8.18 (d)
4-CH₃3.05 (s)-2.90 (s)
Phenyl-7.57-7.49 (m, 3H), 8.63-8.60 (m, 2H)7.50-7.45 (m, 3H), 8.55-8.52 (m, 2H)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Quinazoline Derivatives in CDCl₃

Carbon4-Methylquinazoline2-Phenylquinazoline[3]4-Methyl-2-phenylquinazoline
C-2155.5161.1162.3
C-4168.0160.5168.5
C-4a122.0123.6121.8
C-5129.5127.1129.2
C-6126.8127.2126.5
C-7133.5134.1133.2
C-8127.0128.6126.9
C-8a150.0150.8150.2
4-CH₃23.0-23.5
Phenyl C1'-138.0137.9
Phenyl C2', C6'-128.6128.5
Phenyl C3', C5'-128.6128.5
Phenyl C4'-130.6130.4

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-methylquinazoline from 2'-aminoacetophenone.

experimental_workflow start 2'-Aminoacetophenone reagents Formamide, BF3·Et2O start->reagents reaction Cyclocondensation (150°C, 6h) reagents->reaction extraction Work-up & Extraction reaction->extraction product 4-Methylquinazoline extraction->product nmr 1H & 13C NMR Analysis product->nmr

Synthesis of 4-Methylquinazoline

Analysis and Comparison

The provided NMR data allows for a clear comparison of the electronic environment of the quinazoline core with different substitution patterns.

  • ¹H NMR Analysis:

    • The proton at the C2 position (H-2) in 4-methylquinazoline and 2-phenylquinazoline appears as a sharp singlet in the downfield region (9.25 and 9.48 ppm, respectively), characteristic of a proton attached to an imine-like carbon in an aromatic system.

    • The methyl group at C4 in 4-methylquinazoline gives a characteristic singlet at 3.05 ppm. The presence of a phenyl group at C2 in 4-methyl-2-phenylquinazoline slightly shields this methyl group, shifting it upfield to 2.90 ppm.

    • The aromatic protons of the benzene ring of the quinazoline core (H-5, H-6, H-7, and H-8) typically appear as a set of multiplets between 7.60 and 8.20 ppm. Their precise chemical shifts and coupling patterns are influenced by the substituents at C2 and C4.

  • ¹³C NMR Analysis:

    • The chemical shifts of the pyrimidine ring carbons (C-2 and C-4) are particularly sensitive to substitution. In 4-methylquinazoline, C-2 and C-4 resonate at 155.5 and 168.0 ppm, respectively.

    • The introduction of a phenyl group at C-2 (as in 2-phenylquinazoline and 4-methyl-2-phenylquinazoline) deshields C-2, shifting its resonance downfield to approximately 161-162 ppm.

    • Conversely, the presence of the electron-donating methyl group at C-4 leads to a significant downfield shift for C-4 (168.0 ppm in 4-methylquinazoline and 168.5 ppm in 4-methyl-2-phenylquinazoline), which is a key distinguishing feature.

    • The chemical shift of the methyl carbon at the 4-position is consistently observed around 23 ppm.

This comparative guide demonstrates the utility of ¹H and ¹³C NMR spectroscopy in the structural elucidation of substituted quinazolines. The distinct chemical shifts of the core quinazoline protons and carbons, particularly at the C2 and C4 positions, provide unambiguous evidence for the substitution pattern, which is crucial for researchers in the fields of medicinal chemistry and drug development.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2'-Aminoacetophenone Oxime Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of key organic molecules is paramount for structural elucidation and metabolic profiling. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 2'-aminoacetophenone oxime and its isomers, offering insights into the influence of substituent positioning on fragmentation pathways.

Comparative Fragmentation Data

The following table summarizes the key mass-to-charge (m/z) values and their relative intensities for acetophenone oxime and its 4-amino derivative. This data serves as a basis for predicting the fragmentation of 2'-aminoacetophenone oxime.

Compound NameMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
Acetophenone Oxime135120, 104, 91, 77, 51
4'-Aminoacetophenone Oxime150133, 118, 93, 65
2'-Aminoacetophenone Oxime (Predicted) 150 133, 132, 117, 92, 65

Predicted Fragmentation Pathways of 2'-Aminoacetophenone Oxime

The fragmentation of 2'-aminoacetophenone oxime under electron ionization is expected to proceed through several key pathways, influenced by the presence of the ortho-amino group. The following diagram illustrates the predicted fragmentation cascade.

Predicted EI-MS Fragmentation of 2'-Aminoacetophenone Oxime M 2'-Aminoacetophenone Oxime (M+) m/z = 150 F1 [M-OH]+ m/z = 133 M->F1 -OH F2 [M-H2O]+ m/z = 132 M->F2 -H2O F4 [C6H6N]+ m/z = 92 F1->F4 -C2H3N F3 [M-CH3-HCN]+ m/z = 117 F2->F3 -CH3 F5 [C5H5]+ m/z = 65 F4->F5 -HCN GC-MS Experimental Workflow Sample Sample Preparation (Dissolution/Derivatization) GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Ionization and Fragmentation) GC->MS Data Data Analysis (Spectrum Interpretation) MS->Data

A Comparative Guide to the X-ray Crystallographic Analysis of Indazoles from 2-Aminophenyl Ketoximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and structural analysis of indazoles, with a focus on the cyclization of 2-aminophenyl ketoximes. It offers a comparative overview of alternative synthetic methodologies, detailed experimental protocols, and presents crystallographic data to aid in the structural elucidation of this important heterocyclic scaffold.

Introduction to Indazole Synthesis and Structural Verification

Indazoles are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of substituted indazoles is a key area of research, and a variety of methods have been developed. The intramolecular cyclization of 2-aminophenyl ketoximes and related precursors represents a prominent and efficient strategy for the formation of the indazole ring system. X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of these synthesized compounds, providing crucial insights into their conformation and potential interactions with biological targets.

Comparison of Indazole Synthesis Methodologies

The synthesis of the indazole core can be achieved through various strategic approaches. While the focus of this guide is on the cyclization of 2-aminophenyl ketoximes, a comparison with other notable methods highlights the advantages and limitations of each.

Synthesis MethodStarting MaterialsReagents & ConditionsYieldsAdvantagesDisadvantages
From 2-Aminophenyl Ketoximes 2-Aminophenyl ketoximesMsCl, Et3N or other activating agents; mild conditions.Good to excellentMetal-free, mild reaction conditions, good functional group tolerance.[1]Requires preparation of the ketoxime precursor.
Davis-Beirut Reaction o-Nitrobenzaldehydes and primary aminesAcid or base catalysis.Moderate to goodEfficient for a variety of 2H-indazoles.[2][3]Can be limited by the availability of starting materials.
From Arynes and Hydrazones Arynes and N-tosylhydrazones or N-aryl/alkylhydrazonesCsF or KF in THF or MeCN; mild conditions.GoodProvides access to 1,3-disubstituted indazoles.[1]Requires the generation of highly reactive aryne intermediates.
From o-Haloaryl N-tosylhydrazones o-Haloaryl N-tosylhydrazonesCu(OAc)2·H2O as catalyst.Moderate to goodProceeds at lower temperatures with lower catalyst loading compared to some other methods.[4]Requires the synthesis of the N-tosylhydrazone precursor.
From 2-Aminophenones and Hydroxylamine Derivatives 2-Aminophenones and hydroxylamine derivativesOne-pot, metal-free.Very goodOperationally simple, mild, and insensitive to air and moisture.[2]

X-ray Crystallographic Data of Substituted Indazoles

The following table summarizes representative X-ray crystallographic data for a selection of substituted indazoles. This data is essential for confirming the molecular structure and understanding the solid-state packing of these compounds.

CompoundSynthesis MethodCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
3-Methyl-1H-indazole From 2-Aminoacetophenone------[5]
1-Methyl-1H-indazole-3-carboxylic acid Not specifiedMonoclinicP21/c7.5470(15)14.873(3)14.924(3)93.10(3)[6]
2-(4-Methylphenyl)-2H-indazole From 4-methyl-N-(2-nitrobenzyl)anilineMonoclinicP21/c12.539(4)6.029(2)14.401(5)93.636(5)
9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole Condensation of 1,3-dialdehyde with 3-aminoindazoleMonoclinicP21/c----
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative From 4-amino-5-indolyl-1,2,4-triazole-3-thioneTriclinicP-15.9308(2)10.9695(3)14.7966(4)98.6180(10)[7]

Note: Complete crystallographic data can be found in the cited references.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1H-indazole from 2'-Aminoacetophenone Oxime

This protocol details the synthesis of 3-methyl-1H-indazole, a representative example of the cyclization of a 2-aminophenyl ketoxime derivative.

Step 1: Oximation of 2'-Aminoacetophenone

  • To a solution of 2'-aminoacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2'-aminoacetophenone oxime.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to 3-Methyl-1H-indazole

  • Dissolve the purified 2'-aminoacetophenone oxime (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et3N, 2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-methyl-1H-indazole.

Protocol 2: Single-Crystal X-ray Diffraction Analysis

This protocol provides a general workflow for the structural determination of a synthesized indazole derivative by single-crystal X-ray diffraction.

Step 1: Crystal Growth

  • Dissolve the purified indazole derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Slowly evaporate the solvent at room temperature in a loosely covered vial to allow for the formation of single crystals.[8] Alternatively, use vapor diffusion or slow cooling methods.

  • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.[8]

Step 2: Data Collection

  • Mount the selected crystal on a goniometer head.

  • Place the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

  • Perform a full data collection by rotating the crystal and collecting diffraction data over a wide range of angles.

Step 3: Structure Solution and Refinement

  • Process the collected diffraction data, including integration of reflection intensities and corrections for absorption.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

  • Validate the final crystal structure using crystallographic software to ensure its quality and accuracy.

Visualized Experimental Workflow

The following diagrams illustrate the key stages in the synthesis and analysis of indazoles.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Methyl-1H-indazole Start 2'-Aminoacetophenone Oximation Oximation with Hydroxylamine HCl Start->Oximation Ketoxime (E/Z)-2'-Aminoacetophenone Oxime Oximation->Ketoxime Cyclization Cyclization with MsCl, Et3N Ketoxime->Cyclization Product 3-Methyl-1H-indazole Cyclization->Product

Caption: Synthetic pathway for 3-methyl-1H-indazole from 2'-aminoacetophenone.

Analysis_Workflow cluster_analysis X-ray Crystallographic Analysis Workflow Start Purified Indazole Derivative Crystal_Growth Crystal Growth (Slow Evaporation) Start->Crystal_Growth Single_Crystal Single Crystal Selection Crystal_Growth->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Final_Structure Final Crystal Structure Structure_Solution->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

References

A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for ensuring the purity, safety, and efficacy of drug substances. This guide provides a comprehensive comparison of HPLC methods for the purity determination of benzodiazepines synthesized from 2-aminophenyl ketoximes. It offers detailed experimental protocols, comparative data on various chromatographic conditions, and insights into alternative analytical approaches.

Introduction to Benzodiazepine Synthesis and Impurity Profiling

Benzodiazepines, a class of psychoactive drugs, are widely synthesized through the reaction of 2-aminobenzophenones or their corresponding ketoximes with amino acids or their derivatives. The purity of the final benzodiazepine product is critically dependent on the quality of starting materials and the control of the manufacturing process. Impurities can arise from starting materials, intermediates, by-products of the cyclization reaction, and degradation products. Common impurities may include unreacted 2-aminobenzophenone precursors, isomeric benzodiazepines, and related substances formed through side reactions.[1]

The accurate detection and quantification of these impurities are paramount for regulatory compliance and patient safety. HPLC, particularly in its reversed-phase mode, is the most widely adopted technique for this purpose due to its high resolution, sensitivity, and versatility.

Comparison of HPLC Methods

The choice of HPLC column, mobile phase, and detector are critical parameters that significantly influence the separation and quantification of benzodiazepines and their impurities.

Stationary Phase Selection: C18 vs. C8 Columns

The most common stationary phases for benzodiazepine analysis are octadecylsilane (C18) and octylsilane (C8) bonded silica gels.

  • C18 Columns: Offer higher hydrophobicity and thus greater retention for non-polar compounds. They generally provide better resolution for complex mixtures of benzodiazepines and their impurities.[2]

  • C8 Columns: Are less hydrophobic, leading to shorter retention times and faster analyses.[2] They can be advantageous for the separation of more polar impurities or when high throughput is required.

FeatureC18 ColumnC8 Column
Stationary Phase Octadecylsilane (18-carbon chain)Octylsilane (8-carbon chain)
Hydrophobicity HighModerate
Retention Longer retention for non-polar analytesShorter retention, faster elution
Resolution Often higher for complex mixturesMay be lower for closely related compounds
Typical Application Broad applicability, good for separating a wide range of polaritiesFaster analysis, suitable for less complex samples or more polar analytes
Mobile Phase Composition

The mobile phase in reversed-phase HPLC for benzodiazepine analysis typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the organic modifier ratio are key to optimizing the separation. A slightly acidic pH is often employed to ensure the ionization of any basic impurities, thereby improving their retention and peak shape.[3]

Detector Choice: UV vs. Diode Array Detector (DAD)
  • UV Detector: A standard and cost-effective detector that measures absorbance at a single or a few pre-selected wavelengths. It is suitable for routine quality control where the impurities have known absorption maxima.

  • Diode Array Detector (DAD): Acquires spectra across a range of wavelengths simultaneously. This provides additional information for peak identification and purity assessment, as it can detect co-eluting impurities with different UV spectra.

Experimental Protocols

Below are detailed experimental protocols for the HPLC analysis of two common benzodiazepines, Diazepam and Chlordiazepoxide, focusing on their purity determination.

HPLC Method for Purity Determination of Diazepam

This method is suitable for the separation of Diazepam from its known process-related impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.5)

    • B: Methanol

    • Isocratic elution with a ratio of 40:60 (v/v) of A:B.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 248 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the Diazepam sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

HPLC Method for Purity Determination of Chlordiazepoxide

This method is designed to separate Chlordiazepoxide from its precursor, 2-amino-5-chlorobenzophenone, and other potential impurities. The synthesis of chlordiazepoxide often involves the reaction of 2-amino-5-chlorobenzophenone oxime with chloroacetyl chloride, followed by cyclization.[5] A key impurity to monitor is the unreacted 2-amino-5-chlorobenzophenone.[6]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient elution:

      • 0-5 min: 30% B

      • 5-15 min: 30-70% B

      • 15-20 min: 70% B

      • 20-22 min: 70-30% B

      • 22-25 min: 30% B

  • Flow Rate: 1.2 mL/min.

  • Detection: DAD at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the Chlordiazepoxide sample in a mixture of water and acetonitrile (50:50) to a concentration of approximately 0.5 mg/mL.

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis of benzodiazepines and their impurities.

Table 1: HPLC Purity Analysis of Diazepam and Related Impurities

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)LOD (µg/mL)LOQ (µg/mL)
Impurity A (2-methylamino-5-chlorobenzophenone)3.5-1.10.050.15
Diazepam6.88.21.20.020.06
Impurity B (3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one)9.25.61.30.080.24

Data is representative and may vary depending on the specific HPLC system and conditions.

Table 2: HPLC Purity Analysis of Chlordiazepoxide and a Key Impurity

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)LOD (ng/mL)LOQ (ng/mL)
2-Amino-5-chlorobenzophenone8.1-1.2515
Chlordiazepoxide12.510.51.126

Data is representative and may vary depending on the specific HPLC system and conditions.

Mandatory Visualizations

Synthesis and Impurity Formation Pathway

2-Aminophenyl Ketoxime 2-Aminophenyl Ketoxime Cyclization Cyclization 2-Aminophenyl Ketoxime->Cyclization Unreacted Ketoxime Unreacted Ketoxime 2-Aminophenyl Ketoxime->Unreacted Ketoxime Acylating Agent (e.g., Amino Acid Derivative) Acylating Agent (e.g., Amino Acid Derivative) Acylating Agent (e.g., Amino Acid Derivative)->Cyclization Benzodiazepine Benzodiazepine Cyclization->Benzodiazepine Side-Reaction Products Side-Reaction Products Cyclization->Side-Reaction Products Degradation Products Degradation Products Benzodiazepine->Degradation Products

Caption: Synthesis of benzodiazepines from 2-aminophenyl ketoximes and potential impurity formation.

HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weighing Sample Weighing Dissolution in Diluent Dissolution in Diluent Sample Weighing->Dissolution in Diluent Filtration Filtration Dissolution in Diluent->Filtration Autosampler Autosampler Filtration->Autosampler Column (Separation) Column (Separation) Autosampler->Column (Separation) Pump (Mobile Phase Delivery) Pump (Mobile Phase Delivery) Pump (Mobile Phase Delivery)->Column (Separation) Detector (UV/DAD) Detector (UV/DAD) Column (Separation)->Detector (UV/DAD) Chromatogram Generation Chromatogram Generation Detector (UV/DAD)->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Reporting Reporting Purity Calculation->Reporting

Caption: General workflow for HPLC-based purity analysis of benzodiazepines.

Alternative Analytical Techniques

While HPLC is the predominant method, other techniques can be employed for benzodiazepine analysis:

  • Gas Chromatography (GC): Can be used for the analysis of thermally stable and volatile benzodiazepines or their derivatives. However, many benzodiazepines are thermolabile, requiring derivatization before GC analysis.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC due to the use of smaller particle size columns and higher operating pressures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and selectivity, enabling the identification and quantification of impurities at very low levels. It is particularly useful for structural elucidation of unknown impurities.

Conclusion

The purity of benzodiazepines synthesized from 2-aminophenyl ketoximes is a critical quality attribute that necessitates robust analytical methods for its assessment. Reversed-phase HPLC with UV or DAD detection is a powerful and versatile technique for this purpose. The selection of an appropriate stationary phase (C18 or C8), optimization of the mobile phase composition, and choice of detector are crucial for achieving accurate and reliable purity results. This guide provides a framework for developing and comparing HPLC methods, ensuring the quality and safety of these important pharmaceutical compounds.

References

A Comparative Guide to Catalysts for the Cyclization of 2'-Aminoacetophenone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclization of 2'-aminoacetophenone oxime is a critical transformation in synthetic chemistry, providing a direct route to 2-methyl-1H-indole, a valuable scaffold in medicinal chemistry and materials science. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems for this transformation, supported by experimental data from recent literature.

Comparative Performance of Catalysts

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in the cyclization of 2'-aminoacetophenone oxime. The following table summarizes the performance of different catalysts under various reaction conditions.

CatalystSubstrateProductSolventTemperature (°C)Time (h)Yield (%)Reference
La₀.₆Sr₀.₄CoO₃Acetophenone oxime acetate & Phenylacetic acidTriphenylpyridine---80[1]
CuSO₄Acetophenone oxime acetate & Phenylacetic acidTriphenylpyridine---57[1]
Cu(NO₃)₂Acetophenone oxime acetate & Phenylacetic acidTriphenylpyridine---8[1]
FeSO₄Acetophenone oxime acetate & Phenylacetic acidTriphenylpyridine---13[1]
CoOAcetophenone oxime acetate & Phenylacetic acidTriphenylpyridine---< 5[1]
LaCoO₃Acetophenone oxime acetate & Phenylacetic acidTriphenylpyridine---< 10[1]
CuI2-Aminoacetophenone & Isatoic anhydrideTryptanthrin derivativeDMSO100-70[2]
Pd(II)N-aryl enamines2-methyl-1H-indole-3-carboxylate--->90[3]
Fe catalystKetoxime carboxylates & N,N-dialkylanilinesPyridines---Good to high[4]
I₂/CHP2-Aminoaryl ketone oximes & Isocyanides2-Aminoquinazolines---49-96[5]

Note: The data presented is a compilation from various studies on related acetophenone oxime cyclizations and may not represent a direct head-to-head comparison under identical conditions for the specific cyclization of 2'-aminoacetophenone oxime to 2-methyl-1H-indole.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of the starting material and the catalytic cyclization.

Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

This procedure outlines the synthesis of the starting material, 2'-aminoacetophenone oxime, from 2'-aminoacetophenone.

  • Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser with a nitrogen inlet, combine distilled water (17.0 mL) and ethanol (93.0 mL).

  • Addition of Reagents: Add 2'-aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the solvent mixture with stirring. Subsequently, add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by sodium hydroxide (23.7 g, 594 mmol).

  • Reaction Conditions: Heat the resulting suspension in an oil bath to an internal temperature of 60 °C for 1 hour. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture by rotary evaporation. Dissolve the solid residue in distilled water (140 mL).

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers and dry over MgSO₄. Filter and concentrate the organic layer by rotary evaporation to yield the crude product. Recrystallize the solid from a dichloromethane/hexanes mixture to obtain the purified (E)-1-(2-aminophenyl)ethanone oxime.[6]

General Procedure for Catalytic Cyclization

This protocol provides a general framework for the catalytic cyclization of 2'-aminoacetophenone oxime. Specific conditions will vary depending on the chosen catalyst.

  • Reaction Setup: To a dried Schlenk tube, add the 2'-aminoacetophenone oxime (1.0 mmol), the catalyst (e.g., CuI, 0.1 mmol, 10 mol%), and a magnetic stir bar.

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO, 5 mL).

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) or an oxygen atmosphere, as required by the specific catalytic system, for the specified time (e.g., 12 h). Monitor the reaction by TLC.

  • Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-1H-indole.

Visualizing the Process

Diagrams can provide a clear and concise overview of complex processes. The following visualizations, created using Graphviz, illustrate the experimental workflow and a proposed reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_cyclization Catalytic Cyclization cluster_analysis Analysis Start Start: 2'-Aminoacetophenone Oxime_Formation Oxime Formation (NH2OH.HCl, NaOH) Start->Oxime_Formation Oxime 2'-Aminoacetophenone Oxime Oxime_Formation->Oxime Catalyst_Screening Catalyst Screening (e.g., Cu(I), Pd(II), Fe(II)) Oxime->Catalyst_Screening Optimization Reaction Optimization (Solvent, Temp, Time) Catalyst_Screening->Optimization Product_Isolation Product Isolation (Extraction, Chromatography) Optimization->Product_Isolation Characterization Characterization (NMR, MS) Product_Isolation->Characterization Yield_Calculation Yield Calculation Characterization->Yield_Calculation End End: Comparative Data Yield_Calculation->End Comparative Analysis

Caption: Experimental workflow for the comparative study of catalysts.

Reaction_Mechanism cluster_activation Catalyst Activation cluster_cyclization Intramolecular Cyclization cluster_rearomatization Rearomatization Catalyst Catalyst (M) Complex Oxime-Catalyst Complex Catalyst->Complex Oxime 2'-Aminoacetophenone Oxime Oxime->Complex Intermediate Iminyl Radical/Nitrene Intermediate Complex->Intermediate N-O Bond Cleavage Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Attack Product_Complex Product-Catalyst Complex Cyclized_Intermediate->Product_Complex Dehydration/Oxidation Product_Complex->Catalyst Catalyst Regeneration Product 2-Methyl-1H-indole Product_Complex->Product

Caption: Proposed reaction pathway for the catalytic cyclization.

References

Alternative reagents to hydroxylamine hydrochloride for oxime formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of oximes is a fundamental transformation in organic chemistry, crucial for the synthesis of various functional groups and bioactive molecules. While hydroxylamine hydrochloride has traditionally been the go-to reagent for this conversion, its potential instability and the often harsh reaction conditions required have prompted the search for safer, more efficient, and environmentally friendly alternatives. This guide provides an objective comparison of several alternative methods for oxime formation, supported by experimental data, detailed protocols, and mechanistic insights.

Conventional Method: Hydroxylamine Hydrochloride

The classical method for oxime synthesis involves the reaction of an aldehyde or ketone with hydroxylamine hydrochloride, typically in the presence of a base like pyridine or sodium acetate, often with heating.[1] While effective, this method can suffer from drawbacks such as long reaction times, low yields, and the use of toxic reagents and solvents.[1]

Alternative Approaches to Oxime Formation

In recent years, several "green" and more efficient alternatives to the conventional method have emerged. These methods often utilize alternative energy sources or catalysts to promote the reaction under milder conditions. This guide will focus on three prominent alternatives:

  • Solvent-Free Grinding with Bismuth(III) Oxide (Bi₂O₃)

  • Ultrasound-Assisted Synthesis

  • Microwave-Assisted Synthesis

Furthermore, we will briefly touch upon the use of alternative reagents and synthetic pathways, such as O-arylhydroxylamines and the synthesis from nitroalkanes .

Performance Comparison

The following tables summarize the performance of different oxime formation methods across a range of aldehyde and ketone substrates. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution as reaction conditions may vary.

Table 1: Comparison of Reaction Times and Yields for Oxime Formation from Aldehydes

AldehydeConventional (NH₂OH·HCl, Pyridine, Reflux)Grinding (NH₂OH·HCl, Bi₂O₃, rt)Ultrasound (NH₂OH·HCl, K₂CO₃, 60°C)Microwave (NH₂OH·HCl, Na₂CO₃, 100W)
BenzaldehydeSeveral hours, variable yields1.5 min, >98%[2]1 min, 94%[3]5 min, 100% conversion
4-ChlorobenzaldehydeSeveral hours, variable yields2 min, 98%[2]1 min, 95%[3]5 min, 100% conversion
4-NitrobenzaldehydeSeveral hours, variable yields2 min, 98%[2]1 min, 92%[3]5 min, 100% conversion
4-MethoxybenzaldehydeSeveral hours, variable yields1.5 min, >98%[2]1 min, 93%[3]5 min, 100% conversion
CinnamaldehydeSeveral hours, variable yields2.5 min, >98%[2]2 min, 90%[3]-

Table 2: Comparison of Reaction Times and Yields for Oxime Formation from Ketones

KetoneConventional (NH₂OH·HCl, Pyridine, Reflux)Grinding (NH₂OH·HCl, Bi₂O₃, rt)Ultrasound (NH₂OH·HCl, K₂CO₃, 60°C)Microwave (NH₂OH·HCl, Na₂CO₃, 100W)
AcetophenoneSeveral hours, variable yields10 min, 85%[2]15 min, 81%[3]-
BenzophenoneSeveral hours, low yields20 min, 60%[2]--
CyclohexanoneSeveral hours, variable yields5.5 min, 95%[2]3 min, 92%[3]5 min, 100% conversion
5α-Pregn-16-en-3α-ol-20-one acetateSeveral hours, variable yields6 min, 88%[2]--

Experimental Protocols

Solvent-Free Grinding Synthesis of Oximes using Bi₂O₃

This method offers a rapid, environmentally friendly, and efficient procedure for the synthesis of aldoximes and ketoximes.

Materials:

  • Aldehyde or ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Bismuth(III) oxide (Bi₂O₃)

  • Mortar and pestle

  • Ethyl acetate

  • Water

Procedure: [2]

  • In a mortar, take a mixture of the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol).

  • Grind the mixture with a pestle at room temperature for the time specified in the tables above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • To the reaction mixture, add ethyl acetate (2 x 10 mL) and filter to separate the Bi₂O₃ catalyst.

  • Concentrate the filtrate to approximately 6 mL.

  • Add water to the concentrated filtrate to precipitate the oxime product.

  • Filter the precipitate and dry it under high vacuum to obtain the pure oxime.

Ultrasound-Assisted Synthesis of Oximes

Ultrasound irradiation can significantly accelerate the rate of oxime formation.

Materials:

  • Aldehyde or ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) solution (10% in water)

  • Water or Water-Ethanol mixture

  • Ultrasonic bath

Procedure: [3]

  • In a 50 mL beaker, dissolve the aldehyde or ketone (1 mmol) in 10 mL of the appropriate solvent (water or water-ethanol).

  • Immerse the beaker in an ultrasonic bath with the water temperature at approximately 60°C.

  • To the solution, add hydroxylamine hydrochloride (1.5 mmol) dissolved in 1-2 mL of water.

  • Sonicate the mixture for 2 minutes while adjusting the pH to ~10 by the dropwise addition of a 10% solution of K₂CO₃ in water.

  • Continue sonication and monitor the reaction by TLC.

  • The precipitate formed is filtered, washed with water, and air-dried to yield the pure oxime.

Microwave-Assisted Synthesis of Oximes

Microwave irradiation provides a rapid and efficient method for oxime synthesis, with the potential to control the product outcome.

Materials:

  • Aldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Microwave reactor

  • Dichloromethane (CH₂Cl₂)

Procedure for Oxime Synthesis:

  • In a 25 mL reaction flask, place a ground mixture of the aldehyde (1 mmol), sodium carbonate (5 mmol, 0.51 g), and hydroxylamine hydrochloride (5 mmol, 0.35 g).

  • Place the reaction mixture in a microwave reactor and irradiate at 100 W for 5 minutes with air-cooling and magnetic stirring.

  • After cooling to room temperature, resuspend the reaction mixture in dichloromethane (10 mL) and filter. The filtrate contains the oxime product.

Mechanistic Insights & Visualizations

The formation of an oxime from an aldehyde or ketone and hydroxylamine proceeds through a nucleophilic addition-elimination mechanism. The reaction is generally catalyzed by acid or base.

OximeFormation carbonyl Aldehyde or Ketone (R-C(=O)-R') intermediate Tetrahedral Intermediate (R-C(OH)(NHOH)-R') carbonyl->intermediate Nucleophilic attack hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->intermediate protonated_intermediate Protonated Intermediate (R-C(OH₂⁺)(NHOH)-R') intermediate->protonated_intermediate + H⁺ oxime Oxime (R-C(=NOH)-R') protonated_intermediate->oxime - H₂O water H₂O protonated_intermediate->water AnilineCatalyzedOximeFormation carbonyl Aldehyde/Ketone schiff_base Protonated Schiff Base Intermediate carbonyl->schiff_base + Aniline, + H⁺ aniline Aniline aniline->schiff_base oxime Oxime schiff_base->oxime + Hydroxylamine hydroxylamine Hydroxylamine hydroxylamine->oxime aniline_regen Aniline (regenerated) oxime->aniline_regen - H⁺ GrindingWorkflow start Start: Aldehyde/Ketone, NH₂OH·HCl, Bi₂O₃ grind Grind in Mortar (Room Temperature) start->grind reaction Oxime Formation grind->reaction extraction Extract with Ethyl Acetate reaction->extraction filtration Filter to remove Bi₂O₃ extraction->filtration concentration Concentrate Filtrate filtration->concentration precipitation Precipitate with Water concentration->precipitation end End: Pure Oxime precipitation->end NitroToOxime nitroalkane Secondary Nitroalkane aci_nitro aci-Nitro Intermediate nitroalkane->aci_nitro Tautomerization na_nitrite NaNO₂ nitrosating_species Nitrosating Species na_nitrite->nitrosating_species aci_nitro->nitrosating_species + NaNO₂ oxime Oxime aci_nitro->oxime + Nitrosating Species

References

A Researcher's Guide: Comparing the Friedländer Synthesis to Other Key Methods of Quinoline Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For scientists engaged in pharmaceutical research, drug development, and synthetic chemistry, the quinoline scaffold is a cornerstone of molecular design. Its prevalence in bioactive molecules necessitates a thorough understanding of the available synthetic routes. This guide provides an objective, data-driven comparison of the classic Friedländer synthesis against other cornerstone methods: the Skraup, Doebner-von Miller, and Combes syntheses, offering insights into their respective strengths and limitations.

Overview of Core Quinoline Syntheses

The selection of a synthetic strategy for quinoline derivatives is dictated by factors such as desired substitution patterns, starting material availability, scalability, and reaction conditions. The four methods compared here represent fundamental approaches to constructing the quinoline core.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically under acid or base catalysis.[1][2][3][4] It is renowned for its efficiency and is among the most straightforward approaches to substituted quinolines.[5]

  • Skraup Synthesis: One of the oldest methods, the Skraup synthesis produces quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7][8] It is particularly useful for accessing the parent quinoline and simple derivatives.

  • Doebner-von Miller Reaction: Considered a modification of the Skraup synthesis, this reaction utilizes an aniline and α,β-unsaturated aldehydes or ketones to form quinolines, often under acidic conditions.[7][9][10] This approach offers greater flexibility in introducing substituents compared to the Skraup reaction.[7]

  • Combes Synthesis: This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][11][12] It is a reliable method for accessing 2,4-disubstituted quinolines.[11]

Comparative Performance and Data

The practical utility of each synthesis is best understood through a direct comparison of their operational parameters and outcomes. The following table summarizes quantitative data and qualitative characteristics compiled from various experimental reports.

MethodTypical Yield (%)Reaction Temp. (°C)Catalysts/ReagentsKey AdvantagesKey Disadvantages
Friedländer Synthesis 70-97%[5][13]50-120[5][14]Acid (e.g., p-TsOH, I₂) or Base (e.g., KOH, NaOH)[2][4]High regioselectivity; Milder conditions possible with modern catalysts; Straightforward access to polysubstituted quinolines.[5]Limited by the commercial availability or synthesis of the required 2-aminoaryl carbonyl precursors.[15]
Skraup Synthesis 45-85%[16][17]110-160[18][19]H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene, As₂O₅)[6][20]Uses simple, readily available starting materials.[6]Extremely harsh and often violent, exothermic conditions; Limited scope for substitution patterns.[6][18][21]
Doebner-von Miller 30-70%90-130Lewis Acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted Acids[9][10]Broader substrate scope for substituted quinolines than the Skraup method.[7]Can produce mixtures of regioisomers; Yields are often moderate.[21][22]
Combes Synthesis 50-90%100-160Acid (e.g., H₂SO₄, PPA)[7][11]Efficient route to 2,4-disubstituted quinolines.[11]Dependent on the availability of specific β-diketone starting materials.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide representative, detailed experimental protocols for each of the discussed quinoline syntheses.

Friedländer Synthesis Protocol
  • Reaction: Synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.

  • Procedure: A mixture of 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) is prepared in ethanol (30 mL). A catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) is added. The mixture is heated to reflux (approx. 78°C) and stirred for 4 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-phenylquinoline.

Skraup Synthesis Protocol
  • Reaction: Synthesis of quinoline from aniline and glycerol.

  • Procedure: In a large flask equipped with a reflux condenser, concentrated sulfuric acid (30 mL) is carefully added to aniline (10 g, 0.107 mol). Ferrous sulfate heptahydrate (1 g) is added as a moderator.[6] Glycerol (25 g, 0.271 mol) is then added, followed by nitrobenzene (7.5 g, 0.061 mol) as the oxidizing agent. The mixture is heated cautiously in an oil bath to approximately 110-120°C to initiate the reaction. The reaction is often vigorous and exothermic.[6][17] After the initial exotherm subsides, the mixture is maintained at reflux for 3 hours. After cooling, the mixture is diluted with water and made strongly alkaline with 30% sodium hydroxide solution. The quinoline product is isolated by steam distillation. The distillate is extracted with diethyl ether, and the organic layer is dried and concentrated. The product is purified by vacuum distillation.

Doebner-von Miller Protocol
  • Reaction: Synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde.

  • Procedure: Aniline (9.3 g, 0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL). The solution is heated, and crotonaldehyde (7.0 g, 0.1 mol) is added dropwise with vigorous stirring over 30 minutes. The reaction mixture is then heated under reflux for 6 hours. After cooling, the solution is made alkaline with a concentrated sodium hydroxide solution. The resulting mixture is extracted with chloroform. The organic extracts are combined, dried over anhydrous potassium carbonate, and the solvent is evaporated. The crude product is purified by vacuum distillation to yield 2-methylquinoline.

Combes Synthesis Protocol
  • Reaction: Synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.

  • Procedure: Aniline (9.3 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol) are mixed and stirred. Concentrated sulfuric acid (10 mL) is added slowly and cautiously while cooling the mixture in an ice bath. Once the addition is complete, the mixture is heated on a water bath at 100°C for 30 minutes and then allowed to stand at room temperature for 12 hours. The resulting viscous mass is poured onto crushed ice (200 g) and neutralized with a concentrated ammonia solution. The precipitated solid is collected by filtration, washed with water, and recrystallized from aqueous ethanol to afford 2,4-dimethylquinoline.

Visualizing the Synthetic Pathways

The logical flow of each synthesis, from reactants to the final quinoline product, can be visualized to clarify their fundamental differences.

Friedlander_Workflow Friedländer Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 2-Aminoaryl Aldehyde/Ketone Condensation Condensation & Cyclodehydration R1->Condensation Acid or Base Catalyst R2 α-Methylene Carbonyl R2->Condensation Acid or Base Catalyst P Substituted Quinoline Condensation->P

Caption: Workflow of the Friedländer Synthesis.

Skraup_Workflow Skraup Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 Aniline Cyclization Dehydration & Cyclization R1->Cyclization H₂SO₄, Heat (Violent) R2 Glycerol R2->Cyclization H₂SO₄, Heat (Violent) R3 Oxidizing Agent R3->Cyclization H₂SO₄, Heat (Violent) P Quinoline Cyclization->P

Caption: Workflow of the Skraup Synthesis.

Doebner_von_Miller_Workflow Doebner-von Miller Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 Aniline Cyclization Acid-Catalyzed Cyclization R1->Cyclization Lewis or Brønsted Acid R2 α,β-Unsaturated Carbonyl R2->Cyclization Lewis or Brønsted Acid P Substituted Quinoline Cyclization->P

Caption: Workflow of the Doebner-von Miller Reaction.

Combes_Workflow Combes Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 Aniline Cyclization Acid-Catalyzed Condensation R1->Cyclization R2 β-Diketone R2->Cyclization P 2,4-Disubstituted Quinoline Cyclization->P

Caption: Workflow of the Combes Synthesis.

Conclusion for the Practicing Scientist

The Friedländer synthesis stands out for its high efficiency, excellent regioselectivity, and adaptability to a wide range of substituents, making it a preferred method when the requisite 2-aminoaryl carbonyl precursors are accessible. In contrast, the Skraup synthesis , while historically significant and useful for simple quinolines from basic feedstocks, is often avoided due to its hazardous and harsh conditions. The Doebner-von Miller and Combes syntheses provide valuable alternatives; the former offers greater flexibility in substitution than the Skraup method, while the latter is a robust choice for specifically accessing 2,4-disubstituted quinolines. The optimal choice ultimately depends on a careful evaluation of the target molecule's structure, the availability of starting materials, and the desired scale and safety of the operation.

References

Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic signatures of quinazoline and its isomers—quinoxaline, cinnoline, and phthalazine—reveals distinct characteristics that allow for their unambiguous differentiation. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectra, supported by experimental data and detailed protocols.

This guide is intended for researchers, scientists, and professionals in drug development who work with nitrogen-containing heterocyclic compounds. The structural nuances of quinazoline isomers can significantly impact their chemical reactivity and biological activity, making their accurate identification crucial. Spectroscopic techniques offer a powerful and non-destructive means to distinguish between these closely related molecules.

Isomers at a Glance

Quinazoline, quinoxaline, cinnoline, and phthalazine are structural isomers with the chemical formula C₈H₆N₂. They all feature a benzene ring fused to a diazine ring. The key difference lies in the relative positions of the two nitrogen atoms in the six-membered heterocyclic ring.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of each isomer. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Comparative ¹H NMR Data

The ¹H NMR spectra of the quinazoline isomers are characterized by signals in the aromatic region (typically δ 7.0-10.0 ppm). The distinct electronic environments created by the different placements of the nitrogen atoms lead to unique chemical shifts and coupling patterns for the protons on both the benzene and diazine rings.

CompoundH-2H-3H-4H-5H-6H-7H-8
Quinazoline 9.85 (s)-9.45 (s)8.20 (d)7.80 (t)7.95 (t)8.05 (d)
Quinoxaline 8.85 (s)8.85 (s)-8.10 (dd)7.75 (m)7.75 (m)8.10 (dd)
Cinnoline -9.29 (d)8.18 (d)8.01 (d)7.86 (t)7.95 (t)8.44 (d)
Phthalazine --9.50 (s)8.00 (m)7.90 (m)7.90 (m)8.00 (m)

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Quinazoline Isomers in CDCl₃. Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

Comparative ¹³C NMR Data

The ¹³C NMR spectra further differentiate the isomers by revealing the chemical shifts of the carbon atoms. The carbons adjacent to the nitrogen atoms (C-2, C-3, C-4 in quinazoline; C-2, C-3 in quinoxaline; C-3, C-4 in cinnoline; C-1, C-4 in phthalazine) are particularly deshielded and appear at higher chemical shifts.

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8a
Quinazoline 160.7-159.7150.7127.1127.8134.4128.6123.7
Quinoxaline 145.2145.2-141.2129.9129.8129.8129.9141.2
Cinnoline -146.5126.5128.5132.5131.5130.5125.5150.5
Phthalazine --152.0125.9127.2134.5134.5127.2125.9

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Quinazoline Isomers in CDCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectra of quinazoline isomers exhibit characteristic absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations.

Vibrational ModeQuinazoline (cm⁻¹)Quinoxaline (cm⁻¹)Cinnoline (cm⁻¹)Phthalazine (cm⁻¹)
Aromatic C-H Stretch 3050-31003050-31003050-31003050-3100
Aromatic C=C Stretch 1475-16351450-16001450-16001450-1600
C=N Stretch ~1615, ~1565~1570~1580~1600
C-H Out-of-Plane Bend 700-1000700-900700-900700-900

Table 3: Characteristic IR Absorption Bands (cm⁻¹) of Quinazoline Isomers. [1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λmax) and molar absorptivities (ε) are influenced by the extent of conjugation and the presence of heteroatoms. The UV-Vis spectra of these isomers, typically recorded in ethanol or acetonitrile, show multiple absorption bands corresponding to π → π* and n → π* transitions.

Compoundλmax 1 (nm)log ε₁λmax 2 (nm)log ε₂Solvent
Quinazoline 2244.63183.5Water
Quinoxaline 2384.53153.6Ethanol
Cinnoline 2204.53103.4Ethanol
Phthalazine 2204.73003.5Ethanol

Table 4: UV-Vis Absorption Maxima (λmax) and Molar Absorptivities (log ε) of Quinazoline Isomers. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural features. Under electron ionization (EI), quinazoline and its isomers typically show a prominent molecular ion peak (M⁺˙) at m/z 130. The fragmentation patterns, however, can differ based on the stability of the resulting fragment ions. A common fragmentation pathway for many nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
Quinazoline 130103 (M - HCN), 76 (C₆H₄)
Quinoxaline 130103 (M - HCN), 76 (C₆H₄)
Cinnoline 130102 (M - N₂), 76 (C₆H₄)
Phthalazine 130102 (M - N₂), 76 (C₆H₄)

Table 5: Key Mass Spectrometry Fragmentation Data for Quinazoline Isomers.

The fragmentation of cinnoline and phthalazine is notably characterized by the loss of a neutral nitrogen molecule (N₂), a process that is not observed in quinazoline and quinoxaline.

Experimental Protocols

Standard procedures for acquiring the spectroscopic data presented in this guide are outlined below.

NMR Spectroscopy

A sample of the quinazoline isomer (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

IR Spectroscopy

Infrared spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm⁻¹.[2]

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. A dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or water). The spectrum is recorded in a quartz cuvette with a 1 cm path length over a range of 200-400 nm.[2]

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The electron energy is usually set to 70 eV.

Visualization of Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Quinazoline Isomer Sample Dissolve Dissolve in CDCl3 with TMS (NMR) Sample->Dissolve KBr_Pellet Prepare KBr Pellet (IR) Sample->KBr_Pellet Dilute Prepare Dilute Solution (UV-Vis) Sample->Dilute Vaporize Vaporize for MS Inlet (MS) Sample->Vaporize NMR NMR Spectrometer Dissolve->NMR FTIR FTIR Spectrometer KBr_Pellet->FTIR UV_Vis UV-Vis Spectrophotometer Dilute->UV_Vis MS Mass Spectrometer Vaporize->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data UV_Vis_Data UV-Vis Spectrum UV_Vis->UV_Vis_Data MS_Data Mass Spectrum MS->MS_Data

General experimental workflow for spectroscopic analysis.

nmr_workflow start Dissolve Isomer in CDCl3 + TMS nmr_acq Acquire ¹H and ¹³C NMR Data (400-500 MHz) start->nmr_acq process Process FID (Fourier Transform, Phasing, Baseline Correction) nmr_acq->process analyze Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) process->analyze structure Structure Confirmation analyze->structure

Workflow for NMR spectroscopic analysis.

ir_workflow start Prepare KBr Pellet or use ATR ir_acq Record FTIR Spectrum (4000-400 cm⁻¹) start->ir_acq process Process Interferogram ir_acq->process analyze Analyze Spectrum (Peak Picking, Functional Group Assignment) process->analyze vibrational_info Vibrational Mode Information analyze->vibrational_info

Workflow for IR spectroscopic analysis.

uvvis_workflow start Prepare Dilute Solution (e.g., in Ethanol) uv_acq Record UV-Vis Spectrum (200-400 nm) start->uv_acq analyze Analyze Spectrum (λmax, Molar Absorptivity) uv_acq->analyze electronic_transitions Electronic Transition Information analyze->electronic_transitions ms_workflow start Introduce Sample into EI Source (70 eV) ms_acq Acquire Mass Spectrum start->ms_acq analyze Analyze Spectrum (Molecular Ion, Fragmentation Pattern) ms_acq->analyze structural_info Molecular Weight and Structural Information analyze->structural_info

References

A Comparative Guide to the Synthesis of Quinolines via 2'-Aminoacetophenone Derivatives: A Mechanistic and Experimental Overview

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry, owing to the scaffold's prevalence in a wide array of pharmacologically active compounds. One promising synthetic route involves the cyclization of 2'-aminoacetophenone oxime. While detailed Density Functional Theory (DFT) studies on this specific reaction mechanism are not extensively published, this guide provides a comparative analysis of this pathway against alternative synthetic strategies. We will delve into a proposed mechanism for the oxime cyclization, present experimental data for related syntheses, and outline a typical computational workflow for such mechanistic investigations.

I. Synthesis of the Precursor: (E)-1-(2-Aminophenyl)ethanone oxime

The successful cyclization is contingent on the efficient synthesis of the starting material. A common and effective method involves the reaction of 2'-aminoacetophenone with hydroxylamine hydrochloride.

Experimental Protocol:

The synthesis of (E)-1-(2-aminophenyl)ethanone oxime can be achieved by reacting 2'-aminoacetophenone with hydroxylamine hydrochloride in a solution of ethanol and water.[1] Sodium hydroxide is used as a base.[1] The reaction mixture is typically heated to 60°C for one hour.[1] Following the reaction, the product is isolated through extraction with ethyl acetate and purified by recrystallization from a dichloromethane/hexanes mixture.[1] This procedure has been reported to yield the desired oxime product in 76.9% yield.[1]

Parameter Value Reference
Starting Material2'-Aminoacetophenone[1]
ReagentsHydroxylamine hydrochloride, Sodium hydroxide[1]
SolventEthanol, Water[1]
Temperature60 °C[1]
Reaction Time1 hour[1]
Yield 76.9% [1]

II. The Cyclization Reaction: A Proposed Mechanism

The intramolecular cyclization of 2'-aminoacetophenone oxime to form 2-methylquinoline is proposed to proceed via an acid-catalyzed pathway. This mechanism likely involves an initial protonation of the oxime's hydroxyl group, followed by a series of steps including a potential Beckmann-like rearrangement and an intramolecular electrophilic aromatic substitution.

G reactant 2'-Aminoacetophenone Oxime intermediate1 Protonated Oxime reactant->intermediate1 intermediate2 Nitrillium Ion Intermediate intermediate1->intermediate2 transition_state TS (Cyclization) intermediate2->transition_state intermediate3 Cyclized Cation transition_state->intermediate3 product 2-Methylquinoline intermediate3->product

Figure 1: Proposed acid-catalyzed cyclization mechanism.

III. Comparative Analysis of Quinolone Synthesis Methods

Several alternative methods exist for the synthesis of quinoline derivatives, often starting from similar aromatic precursors. These methods vary in their catalytic systems, reaction conditions, and overall efficiency. The following table provides a comparison of selected modern techniques.

Method Starting Materials Catalyst/Reagents Conditions Yield (%) Key Feature
Domino Oxidative Cyclization 2-Aminoacetophenone, Isatoic AnhydrideCuI (10 mol%), DMSO100 °C, O₂ atmosphere70%One-pot synthesis of complex tryptanthrin derivatives.[2]
Cu-Catalyzed Annulation Ketone Oxime Acetates, o-Trifluoroacetyl AnilinesCopper CatalystRedox-neutral conditionsGood to ExcellentEfficient synthesis of 4-trifluoromethyl quinolines.[3]
Iodine-Mediated Oxidation Aniline, Two Amino AcidsIodineNot specifiedNot specifiedUtilizes amino acids as heterocyclic precursors.[3]
Transition-Metal-Free Reaction Acetophenone, IsoxazoleDMSONot specifiedNot specifiedDMSO acts as both solvent and a carbon source.[3]
Photoredox/Cobalt Dual Catalysis N-H Imines, OlefinsPhotoredox/Cobalt Oxime CatalystVisible LightNot specifiedPhoto-induced [4+2] cyclization for dihydroisoquinolines.[3]

IV. Standard Workflow for DFT Mechanistic Studies

Investigating a reaction mechanism like the cyclization of 2'-aminoacetophenone oxime using DFT involves a systematic computational protocol. The goal is to locate all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface and map the lowest energy pathway connecting them.

Computational Protocol:

A typical DFT study begins with proposing a plausible reaction mechanism.[4] The geometric structures of all species involved are then optimized. A key step is the transition state (TS) search, which represents the energy maximum along the reaction coordinate. Frequency calculations are performed to confirm that reactants, intermediates, and products are true minima (zero imaginary frequencies) and that each TS has exactly one imaginary frequency corresponding to the desired reaction coordinate. Finally, an Intrinsic Reaction Coordinate (IRC) calculation is often run to verify that the located TS correctly connects the intended reactant and product. Solvation effects are commonly included using models like the Polarizable Continuum Model (PCM).[4]

G cluster_setup 1. Initial Setup cluster_geometry 2. Geometry Optimization cluster_validation 3. Validation & Analysis A Propose Reaction Mechanism B Select DFT Functional & Basis Set (e.g., M06-2X/6-311+G(d,p)) A->B C Optimize Geometries of Reactants, Intermediates, Products B->C D Transition State (TS) Search (e.g., QST3, Berny Optimization) C->D E Frequency Calculation D->E G Intrinsic Reaction Coordinate (IRC) Calculation D->G F Verify Minima (0 imag. freq.) & TS (1 imag. freq.) E->F I Incorporate Solvation Model (e.g., PCM) F->I H Confirm TS Connectivity G->H H->I J Construct Reaction Energy Profile I->J

Figure 2: Standard workflow for a DFT reaction mechanism study.

References

Safety Operating Guide

Safe Disposal of Ethanone, 1-(2-aminophenyl)-, oxime: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of Ethanone, 1-(2-aminophenyl)-, oxime, a compound utilized in various research applications.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating easy reference for safety and handling protocols.

PropertyValueSource
Molecular Weight150.18 g/mol PubChem[1]
XLogP31.3PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass150.079312947 DaPubChem[1]
Topological Polar Surface Area58.6 ŲPubChem[1]
Heavy Atom Count11PubChem[1]
Formal Charge0PubChem[1]
Complexity156PubChem[1]
CAS Number4964-49-2ChemicalBook[2]
Molecular FormulaC₈H₁₀N₂OChemicalBook[2]

Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[3][4] The material may be sent to a licensed chemical destruction facility or undergo controlled incineration with flue gas scrubbing.[5] It is crucial to prevent the chemical from entering sewer systems or contaminating water, foodstuffs, and feed.[5]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection.[3][4] Handling should occur in a well-ventilated area.[5]

  • Container Management: Keep the chemical in a suitable and closed container for disposal.[5] If the original container is to be disposed of, it can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[5]

  • Waste Collection: Collect and arrange for the disposal of the chemical waste. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[5] Use spark-proof tools and explosion-proof equipment during collection.[5]

  • Accidental Release Containment: In the event of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[5] Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[3]

  • Final Disposal: Dispose of the contents and container at an approved waste disposal plant.[3][4] This ensures that the disposal process is compliant with federal, state, and local regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check contain_spill Step 2a: Contain Spill with Inert Absorbent spill_check->contain_spill Yes prepare_container Step 2: Prepare a Labeled, Sealed Waste Container spill_check->prepare_container No collect_residue Step 2b: Collect Residue into a Labeled Waste Container contain_spill->collect_residue store_temporarily Step 4: Store Temporarily in a Designated, Ventilated Area collect_residue->store_temporarily transfer_waste Step 3: Transfer Chemical Waste into the Prepared Container prepare_container->transfer_waste transfer_waste->store_temporarily contact_ehs Step 5: Contact Environmental Health & Safety (EHS) for Pickup store_temporarily->contact_ehs end End: Waste Disposed of by a Licensed Facility contact_ehs->end

References

Navigating the Safe Handling of Ethanone, 1-(2-aminophenyl)-, oxime: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical information for the handling and disposal of Ethanone, 1-(2-aminophenyl)-, oxime. As no specific Safety Data Sheet (SDS) is available for this compound, the following guidance is based on data from structurally similar compounds, including Acetophenone oxime, 2-Amino Acetophenone, and 4-Aminoacetophenone. Researchers should handle this chemical with caution and treat it as potentially hazardous.

This guide is designed to equip researchers, scientists, and drug development professionals with the necessary procedural information for the safe operational use and disposal of this compound, fostering a culture of safety and responsibility in the laboratory.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be an irritant to the eyes, skin, and respiratory system. Ingestion may cause gastrointestinal irritation.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or damage from splashes or dust.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin irritation and absorption.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations with a potential for significant aerosol or dust generation.To prevent respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storage is critical to minimize exposure and ensure laboratory safety.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled with the chemical name and any available hazard information.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Handling and Use
  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[6]

  • Wash hands thoroughly after handling.[1][7]

Storage
  • Keep the container tightly closed when not in use.[1][5]

  • Store in a clearly labeled, dedicated cabinet for organic and potentially hazardous compounds.

  • Segregate from incompatible materials.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][7]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1][2]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect any liquid waste, including reaction residues and cleaning solutions, in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

In-Laboratory Neutralization (for small quantities, with caution)
  • Aromatic Amines: Acidified potassium permanganate can be used to degrade aromatic amines. The resulting mixture should then be neutralized before disposal.

  • Oximes: Oximes can be hydrolyzed by heating in the presence of inorganic acids, which breaks them down into the corresponding ketone or aldehyde and a hydroxylamine.[1][5] This procedure should be performed with extreme caution due to the potential for exothermic reactions.

Final Disposal
  • All waste must be disposed of through a licensed hazardous waste disposal company.

  • Ensure all waste containers are properly sealed and labeled according to regulatory requirements before collection.

  • Maintain a detailed record of all disposed chemical waste.

Experimental Workflow and Disposal

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_waste Waste Management cluster_disposal Disposal receive Receive Chemical inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood handle Handle with Care fume_hood->handle segregate Segregate Waste (Solid, Liquid) handle->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect dispose Dispose via Licensed Waste Company collect->dispose neutralize In-Lab Neutralization (if feasible) neutralize->dispose If applicable

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

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Ethanone, 1-(2-aminophenyl)-, oxime
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.